molecular formula C5H9NO2 B1642805 2-Methylmorpholin-3-one CAS No. 13882-80-9

2-Methylmorpholin-3-one

Cat. No.: B1642805
CAS No.: 13882-80-9
M. Wt: 115.13 g/mol
InChI Key: LEGKNUIZNFTVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylmorpholin-3-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGKNUIZNFTVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313736
Record name 2-Methyl-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13882-80-9
Record name 2-Methyl-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13882-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylmorpholin-3-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylmorpholin-3-one is a heterocyclic organic compound belonging to the morpholinone class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2] The morpholine ring system, with its inherent amine and ether functionalities, offers a unique combination of properties, including improved aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[2][3] The addition of a methyl group and a carbonyl function, as in this compound, provides specific steric and electronic properties that can be exploited for targeted molecular design. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and drug design. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₉NO₂[4][5]
Molecular Weight 115.13 g/mol [4][5][6]
CAS Number 13882-80-9[4][5][6]
Appearance White to yellow solid[6]
Melting Point 56 °C (Experimental)[6]
Boiling Point 290.9 ± 33.0 °C (Predicted)[6]
Density 1.046 ± 0.06 g/cm³ (Predicted)[6]
IUPAC Name This compound[4]
  • ¹H NMR: Protons on the morpholine ring would appear as multiplets in the range of 3.0-4.5 ppm. The methyl group would present as a doublet around 1.2-1.5 ppm, coupled to the adjacent methine proton. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the morpholine ring would resonate between 40 and 70 ppm, and the methyl carbon would be found in the upfield region, around 15-20 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1650-1680 cm⁻¹. An N-H stretching vibration would be visible as a broad peak in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 115, with fragmentation patterns corresponding to the loss of small neutral molecules like CO or ethylene oxide.

Synthesis of this compound

The synthesis of morpholin-3-ones can be achieved through various synthetic routes, often involving the cyclization of an appropriate amino alcohol derivative. A common approach involves the reaction of an amino alcohol with an α-halo ester or acid.

A plausible synthetic pathway for this compound is depicted below. This method involves the reaction of 2-amino-1-propanol with an ethyl haloacetate, followed by base-mediated intramolecular cyclization. The choice of a non-nucleophilic base is critical to favor the desired cyclization over intermolecular side reactions.

G reagent1 2-Amino-1-propanol intermediate N-(2-hydroxypropyl)glycine ethyl ester reagent1->intermediate + reagent2 Ethyl bromoacetate reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization base Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF) base->intermediate

Caption: Plausible synthetic route for this compound.

A General Experimental Protocol for the Synthesis of Morpholin-3-ones:

The following is a generalized protocol for the synthesis of a related compound, morpholin-3-one, which can be adapted for the synthesis of this compound.[7]

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.1 equivalents) in a suitable solvent like isopropanol.

  • Add sodium metal (1.1 equivalents) portion-wise to the solution. The reaction mixture is then heated (e.g., to 50 °C) and stirred for several hours to ensure the complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: Cool the resulting solution in an ice-water bath to 0 °C.

  • Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution.

  • Cyclization: After the addition is complete, heat the reaction mixture (e.g., to 80 °C) and stir for a few hours to facilitate the intramolecular cyclization.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove any insoluble by-products by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/ethyl acetate) to afford the pure morpholin-3-one.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the functional groups present in the molecule: the secondary amine, the lactam (cyclic amide), and the ether linkage.

  • N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated, acylated, or arylated to introduce various substituents at the N-4 position. This is a common strategy in medicinal chemistry to modulate the pharmacological properties of the molecule.

  • Lactam Reactivity: The lactam ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid. It can also be reduced to the corresponding morpholine derivative using strong reducing agents like lithium aluminum hydride. The carbonyl group can also participate in condensation reactions.

  • α-Carbon Reactivity: The proton at the C-2 position is adjacent to the carbonyl group, making it potentially acidic and susceptible to deprotonation by a strong base, which would allow for further functionalization at this position.

A study on the reaction of morpholin-3-one with triethyl phosphite prompted by phosphoryl chloride demonstrated the formation of 1,1-bisphosphonates.[8] This highlights the reactivity of the carbonyl group towards phosphonating agents.

Applications in Drug Discovery and Development

The morpholine and morpholinone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds.[1][2] They are often incorporated into drug candidates to improve their pharmacokinetic profiles, such as increasing solubility and metabolic stability.[2]

This compound, and its derivatives, can serve as valuable building blocks in the synthesis of more complex molecules with therapeutic potential. For instance, a derivative of 3-methylmorpholine was a key component in the discovery of a potent and selective inhibitor of Vps34, a lipid kinase that is a target for cancer treatment.[9][10] The unique molecular features of the morpholine synthon were found to bestow selectivity against other classes of kinases.[9][10]

Furthermore, the broader class of morpholine-containing compounds has been investigated for a wide range of biological activities, including as inhibitors of ubiquitin-specific protease 1 (USP1) for cancer therapy and in the development of drugs targeting the central nervous system.[2][3][11]

G start This compound (Building Block) step1 Chemical Modification (e.g., N-alkylation, acylation) start->step1 Versatile Scaffold step2 Introduction of Pharmacophoric Groups step1->step2 step3 Lead Compound Generation step2->step3 step4 Optimization of Pharmacokinetic and Pharmacodynamic Properties step3->step4 end Drug Candidate step4->end

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a solid that can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[12][13][14][15][16] It is recommended to store the compound in a refrigerator under an inert atmosphere.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and versatile reactivity make it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for researchers aiming to leverage this scaffold in their drug discovery and development programs.

References

An In-Depth Technical Guide to the Synthesis of 2-Methylmorpholin-3-one from Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-methylmorpholin-3-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The guide focuses on a practical and efficient two-stage approach commencing from the readily available amino acid, alanine. The synthesis involves the initial N-alkylation of alanine to form the key intermediate, N-(2-hydroxyethyl)alanine, followed by an intramolecular cyclization to yield the target this compound. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern reaction outcomes, yields, and purity. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of the Morpholin-3-one Scaffold

The morpholine and its derivatives, particularly morpholinones, are privileged heterocyclic motifs frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Their prevalence stems from their favorable physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in hydrogen bonding, which can enhance drug-target interactions and improve pharmacokinetic profiles. This compound, specifically, serves as a chiral building block for the synthesis of more complex molecules, finding utility as an intermediate in the development of novel therapeutic agents.[3][4]

This guide will focus on a robust and accessible synthetic route to this compound, starting from the amino alcohol precursor, which is in turn derived from L-alanine. This approach is advantageous due to the low cost and high enantiopurity of the starting material.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound from an amino alcohol precursor is most effectively executed in a two-stage process. This strategy allows for the isolation and purification of the key intermediate, ensuring a high-quality final product.

Overall Synthetic Scheme:

Synthesis_Scheme Alanine L-Alanine Precursor N-(2-hydroxyethyl)alanine Alanine->Precursor Stage 1: N-Hydroxyethylation Target This compound Precursor->Target Stage 2: Intramolecular Cyclization

Figure 1: Overall two-stage synthetic strategy.

Stage 1: Synthesis of the N-(2-hydroxyethyl)alanine Precursor

The initial and critical step in this synthetic sequence is the N-alkylation of L-alanine with a two-carbon electrophile to introduce the hydroxyethyl moiety. The most direct and atom-economical method for this transformation is the reaction with ethylene oxide.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amino group of alanine on the strained epoxide ring of ethylene oxide. This reaction is typically carried out in an aqueous or alcoholic solvent under basic conditions. The base serves to deprotonate the amino group, increasing its nucleophilicity and facilitating the ring-opening of the epoxide. The esterification of alanine prior to this step can prevent side reactions involving the carboxylic acid group.

N_Hydroxyethylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product AlanineEster Alanine Methyl Ester TransitionState Nucleophilic Attack AlanineEster->TransitionState EthyleneOxide Ethylene Oxide EthyleneOxide->TransitionState PrecursorEster N-(2-hydroxyethyl)alanine Methyl Ester TransitionState->PrecursorEster Protonation

Figure 2: Mechanism of N-Hydroxyethylation.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)alanine Methyl Ester

This protocol describes the synthesis of the methyl ester of N-(2-hydroxyethyl)alanine, which is a suitable precursor for the subsequent cyclization step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Alanine methyl ester hydrochloride139.5813.96 g0.1
Sodium Bicarbonate84.018.40 g0.1
Methanol32.04200 mL-
Ethylene Oxide44.05~5.3 g~0.12
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Neutralization of Alanine Methyl Ester Hydrochloride: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add L-alanine methyl ester hydrochloride (13.96 g, 0.1 mol) and methanol (200 mL). Cool the suspension to 0 °C in an ice bath. Slowly add sodium bicarbonate (8.40 g, 0.1 mol) portion-wise over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Ethylene Oxide: Cool the resulting suspension back to 0 °C. Carefully condense ethylene oxide (~5.3 g, ~0.12 mol) into the reaction mixture. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood with appropriate safety precautions. Seal the flask and allow the reaction to stir at room temperature for 24 hours.

  • Work-up and Isolation: After 24 hours, cool the reaction mixture to 0 °C and carefully quench any unreacted ethylene oxide by the slow addition of a small amount of dilute acetic acid. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of cold methanol. Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Purification: Dissolve the crude oil in a minimal amount of water and extract with diethyl ether (3 x 50 mL) to remove any nonpolar impurities. The aqueous layer contains the desired product. The product can be used in the next step without further purification, or it can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Stage 2: Intramolecular Cyclization to this compound

The final step in the synthesis is the formation of the six-membered lactam ring through an intramolecular cyclization of the N-(2-hydroxyethyl)alanine precursor. This can be achieved through thermal dehydration or by using acid or base catalysis. Thermal cyclization is often a clean and efficient method.

Mechanistic Considerations

The cyclization proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the ester (or carboxylic acid if the ester was hydrolyzed). This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water (or methanol in the case of an ester) to form the stable six-membered morpholinone ring. High temperatures provide the necessary activation energy for this transformation.

Cyclization_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_product Product Precursor N-(2-hydroxyethyl)alanine Tetrahedral Tetrahedral Intermediate Precursor->Tetrahedral Intramolecular Nucleophilic Attack Target This compound Tetrahedral->Target Elimination of H₂O

Figure 3: Mechanism of Intramolecular Cyclization.

Experimental Protocol: Thermal Cyclization to this compound

This protocol details the thermal cyclization of N-(2-hydroxyethyl)alanine to the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
N-(2-hydroxyethyl)alanine133.15From Stage 1
High-boiling point solvent (e.g., Toluene, Xylene)-100 mL

Procedure:

  • Reaction Setup: If the N-(2-hydroxyethyl)alanine methyl ester from Stage 1 was used, it should first be hydrolyzed to the corresponding carboxylic acid by treatment with one equivalent of aqueous lithium hydroxide followed by acidic workup. The crude N-(2-hydroxyethyl)alanine is then dissolved in a high-boiling point solvent such as toluene or xylene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Thermal Cyclization: Heat the reaction mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[5]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford the pure this compound as a crystalline solid or a viscous oil.

Expected Yield and Characterization:

PropertyValue
Yield 70-85% (for the cyclization step)
Appearance White to off-white solid or colorless oil
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
¹H NMR (CDCl₃, predicted) δ 1.3-1.5 (d, 3H), 3.3-3.6 (m, 2H), 3.8-4.1 (m, 2H), 4.2-4.4 (q, 1H), 6.0-6.5 (br s, 1H)
¹³C NMR (CDCl₃, predicted) δ 18-22, 45-50, 55-60, 65-70, 170-175
IR (neat, predicted) 3200-3400 cm⁻¹ (N-H stretch), 1650-1680 cm⁻¹ (C=O stretch, amide)

Safety and Handling

  • Ethylene oxide is a highly flammable and toxic gas. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All reactions should be performed in a well-ventilated area.

Conclusion

The synthesis of this compound from L-alanine via the N-(2-hydroxyethyl)alanine intermediate is a robust and efficient method for accessing this valuable heterocyclic building block. The two-stage approach allows for clear control over the reaction and facilitates the isolation of a high-purity final product. The mechanistic understanding and detailed protocols provided in this guide should enable researchers and drug development professionals to confidently and successfully synthesize this compound for their research and development endeavors.

References

An In-Depth Technical Guide to 2-Methylmorpholin-3-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocycle

2-Methylmorpholin-3-one is a heterocyclic organic compound that has garnered increasing interest within the scientific community, particularly in the realm of pharmaceutical research and development. Its unique structural features, combining a morpholine scaffold with a lactam functionality, make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, properties, and significant applications as a key intermediate in the creation of novel therapeutics. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their drug discovery endeavors.

Part 1: Core Chemical Identity

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound .[1] It is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. A clear understanding of these alternative names is crucial for efficient information retrieval.

Identifier Value
IUPAC Name This compound
Synonyms 2-METHYL-3-MORPHOLINONE, 2-Methyl-1,4-oxazinan-3-one
CAS Number 13882-80-9
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Structural Representation

The structure of this compound is characterized by a six-membered morpholine ring containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. A methyl group is substituted at the 2-position, and a carbonyl group at the 3-position forms a lactam.

Caption: 2D structure of this compound.

Part 2: Synthesis and Chemical Properties

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be logically inferred from established methods for constructing the morpholin-3-one core. A plausible and commonly employed synthetic strategy involves the cyclization of an appropriate amino alcohol precursor.

A general retrosynthetic analysis suggests that this compound can be derived from 2-aminopropan-1-ol and a suitable two-carbon electrophile, such as a haloacetyl halide.

Retrosynthesis Target This compound Precursor1 N-(1-hydroxypropan-2-yl)-2-chloroacetamide Target->Precursor1 Intramolecular Williamson Ether Synthesis StartingMaterials 2-Aminopropan-1-ol + Chloroacetyl chloride Precursor1->StartingMaterials Amide Formation

Caption: Retrosynthetic analysis for this compound.

A generalized experimental protocol for a similar class of compounds, morpholine-2,5-diones, involves a two-step process that can be adapted.[2] This involves the initial reaction of an amino acid with a haloacetyl halide to form an N-(α-haloacyl)-α-amino acid, followed by intramolecular cyclization.[2]

Hypothetical Experimental Protocol:

  • Amide Formation: To a solution of 2-aminopropan-1-ol in a suitable aprotic solvent (e.g., dichloromethane or THF) and in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), chloroacetyl chloride is added dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion, yielding N-(1-hydroxypropan-2-yl)-2-chloroacetamide.

  • Intramolecular Cyclization (Williamson Ether Synthesis): The intermediate from the previous step is then treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent like DMF or THF. The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent carbon in an intramolecular S(_N)2 reaction to form the morpholin-3-one ring.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the functional groups present in its structure: the lactam (cyclic amide), the ether linkage, and the secondary amine.

  • Nucleophilic and Electrophilic Sites: The nitrogen atom of the amide can act as a nucleophile after deprotonation, while the carbonyl carbon is an electrophilic center susceptible to attack by nucleophiles.[3][4] The oxygen of the ether linkage possesses lone pairs and can act as a Lewis base.

Caption: Key reactivity sites of this compound.

  • Reactions at the Nitrogen Atom: The secondary amine within the lactam can be deprotonated by a strong base to form an amide anion, which can then react with various electrophiles. This allows for N-alkylation or N-acylation, providing a straightforward method for introducing substituents at the 4-position.

  • Reactions at the Carbonyl Group: The carbonyl group can undergo reactions typical of amides, such as reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride. It can also be susceptible to nucleophilic attack, although amides are generally less reactive than ketones or esters.

  • Ring Opening: Under harsh acidic or basic conditions, the lactam can be hydrolyzed to the corresponding amino acid derivative.

Part 3: Analytical Characterization

A thorough analytical characterization is essential for confirming the identity and purity of this compound. While a complete set of publicly available spectra specifically for this compound is limited, the expected spectral data can be predicted based on its structure and data from similar morpholine derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine proton at the 2-position, and the methylene protons of the morpholine ring. The protons adjacent to the oxygen atom (at C5) would be deshielded and appear at a lower field compared to the protons adjacent to the nitrogen (at C6). The methyl group would likely appear as a doublet due to coupling with the adjacent methine proton.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal. The chemical shifts of the other carbons would be influenced by the neighboring heteroatoms. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]

Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the lactam. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration. C-O-C stretching of the ether linkage would likely appear in the 1070-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 115. Common fragmentation patterns would involve the loss of the methyl group, the carbonyl group, or cleavage of the morpholine ring.

Part 4: Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[7] Its rigid, chiral scaffold makes it an attractive starting material for creating compounds with specific three-dimensional orientations, which is often a key factor for potent and selective drug action.

Role as a Chiral Building Block

The presence of a stereocenter at the 2-position allows for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The methyl group can influence the conformation of the morpholine ring, which in turn can affect how a larger molecule containing this moiety interacts with its biological target.

Incorporation into Bioactive Molecules

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, which are critical for a drug's pharmacokinetic profile.

A notable example of the application of a this compound derivative is in the synthesis of a potent and selective inhibitor of Vps34 (vacuolar protein sorting 34), a lipid kinase involved in cellular processes like autophagy and vesicle trafficking.[9] The discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one highlights the utility of the methylmorpholine moiety in achieving high potency and selectivity for this important cancer target.[9]

Application Start This compound (Chiral Building Block) Intermediate Functionalized Morpholine Derivatives Start->Intermediate Chemical Modification FinalProduct Bioactive Molecules (e.g., Vps34 Inhibitors, other CNS agents) Intermediate->FinalProduct Further Synthesis

Caption: Role of this compound in the synthesis of bioactive molecules.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. Generally, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its well-defined structure, chirality, and the reactivity of its functional groups provide a solid foundation for the creation of novel and complex molecular architectures. As research into new therapeutic agents continues to expand, the utility of such specialized intermediates is likely to grow, making a thorough understanding of their properties and synthesis essential for medicinal chemists and drug development professionals. This guide has aimed to provide a comprehensive and technically sound overview to aid in the effective application of this compound in pioneering research endeavors.

References

A Technical Guide to the Safe Handling of 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylmorpholin-3-one (CAS No. 13882-80-9) is a heterocyclic building block increasingly utilized as an intermediate in organic synthesis, particularly within pharmaceutical manufacturing.[1] Its unique structure is valuable for developing complex active pharmaceutical ingredients (APIs). As with any novel or specialized reagent, a thorough understanding of its safety profile and handling requirements is paramount for protecting researchers and ensuring experimental integrity. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established chemical safety principles and data from structurally related compounds.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety assessment.

Table 1: Compound Identification

Identifier Value Source
Chemical Name This compound [2]
IUPAC Name This compound [2]
CAS Number 13882-80-9 [1][2]
Molecular Formula C₅H₉NO₂ [1][2]
Molecular Weight 115.13 g/mol [1][2]

| Synonyms | 2-METHYL-3-MORPHOLINONE, 2-Methyl-1,4-oxazinan-3-one |[2] |

Table 2: Physicochemical Properties

Property Value Source
Physical State Solid [3]
Appearance White to yellow solid [3]
Melting Point 56 °C [3]
Boiling Point ~291 °C (Predicted) [3]

| Solubility | No data available; handle as sparingly soluble in water unless verified. | |

Section 2: Hazard Identification and Toxicological Profile

Comprehensive toxicological data for this compound is not widely published. Therefore, a conservative risk assessment is essential, informed by available supplier data and the known hazards of structurally analogous compounds.

Known Hazard Statements: A supplier has classified this compound with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Causality and Field Insights: The Analog Approach In the absence of exhaustive data, experienced chemists adopt an analog approach. The hazards associated with similar molecules, such as Morpholin-3-one and N-Methylmorpholine, provide critical insight into the potential risks. For instance, Morpholin-3-one is also classified as a skin, eye, and respiratory irritant, and may cause allergic skin reactions[4]. N-Methylmorpholine is known to be corrosive, causing severe skin burns and eye damage[5]. This suggests that this compound must be handled with precautions sufficient to mitigate severe irritation and potential corrosive effects.

A This compound (Target Compound) B Morpholin-3-one (Analog) H1 Skin Irritation (H315) B->H1 Informs H2 Eye Irritation (H319) B->H2 Informs H3 Respiratory Irritation (H335) B->H3 Informs H5 Potential for Skin Sensitization B->H5 Informs C N-Methylmorpholine (Analog) H4 Potential for Corrosivity C->H4 Informs H1->A H2->A H3->A H4->A H5->A

Caption: Hazard profile inferred from structural analogs.

Section 3: The Hierarchy of Controls for Safe Handling

The most effective safety programs rely on the "Hierarchy of Controls," a framework that prioritizes the most reliable methods of risk reduction. Personal Protective Equipment (PPE) is the final line of defense, not the first.

cluster_0 Hierarchy of Controls a Elimination b Substitution c Engineering Controls d Administrative Controls e PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

3.1 Engineering Controls (Primary Barrier) The most critical step is to physically separate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable and protects against inhalation of airborne particulates or vapors.

  • Ventilation: The laboratory must have adequate general ventilation.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

3.2 Administrative Controls (Procedural Safety) These are the work practices and procedures that reduce exposure risk.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experiments involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the Safety Data Sheet (SDS).

  • Restricted Access: Limit access to areas where the compound is being used or stored.

3.3 Personal Protective Equipment (PPE) (Final Barrier) PPE must be worn at all times when handling the compound, even within a fume hood.

Table 3: Recommended PPE for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage/Transport Safety glasses with side shields Nitrile gloves Lab coat Not required if container is sealed
Weighing Solid Tight-fitting safety goggles[7] Nitrile gloves Lab coat Use within a chemical fume hood
Solution Prep/Transfer Safety goggles and face shield[8] Nitrile gloves (consider double-gloving) Chemical-resistant apron over lab coat Use within a chemical fume hood

| Reaction Workup | Safety goggles and face shield | Nitrile gloves | Chemical-resistant apron over lab coat | Use within a chemical fume hood |

Section 4: Standard Operating Protocols

Adherence to validated protocols is a self-validating system of trustworthiness, minimizing deviation and risk.

4.1 Protocol for Weighing and Preparing Solutions

  • Preparation: Don all required PPE (safety goggles, face shield, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place an analytical balance, weigh paper/boat, spatula, and receiving flask inside the fume hood.

  • Tare: Place the weigh boat on the balance and tare to zero.

  • Transfer: Carefully transfer the required amount of solid this compound from the stock bottle to the weigh boat. Avoid creating dust. If any material spills, clean it immediately following the accidental release protocol (Section 5.2).

  • Dissolution: Carefully add the solid to the receiving flask containing the desired solvent. Swirl gently to dissolve.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.

4.2 Protocol for Handling and Storage

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For long-term stability and to minimize degradation, storage in a refrigerator (2-8°C) under an inert atmosphere is recommended.[3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Labeling: Ensure all containers are clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Section 5: Emergency Procedures

Immediate and correct response during an emergency can significantly mitigate harm.

Start Incident Occurs Spill Spill / Release Start->Spill Exposure Personal Exposure Start->Exposure Fire Fire Start->Fire Spill_Size Is spill large or small? Spill->Spill_Size Route Route of Exposure? Exposure->Route Fire_Action 1. Alert others & activate alarm. 2. If small & trained, use CO2 or dry chemical extinguisher. 3. If large, evacuate & call fire dept. Fire->Fire_Action Spill_Small Small Spill: 1. Alert others. 2. Absorb with inert material. 3. Collect in sealed container. 4. Decontaminate area. Spill_Size->Spill_Small Small Spill_Large Large Spill: 1. Evacuate area. 2. Call emergency response. 3. Prevent entry to drains. Spill_Size->Spill_Large Large Skin Skin Contact: 1. Immediately use safety shower. 2. Remove contaminated clothing. 3. Wash with soap & water for 15+ min. 4. Seek medical attention. Route->Skin Skin Eyes Eye Contact: 1. Immediately use eyewash for 15+ min. 2. Hold eyelids open. 3. Seek immediate medical attention. Route->Eyes Eye Inhalation Inhalation: 1. Move to fresh air. 2. Call for medical assistance. Route->Inhalation Inhalation

Caption: Decision flowchart for emergency response.

5.1 First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get medical attention if irritation develops or persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

5.2 Accidental Release Measures

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition: Remove all sources of ignition.

  • Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[4][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

5.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][9][10]

  • Specific Hazards: Thermal decomposition can produce hazardous combustion products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6][7]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[7][9][11]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Regulatory Compliance: Do not empty into drains.[12] Disposal must be in accordance with all applicable local, regional, and national hazardous waste regulations.[7]

  • Consult Experts: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream classification and disposal procedures.

Conclusion

While this compound is a valuable synthetic intermediate, its handling demands a rigorous and informed approach to safety. By understanding its known and potential hazards, implementing the hierarchy of controls, adhering to established protocols, and preparing for emergencies, researchers can work with this compound confidently and safely. The principles outlined in this guide are designed to create a self-validating system of safety that protects both the scientist and the integrity of their research.

References

The Morpholinone Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and physicochemical properties have made it a valuable building block for a diverse range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of morpholinone compounds, from their conceptual origins to their current standing as a cornerstone in pharmaceutical synthesis. We will explore the evolution of synthetic methodologies for constructing the morpholinone core, detailing both classical and contemporary approaches with field-proven insights. Furthermore, this guide will delve into the critical role of morpholinone derivatives in modern medicine, exemplified by their application in the synthesis of blockbuster drugs. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical synthetic knowledge.

Introduction: The Emergence of a Privileged Scaffold

The morpholinone ring system, a six-membered heterocycle containing both an ether and an amide functional group, represents a fascinating confluence of stability and reactivity that has made it a highly sought-after scaffold in the design of bioactive molecules. The inherent features of the morpholinone core, including its hydrogen bond accepting and donating capabilities, conformational pre-organization, and favorable pharmacokinetic profile, contribute to its "privileged" status in medicinal chemistry.

The naming of the parent heterocycle, morpholine, is attributed to the 19th-century German chemist Ludwig Knorr, who was investigating the chemical constituents of morphine.[1] While Knorr's initial structural hypothesis was later proven incorrect, the name "morpholine" persisted. The subsequent introduction of a carbonyl group into the morpholine ring to form a morpholinone created a lactam structure with profound implications for chemical synthesis and biological activity. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

This guide will provide a structured exploration of the world of morpholinone compounds, beginning with their historical discovery, tracing the evolution of their synthesis, and culminating in their modern-day applications in the development of life-saving therapeutics.

A Historical Perspective: The Dawn of Morpholinone Chemistry

While pinpointing the exact first synthesis of a simple morpholinone is challenging based on currently available historical records, its conceptual origins are intertwined with the burgeoning field of heterocyclic chemistry in the late 19th and early 20th centuries. The systematic exploration of cyclic compounds containing heteroatoms like nitrogen and oxygen laid the groundwork for the eventual construction of the morpholinone ring.

Early synthetic efforts in organic chemistry were often focused on the preparation and characterization of novel ring systems. The development of methods for the synthesis of lactams (cyclic amides) and oxazines (six-membered rings with one oxygen and one nitrogen atom) were critical precursors to the targeted synthesis of morpholinones.

One of the earliest and most fundamental approaches to constructing the morpholinone core involves the intramolecular cyclization of a bifunctional precursor. A classic example is the reaction of an N-substituted-2-aminoethanol with an α-haloacetyl halide, such as chloroacetyl chloride. This straightforward approach, which forms the amide and ether linkages in a sequential or one-pot manner, remains a cornerstone of morpholinone synthesis to this day.

A significant milestone in the application of morpholinone chemistry was the development of N-substituted derivatives. The synthesis of 4-phenyl-3-morpholinone , for instance, has been documented through various methods, including the reaction of 2-anilinoethanol with chloroacetyl chloride.[3][4] This particular derivative and its analogues became important building blocks for more complex pharmaceutical agents.

The true explosion in the importance of morpholinone chemistry, however, is a more recent phenomenon, driven by the discovery of their utility as key intermediates in the synthesis of blockbuster drugs. This has spurred significant research into optimizing existing synthetic routes and developing novel, more efficient methodologies.

The Art of Synthesis: Constructing the Morpholinone Core

The versatility of the morpholinone scaffold is matched by the diversity of synthetic strategies developed for its construction. These methods can be broadly categorized into classical and modern approaches, each with its own set of advantages and applications.

Classical Synthetic Strategies

The foundational methods for morpholinone synthesis typically involve the formation of the heterocyclic ring through the cyclization of linear precursors.

This is arguably the most traditional and widely employed method for the synthesis of 3-morpholinones. The reaction proceeds via the acylation of a 2-aminoethanol derivative with an α-haloacetyl chloride or ester, followed by an intramolecular Williamson ether synthesis to close the ring.

General Reaction Scheme:

G reagents R1-NH-CH2-CH2-OH + Cl-CH2-CO-Cl intermediate R1-N(CO-CH2-Cl)-CH2-CH2-OH reagents->intermediate Acylation product Morpholinone Ring intermediate->product Intramolecular Williamson Ether Synthesis base Base (-HCl) intermediate->base

Figure 1: Classical synthesis of 3-morpholinones.

Experimental Protocol: Synthesis of 4-phenyl-3-morpholinone [3]

This protocol describes a common laboratory-scale synthesis of a key N-substituted morpholinone.

Materials:

  • 2-Anilinoethanol

  • Chloroacetyl chloride

  • Aqueous sodium hydroxide solution

  • Suitable organic solvent (e.g., isopropanol)

  • Water

Procedure:

  • Dissolve 2-anilinoethanol in the chosen organic solvent in a reaction vessel equipped with a stirrer, thermometer, and addition funnels.

  • Simultaneously add chloroacetyl chloride and a solution of sodium hydroxide dropwise to the reaction mixture, maintaining the temperature between 35-45°C.

  • Carefully monitor and maintain the pH of the reaction mixture between 12 and 12.5 during the addition.

  • After the addition is complete, continue stirring the mixture for a short period to ensure complete reaction.

  • Cool the reaction mixture to initiate precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-phenyl-3-morpholinone.

Causality Behind Experimental Choices:

  • Simultaneous Addition: The simultaneous addition of the acylating agent and the base is crucial to maintain a high pH. This deprotonates the alcohol, facilitating the subsequent intramolecular nucleophilic attack to form the ether linkage, while also neutralizing the HCl generated during the acylation step.

  • pH Control: Maintaining a high pH is essential for the Williamson ether synthesis step. A pH between 12 and 12.5 ensures that the hydroxyl group is sufficiently deprotonated to act as a nucleophile.

  • Temperature Control: The reaction is exothermic. Maintaining the temperature in the specified range prevents unwanted side reactions and ensures a controlled reaction rate.

Modern Synthetic Methodologies

In recent years, the demand for structurally diverse and enantiomerically pure morpholinones has driven the development of more sophisticated and efficient synthetic methods.

Modern organometallic catalysis has provided powerful tools for the construction of the morpholinone ring. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

  • Palladium-Catalyzed Carboamination: This strategy involves the intramolecular cyclization of an unsaturated amino alcohol derivative, where a palladium catalyst facilitates the formation of a carbon-nitrogen bond.[5]

  • Copper-Catalyzed Multicomponent Reactions: These reactions allow for the convergent synthesis of highly substituted morpholines from simple starting materials in a single step. The resulting morpholines can then be oxidized to the corresponding morpholinones.

Illustrative Workflow: Modern Catalytic Synthesis

G start Simple, Readily Available Starting Materials catalysis Transition Metal Catalyst (e.g., Pd, Cu, Au) start->catalysis cyclization Catalytic Cyclization/ Multicomponent Reaction catalysis->cyclization morpholine Substituted Morpholine cyclization->morpholine oxidation Oxidation morpholine->oxidation morpholinone Substituted Morpholinone oxidation->morpholinone

Figure 2: A generalized workflow for modern catalytic synthesis of substituted morpholinones.

The Morpholinone Core in Drug Discovery: A Case Study of Rivaroxaban

The significance of the morpholinone scaffold in modern drug development is perhaps best exemplified by its role as a key intermediate in the synthesis of Rivaroxaban , a widely prescribed oral anticoagulant. Rivaroxaban is a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[6] The synthesis of this complex molecule relies on the strategic incorporation of a 4-(4-aminophenyl)-3-morpholinone core.[3][6]

Synthesis of the Key Intermediate: 4-(4-Aminophenyl)-3-morpholinone

The industrial synthesis of this crucial intermediate typically involves a multi-step process starting from more readily available materials. A common route involves the synthesis of 4-phenyl-3-morpholinone, followed by nitration and subsequent reduction of the nitro group to an amine.[2]

Synthetic Pathway to 4-(4-aminophenyl)-3-morpholinone:

G start 2-Anilinoethanol + Chloroacetyl Chloride step1 4-Phenyl-3-morpholinone start->step1 Cyclization step2 Nitration (HNO3/H2SO4) step1->step2 intermediate 4-(4-Nitrophenyl)-3-morpholinone step2->intermediate step3 Reduction (e.g., H2/Pd-C) intermediate->step3 product 4-(4-Aminophenyl)-3-morpholinone step3->product

Figure 3: Synthetic route to the Rivaroxaban intermediate 4-(4-aminophenyl)-3-morpholinone.

Detailed Protocol: Reduction of 4-(4-Nitrophenyl)-3-morpholinone [2]

Materials:

  • 4-(4-Nitrophenyl)-3-morpholinone

  • Ethanol (or other suitable aliphatic alcohol)

  • Palladium on activated carbon (5% Pd)

  • Hydrogen gas

  • Water

Procedure:

  • Suspend 4-(4-nitrophenyl)-3-morpholinone in ethanol in a pressure-resistant reactor.

  • Add the palladium on carbon catalyst to the suspension.

  • Seal the reactor and purge with hydrogen gas.

  • Heat the reaction mixture to a temperature between 40°C and 120°C under hydrogen pressure.

  • Monitor the reaction for completion (typically within one hour).

  • Cool the reaction mixture and carefully filter off the catalyst.

  • Add water and ethanol to the filtrate and heat to dissolve the product.

  • Isolate the 4-(4-aminophenyl)-3-morpholinone by concentrating the filtrate under reduced pressure.

Self-Validating System: The success of this reduction can be readily monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material and the appearance of the product. The final product can be characterized by its melting point and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Incorporation into the Final Drug Molecule

The amine group of 4-(4-aminophenyl)-3-morpholinone serves as a crucial handle for its incorporation into the final structure of Rivaroxaban. The synthesis proceeds through the formation of an oxazolidinone ring and subsequent acylation to yield the active pharmaceutical ingredient.[7]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic PrecursorsTherapeutic Application (as intermediate)
3-Morpholinone C4H7NO2101.102-Aminoethanol, Chloroacetyl chloride/ester[2]General pharmaceutical intermediate[2]
4-Phenyl-3-morpholinone C10H11NO2177.202-Anilinoethanol, Chloroacetyl chloride[3]Intermediate for substituted morpholinones[2]
4-(4-Aminophenyl)-3-morpholinone C10H12N2O2192.224-(4-Nitrophenyl)-3-morpholinone[2]Key intermediate for Rivaroxaban[6][8]

Conclusion and Future Outlook

The morpholinone core has firmly established itself as a cornerstone of modern medicinal chemistry. From its likely origins in the foundational explorations of heterocyclic chemistry to its current role in the synthesis of life-saving drugs, the journey of the morpholinone scaffold is a testament to the enduring power of organic synthesis. The classical synthetic methods, while still relevant, are increasingly being supplemented and, in some cases, replaced by more efficient and versatile catalytic strategies. This ongoing innovation in synthetic methodology will undoubtedly lead to the discovery of novel morpholinone-based therapeutic agents with improved efficacy and safety profiles. As our understanding of disease biology deepens, the ability to rapidly and efficiently generate diverse libraries of morpholinone derivatives will be paramount in the quest for new medicines. The future of morpholinone chemistry is bright, with limitless possibilities for its application in addressing unmet medical needs.

References

An In-depth Technical Guide to the Physical Properties of 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylmorpholin-3-one, a substituted morpholine derivative, is a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. Its structural framework, incorporating a lactam within the morpholine ring, presents a unique combination of chemical features that make it a valuable building block for the synthesis of novel bioactive molecules and complex organic structures.[1] The morpholine scaffold itself is a privileged structure in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[2] Understanding the fundamental physical properties of this compound is therefore paramount for its effective utilization in research and development, enabling informed decisions in reaction design, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data where available and established theoretical principles. It is designed to serve as a practical resource for scientists engaged in the synthesis, handling, and application of this versatile compound.

Molecular Structure and Key Identifiers

The molecular structure of this compound consists of a six-membered morpholine ring with a methyl group at the 2-position and a carbonyl group at the 3-position, forming a lactam. This arrangement of functional groups—ether, amine (as part of the lactam), and the lactam itself—governs its physical and chemical behavior.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 13882-80-9[3]

  • Molecular Formula: C₅H₉NO₂[3]

  • Molecular Weight: 115.13 g/mol [3]

  • Canonical SMILES: CC1C(=O)NCCO1[3]

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its molecular structure. The presence of polar functional groups suggests that it is a solid at room temperature with a moderate melting point and is likely to exhibit solubility in polar solvents.

PropertyValueSource
Physical State White to yellow solidHoffman Fine Chemicals
Melting Point 56 °C (experimental)Hoffman Fine Chemicals
Boiling Point 290.9 ± 33.0 °C at 760 Torr (predicted)Hoffman Fine Chemicals
Density 1.046 ± 0.06 g/cm³ at 20 °C (predicted)Hoffman Fine Chemicals
Solubility Data not quantitatively available. Expected to be soluble in water and polar organic solvents.Inferred from structure and general principles

In-Depth Analysis of Physical Properties

Melting Point: A Criterion for Purity

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting point is sharp, typically occurring over a narrow range of 1-2°C. The experimentally determined melting point of this compound is 56°C. Impurities will generally cause a depression and broadening of the melting point range.

The determination of the melting point of this compound can be reliably performed using the capillary method, a standard technique in organic chemistry.[4][5]

Principle: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. A mortar and pestle can be used to grind the crystals.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is known (around 56°C), heat the sample rapidly to about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

    • Observe the sample closely through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (the clear point).

    • The recorded range is the melting point of the sample.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the sample to equilibrate with the temperature of the heating block and the thermometer.[6]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load into Capillary Grind->Load Place Place in Apparatus Load->Place Heat_Fast Rapid Heating (to ~40°C) Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record Range Observe->Record Purity Purity Assessment Record->Purity

Caption: Workflow for Melting Point Determination.

Solubility: Predicting Behavior in Solution

Expected Solubility:

  • Water: Likely soluble due to hydrogen bonding capabilities.

  • Alcohols (Methanol, Ethanol): Likely soluble.

  • Acetone, Ethyl Acetate: Likely soluble.

  • Dichloromethane, Chloroform: Likely soluble.

  • Hexane, Toluene: Likely insoluble or poorly soluble due to the non-polar nature of these solvents.

A systematic approach to determining the solubility of this compound in various solvents is essential for its use in synthesis and purification.[7]

Principle: A small, measured amount of the solute is added to a fixed volume of the solvent at a specific temperature. The mixture is agitated, and the dissolution is observed.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Weigh approximately 25 mg of this compound into a small test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three portions of 0.25 mL each.

  • Agitation: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.

  • Observation: Observe the mixture against a well-lit background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution with litmus paper or a pH meter to determine its acidic or basic nature.[8]

Causality Behind Experimental Choices:

  • Stepwise Solvent Addition: Allows for the observation of solubility at different solute-to-solvent ratios.

  • Vigorous Agitation: Ensures that the lack of dissolution is not due to insufficient mixing.

Solubility_Logic cluster_structure Molecular Structure cluster_solvents Solvent Type cluster_outcome Predicted Outcome Start This compound Polar_Groups Polar Functional Groups (Lactam, Ether) Start->Polar_Groups HBond Hydrogen Bond Donor/Acceptor Polar Polar Solvents (e.g., Water, Methanol) HBond->Polar 'Like Dissolves Like' NonPolar Non-Polar Solvents (e.g., Hexane) HBond->NonPolar Mismatch in Polarity Soluble Soluble Polar->Soluble Insoluble Insoluble NonPolar->Insoluble

Caption: Relationship between molecular structure and solubility.

Spectroscopic Properties (Predicted)

While specific, authenticated spectra for this compound are not widely published, its structure allows for the prediction of key features in its ¹H NMR and IR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts will be influenced by the neighboring functional groups.

  • Methyl Protons (-CH₃): A doublet in the upfield region (δ 1.2-1.5 ppm) due to coupling with the adjacent methine proton.

  • Methine Proton (-CH-): A quartet or multiplet (δ 3.5-4.5 ppm) deshielded by the adjacent oxygen and carbonyl group.

  • Methylene Protons (-CH₂-): Multiple signals in the range of δ 3.0-4.0 ppm, appearing as complex multiplets due to coupling with each other and adjacent protons.

  • Amide Proton (-NH-): A broad singlet that may appear over a wide range (δ 5.0-8.0 ppm), and its position can be concentration and solvent-dependent.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the vibrational frequencies of its functional groups.[9]

  • N-H Stretch: A moderate to strong, somewhat broad band around 3200-3400 cm⁻¹.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

  • C=O Stretch (Lactam): A very strong, sharp absorption band in the region of 1650-1690 cm⁻¹. This is often the most prominent peak in the spectrum.[10]

  • C-O-C Stretch (Ether): A strong band in the fingerprint region, typically around 1100-1150 cm⁻¹.

Conclusion

This compound is a solid compound with a defined melting point and predicted solubility in polar solvents, consistent with its molecular structure. This guide provides a foundational understanding of its key physical properties and outlines standard, reliable experimental protocols for their determination. A thorough characterization of these properties is a critical first step in the successful application of this compound in synthetic and medicinal chemistry endeavors. The provided methodologies for determining melting point and solubility are robust and widely applicable, ensuring that researchers can confidently assess the purity and handling characteristics of their samples.

References

An In-Depth Technical Guide to 2-Methylmorpholin-3-one: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methylmorpholin-3-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its chiral nature and versatile reactivity make it a valuable scaffold in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This document delves into its structural attributes, synthesis, spectroscopic characterization, and chemical reactivity, offering insights grounded in established chemical principles.

Introduction: The Significance of the Morpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The incorporation of a carbonyl group at the 3-position to form a morpholin-3-one introduces a lactam functionality, which imparts distinct chemical properties and provides a handle for further synthetic transformations. The addition of a methyl group at the 2-position of the ring introduces a chiral center, making this compound a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry at this position can be crucial for the biological activity and selectivity of the final drug molecule.[3][4]

Structural Formula and Physicochemical Properties

This compound is a six-membered heterocyclic compound containing both an ether and a lactam functionality. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₅H₉NO₂[5]
Molecular Weight 115.13 g/mol [5]
CAS Number 13882-80-9[5]
Appearance White to yellow solidCommercial supplier data
Melting Point 56 °CCommercial supplier data
IUPAC Name This compound[5]
SMILES CC1C(=O)NCCO1[5]

The presence of the lactam, ether, and the chiral center at C2 are the key structural features that dictate the chemical behavior and utility of this molecule.

Caption: 2D Structural representation of this compound.

Synthesis of this compound

The synthesis of morpholin-3-ones generally involves the cyclization of an N-substituted ethanolamine derivative with a suitable C2 synthon. A common and effective method for preparing this compound involves the reaction of (S)-2-amino-1-propanol (L-alaninol) with an α-haloacetyl halide or ester, such as ethyl chloroacetate.[6][7] This approach establishes the desired stereochemistry at the C2 position from a readily available chiral starting material.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of related morpholin-3-ones.[7][8]

Reaction Scheme:

(S)-2-amino-1-propanol + Ethyl chloroacetate → (S)-2-Methylmorpholin-3-one

Materials and Reagents:

  • (S)-2-amino-1-propanol

  • Ethyl chloroacetate

  • Sodium metal

  • Anhydrous ethanol

  • Toluene

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted to form a solution of sodium ethoxide.

  • N-Alkylation: To the freshly prepared sodium ethoxide solution, add (S)-2-amino-1-propanol dropwise at room temperature.

  • Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ethyl chloroacetate in anhydrous ethanol dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride. Wash the filter cake with a small amount of cold ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (S)-2-Methylmorpholin-3-one.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides key information about the arrangement of protons in the molecule. Based on the structure and known data for similar morpholine derivatives, the following proton signals are expected:[9][10]

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~1.3Doublet~7
CH (C2)~4.2Quartet~7
CH₂ (C5)~3.6-3.8Multiplet
CH₂ (C6)~3.3-3.5Multiplet
NH~6.0-7.0Broad singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon framework.

CarbonChemical Shift (δ, ppm)
CH₃~15-20
CH (C2)~55-60
CH₂ (C5)~65-70
CH₂ (C6)~40-45
C=O (C3)~170-175
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3400N-H stretchLactam
~2850-3000C-H stretchAliphatic
~1650-1680C=O stretchLactam (Amide I)
~1050-1150C-O-C stretchEther

The strong absorption band for the lactam carbonyl is a characteristic feature of the IR spectrum.[11][12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 115. The fragmentation pattern would likely involve the loss of the methyl group (M-15), loss of CO (M-28), and other characteristic cleavages of the morpholine ring.[1][13][14]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily governed by the lactam functionality and the secondary amine.

N-Alkylation

The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated with various electrophiles. This allows for the introduction of diverse substituents at the N4 position, which is a common strategy in drug design to modulate the physicochemical and pharmacological properties of a molecule.[4][15]

Reduction of the Lactam

The carbonyl group of the lactam can be reduced to a methylene group using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][8][16] This reaction converts the this compound into the corresponding 2-methylmorpholine, a valuable chiral amine.

Reactivity start This compound alkylation N-Alkylation (Base, R-X) start->alkylation reduction Lactam Reduction (LiAlH₄) start->reduction product_alkylation N-Alkyl-2-methyl- morpholin-3-one alkylation->product_alkylation product_reduction 2-Methylmorpholine reduction->product_reduction

Caption: Key reactions of this compound.

Hydrolysis

The lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid derivative.[17][18] This reaction can be useful for cleaving the morpholinone scaffold if it is used as a temporary chiral auxiliary in a synthetic sequence.

Role in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including APIs.[1][19] Its chirality is often transferred to the final product, which is critical for achieving the desired biological activity. While specific examples of blockbuster drugs derived directly from this compound are not readily found in the public domain, which is common for proprietary synthetic routes, the morpholine and morpholinone motifs are prevalent in a wide range of therapeutic agents.[11][20][21] The ability to functionalize both the nitrogen and the carbon skeleton of this compound makes it a highly attractive starting material for the construction of compound libraries for drug screening.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be universally available, data for related compounds such as morpholine and other lactams suggest that it should be considered as potentially harmful if ingested, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis from readily available chiral precursors, combined with the diverse reactivity of its lactam and ether functionalities, provides a powerful platform for the construction of complex, enantiomerically pure molecules. A thorough understanding of its structural properties, synthesis, and reactivity is crucial for researchers and scientists seeking to leverage this important scaffold in the development of novel therapeutic agents.

References

Methodological & Application

The Strategic Application of 2-Methylmorpholin-3-one in the Asymmetric Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Chiral Morpholines in Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of bioactive molecules and approved pharmaceuticals.[1][2][3][4][5] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design.[2][3] The introduction of chirality to the morpholine ring further expands its chemical space, allowing for precise three-dimensional arrangements that can lead to enhanced potency and selectivity for biological targets.[3][6] Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure C-substituted morpholines is of paramount importance to the drug development community.[7][8] This application note details the strategic use of 2-methylmorpholin-3-one as a versatile chiral building block for the asymmetric synthesis of diverse and complex chiral morpholines.

Core Principles: Leveraging this compound for Stereocontrol

(S)- or (R)-2-Methylmorpholin-3-one serves as an excellent chiral precursor for installing stereocenters in the final morpholine product. The inherent chirality at the C2 position provides a powerful tool for diastereoselective transformations, guiding the stereochemical outcome of subsequent reactions. This "chiral pool" approach offers a reliable and often more straightforward alternative to de novo asymmetric syntheses that may require complex catalyst systems.[8][9][10][11]

The lactam functionality of this compound allows for a variety of chemical manipulations. The carbonyl group can be reduced to a methylene group, or it can be used to activate the adjacent C2 position for alkylation or other C-C bond-forming reactions. The nitrogen atom can be readily protected and deprotected, or further functionalized to introduce additional diversity.[7]

Synthetic Workflow: From Chiral Lactam to Functionalized Morpholine

The general synthetic strategy involves the initial functionalization of the chiral this compound scaffold, followed by reduction of the lactam to afford the corresponding chiral morpholine. This workflow allows for the creation of a library of substituted morpholines with defined stereochemistry.

Synthetic_Workflow Start Chiral (S)- or (R)-2-Methylmorpholin-3-one N_Protection N-Protection (e.g., Boc, Cbz) Start->N_Protection 1. C2_Functionalization Diastereoselective C2-Alkylation/Arylation N_Protection->C2_Functionalization 2. Lactam_Reduction Lactam Reduction (e.g., LiAlH4, BH3·THF) C2_Functionalization->Lactam_Reduction 3. N_Deprotection N-Deprotection Lactam_Reduction->N_Deprotection 4. Final_Product Chiral 2,X-Disubstituted Morpholine N_Deprotection->Final_Product 5.

Figure 1: General workflow for the synthesis of chiral morpholines.

Detailed Protocols

Protocol 1: Synthesis of N-Boc-(2S)-2-methylmorpholin-3-one

This initial step protects the nitrogen atom, preventing unwanted side reactions and activating the lactam for subsequent modifications.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
(S)-2-Methylmorpholin-3-one 115.13 1.0 g 8.68
Di-tert-butyl dicarbonate (Boc)₂O 218.25 2.08 g 9.55
4-(Dimethylamino)pyridine (DMAP) 122.17 0.11 g 0.87

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

Procedure:

  • To a solution of (S)-2-methylmorpholin-3-one (1.0 g, 8.68 mmol) in dichloromethane (20 mL) at 0 °C, add di-tert-butyl dicarbonate (2.08 g, 9.55 mmol) and DMAP (0.11 g, 0.87 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate = 3:1) to afford N-Boc-(2S)-2-methylmorpholin-3-one as a colorless oil.

Protocol 2: Diastereoselective Alkylation of N-Boc-(2S)-2-methylmorpholin-3-one

This key step introduces a second substituent at the C2 position with high diastereoselectivity, dictated by the existing stereocenter.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
N-Boc-(2S)-2-methylmorpholin-3-one 215.25 1.0 g 4.65
Lithium diisopropylamide (LDA) 107.12 2.56 mL 5.12
Benzyl bromide 171.04 0.61 mL 5.12

| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | - |

Procedure:

  • To a solution of N-Boc-(2S)-2-methylmorpholin-3-one (1.0 g, 4.65 mmol) in anhydrous THF (20 mL) at -78 °C, add LDA (2.0 M in THF/heptane/ethylbenzene, 2.56 mL, 5.12 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add benzyl bromide (0.61 mL, 5.12 mmol) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate = 9:1) to yield the desired diastereomer of N-Boc-(2S)-2-benzyl-2-methylmorpholin-3-one.

Protocol 3: Reduction and Deprotection to (2S)-2-Benzyl-2-methylmorpholine

The final steps involve the reduction of the lactam to the corresponding morpholine and subsequent removal of the protecting group.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
N-Boc-(2S)-2-benzyl-2-methylmorpholin-3-one 305.38 1.0 g 3.27
Lithium aluminum hydride (LiAlH₄) 37.95 0.25 g 6.54
Tetrahydrofuran (THF), anhydrous 72.11 20 mL -
Trifluoroacetic acid (TFA) 114.02 5 mL -

| Dichloromethane (DCM) | 84.93 | 10 mL | - |

Procedure:

  • Reduction: To a suspension of LiAlH₄ (0.25 g, 6.54 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of N-Boc-(2S)-2-benzyl-2-methylmorpholin-3-one (1.0 g, 3.27 mmol) in anhydrous THF (10 mL) dropwise.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with H₂O (0.25 mL), 15% aqueous NaOH (0.25 mL), and H₂O (0.75 mL).

  • Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a mixture of DCM (10 mL) and TFA (5 mL) at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2 M NaOH to pH > 12.

  • Extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford (2S)-2-benzyl-2-methylmorpholine.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low yield in alkylationIncomplete deprotonationEnsure anhydrous conditions; use freshly titrated LDA.
Poor diastereoselectivitySteric hindrance; temperatureUse a less bulky base; maintain low temperature (-78 °C).
Incomplete reductionInsufficient reducing agentUse a larger excess of LiAlH₄; increase reaction time or temperature.
Difficult purificationSimilar polarity of diastereomersOptimize chromatography conditions; consider derivatization for separation.

Alternative Synthetic Strategies

While the use of chiral lactams is a robust method, other asymmetric strategies for synthesizing chiral morpholines exist. These include:

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of unsaturated morpholine precursors using chiral metal catalysts can provide access to a variety of 2-substituted chiral morpholines with high enantioselectivity.[12][13][14][15][16]

  • Intramolecular Cyclization: Diastereoselective intramolecular cyclization of chiral amino alcohol derivatives is another effective approach.[17][18] This can involve reactions like aza-Michael additions or oxa-Michael reactions.[7]

  • Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool for the enantioselective synthesis of morpholine derivatives.[8][19]

Alternative_Strategies 中心 Asymmetric Synthesis of Chiral Morpholines Lactam Chiral Lactam Approach (e.g., this compound) 中心->Lactam Hydrogenation Asymmetric Hydrogenation of Dehydromorpholines 中心->Hydrogenation Cyclization Diastereoselective Intramolecular Cyclization 中心->Cyclization Organocatalysis Organocatalytic Enantioselective Reactions 中心->Organocatalysis

Figure 2: Alternative strategies for synthesizing chiral morpholines.

Conclusion

The strategic use of this compound as a chiral building block provides a reliable and versatile platform for the asymmetric synthesis of a wide range of chiral morpholine derivatives. The protocols outlined in this application note offer a practical guide for researchers in drug discovery and development to access these valuable compounds. The ability to control stereochemistry from an early stage in the synthetic sequence is a significant advantage, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. The continued innovation in synthetic methodologies, including asymmetric catalysis and organocatalysis, will undoubtedly further expand the toolkit available for constructing these privileged heterocyclic scaffolds.

References

Application Notes & Protocols: 2-Methylmorpholin-3-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Morpholinone Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring is a ubiquitous and privileged pharmacophore.[1] Its value stems from a unique combination of properties: the ether oxygen can act as a hydrogen bond acceptor, while the secondary amine provides a point for substitution and can be a weak base, improving solubility and pharmacokinetic profiles.[2] The derivative, 2-Methylmorpholin-3-one, introduces a lactam function and a chiral center, offering a rigid, three-dimensional scaffold. This structure serves as a valuable starting point or intermediate for creating complex molecules with precise stereochemistry, which is critical for selective interaction with biological targets.[3][4]

This guide provides an in-depth look at this compound, focusing on its application as a key intermediate in the synthesis of advanced pharmaceutical agents. We will explore a representative synthetic pathway, detail rigorous analytical quality control protocols, and outline essential safety procedures.

Physicochemical Properties of this compound

A thorough understanding of an intermediate's physical and chemical properties is fundamental for reaction design, purification, and handling.

PropertyValueSource
CAS Number 13882-80-9[3][5]
Molecular Formula C₅H₉NO₂[3][5]
Molecular Weight 115.13 g/mol [3][5]
IUPAC Name This compound[5]
Appearance Varies; typically a solid or oilN/A
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Storage Room temperature, in a dry, well-ventilated place.[3]Hygroscopic.

Core Application: Synthesis of a Vps34 Inhibitor Precursor

The methylmorpholine scaffold is a cornerstone in the development of highly selective kinase inhibitors. A notable example is its incorporation into a novel, potent, and selective inhibitor of Vps34 (vacuolar protein sorting 34), a lipid kinase implicated in autophagy and cancer progression.[6] The chiral (3R)-3-methylmorpholine moiety, a close structural relative of this compound, was found to be crucial for achieving selectivity against other kinase classes.[6]

The following protocol outlines a representative synthesis of a key intermediate where a methylmorpholine derivative is coupled to a heterocyclic core, illustrating the utility of this building block.

Synthetic Workflow: Amide Bond Formation

This diagram illustrates a common synthetic step: the coupling of a methylmorpholine derivative to an activated carboxylic acid on a core heterocyclic structure (Het-COOH) to form the final active pharmaceutical ingredient (API) precursor.

G cluster_reactants Reactants cluster_reagents Reagents Core_Acid Heterocyclic Core (Het-COOH) Reaction_Vessel Amide Coupling Reaction (Room Temperature, 12h) Core_Acid->Reaction_Vessel Methylmorpholine (R)-3-Methylmorpholine Methylmorpholine->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Reaction_Vessel Activates Acid Base Non-nucleophilic Base (e.g., DIPEA) Base->Reaction_Vessel Scavenges Acid Solvent Aprotic Solvent (e.g., DMF) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Quench Purification Silica Gel Chromatography Workup->Purification Final_Product API Precursor (Het-CO-N-Methylmorpholine) Purification->Final_Product

Caption: Workflow for amide coupling of a methylmorpholine derivative.

Protocol 1: Synthesis of an N-Acyl Methylmorpholine Derivative

This protocol provides a generalized, step-by-step methodology for the amide coupling reaction shown above.

Materials:

  • Heterocyclic carboxylic acid (1.0 eq)

  • (R)-3-Methylmorpholine hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

    • Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of the activated acid intermediate and coupling agent, which would reduce yield.

  • Addition of Amine and Base: Add (R)-3-Methylmorpholine hydrochloride (1.1 eq) to the solution. Follow this with the addition of DIPEA (3.0 eq). Stir the mixture for 10 minutes at room temperature.

    • Rationale: The hydrochloride salt of the amine is often more stable and easier to handle. DIPEA is a non-nucleophilic base used to deprotonate the amine hydrochloride to the free amine and to neutralize the acid produced during the coupling reaction. An excess is used to ensure the reaction medium remains basic.

  • Activation and Coupling: Add the coupling agent, HATU (1.2 eq), to the mixture in one portion.

    • Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive acyl-uronium intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine, forming the stable amide bond.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃.

    • Rationale: This step quenches the reaction and removes unreacted acid, the acidic byproducts of the HATU coupling, and excess DMF.

  • Workup - Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then brine.

    • Rationale: The water wash removes residual DMF and water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Analytical Quality Control

Verifying the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development. HPLC is a workhorse technique for this purpose.

Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample prepared in a 50:50 mixture of Mobile Phase A and B at ~1 mg/mL

Procedure:

  • System Equilibration: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might be:

    • 0-20 min: 5% to 95% Mobile Phase B

    • 20-25 min: Hold at 95% Mobile Phase B

    • 25-26 min: 95% to 5% Mobile Phase B

    • 26-30 min: Hold at 5% Mobile Phase B (re-equilibration)

    • Rationale: A gradient elution is used to separate compounds with a wide range of polarities, ensuring that both polar starting materials and the more nonpolar product are effectively resolved. TFA is used as an ion-pairing agent to improve peak shape for basic compounds like morpholines.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the product has significant absorbance (e.g., 254 nm, determined by the chromophore in the heterocyclic core).

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage.

Typical QC Data Summary
AnalyteRetention Time (min)Area %Identity
Heterocyclic Acid (Starting Material)4.2< 0.5%Confirmed by standard
API Precursor (Product) 15.8 > 98.5% Confirmed by MS
(R)-3-MethylmorpholineEarly eluting / voidNot detectedN/A
HATU byproducts6.5< 0.5%Confirmed by blank

Integrated Experimental Workflow

The following diagram provides a high-level overview of the entire process, from initial synthesis to final quality verification.

G cluster_synthesis Synthesis Phase cluster_purification Isolation & Purification Phase cluster_analysis Quality Control Phase Setup 1. Setup Reactants & Reagents Reaction 2. Run Reaction (Monitor by TLC) Setup->Reaction Workup 3. Aqueous Workup & Extraction Reaction->Workup Crude Product Concentration 4. Solvent Removal Workup->Concentration Chromatography 5. Flash Chromatography Concentration->Chromatography Sample_Prep 6. Prepare Sample for QC Chromatography->Sample_Prep Purified Product HPLC_Analysis 7. RP-HPLC Analysis Sample_Prep->HPLC_Analysis Data_Review 8. Review Data (Purity >95%) HPLC_Analysis->Data_Review Final_Approval Final_Approval Data_Review->Final_Approval Batch Approved

Caption: High-level workflow from synthesis to quality approval.

Safety and Handling Protocols

Working with this compound and related reagents requires adherence to strict safety protocols. Always consult the latest Safety Data Sheet (SDS) before use.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[7][9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] The material is hygroscopic and should be protected from moisture.

  • Fire and Explosion: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.

  • Spills: In case of a spill, evacuate the area. Use a liquid-absorbent material to collect the spill. Do not let the product enter drains. Dispose of the waste in accordance with local, regional, and national regulations.[7]

Conclusion

This compound and its related structures are not merely passive building blocks; they are enabling intermediates that impart desirable physicochemical and pharmacological properties to final drug candidates. Their rigid, chiral framework allows for precise, three-dimensional interactions with complex biological targets like kinases, leading to enhanced potency and selectivity. The protocols outlined herein provide a foundational framework for the synthesis, purification, and analysis of drug precursors derived from this valuable scaffold, emphasizing the causality behind experimental choices and the necessity of rigorous quality control. Adherence to these principles and strict safety protocols is paramount for successful and safe drug development.

References

Asymmetric hydrogenation of 2-substituted dehydromorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Fidelity Synthesis of 2-Substituted Chiral Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation

Introduction: The Significance of Chiral Morpholines

Chiral N-heterocyclic scaffolds are cornerstone structural motifs in modern pharmaceuticals and bioactive compounds.[1] Among these, the chiral morpholine unit, particularly when substituted at the 2-position adjacent to the ring oxygen, is a privileged structure found in numerous drug candidates.[1][2][3] However, the stereoselective synthesis of these 2-substituted morpholines presents a significant challenge due to the steric congestion and electron-rich nature of the precursor enamines, which often leads to low reactivity.[2][4]

Transition-metal-catalyzed asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods for creating stereogenic centers.[2][4] This application note provides an in-depth guide to a breakthrough protocol for the asymmetric hydrogenation of 2-substituted dehydromorpholines. By leveraging a specific rhodium catalyst system bearing a bisphosphine ligand with a large bite angle, this method consistently delivers a variety of 2-substituted chiral morpholines in quantitative yields and with outstanding enantioselectivities (up to 99% ee).[2][3][5] We will explore the mechanistic rationale, provide detailed, scalable experimental protocols, and outline the necessary analytical procedures for validation.

Mechanistic Rationale: Overcoming Substrate Inertness

The primary challenge in the hydrogenation of 2-substituted dehydromorpholines is the inherent low reactivity of the enamine double bond.[4] This is overcome by two key strategic choices:

  • N-Acyl Activation: The introduction of an N-acyl directing group is a critical strategy to activate the enamine substrate, making it more susceptible to coordination with the metal center.[2][4]

  • Catalyst Design - The Large Bite Angle Ligand: The success of this transformation hinges on the use of a rhodium complex coordinated with a chiral bisphosphine ligand possessing a large P-Rh-P bite angle, such as (R,R,R)-SKP.[1][2][6] This specific geometry is thought to create a more open and accessible catalytic pocket, facilitating the coordination of the sterically hindered dehydromorpholine substrate and enabling effective stereochemical control during the hydrogen transfer steps.

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves the coordination of the olefin to the chiral rhodium complex, followed by the oxidative addition of molecular hydrogen. Subsequent migratory insertion of the hydride to the double bond and reductive elimination of the product regenerates the active catalyst. The chirality of the ligand dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_legend Legend A [Rh(L*)]+ B [Rh(L*)(Substrate)]+ A->B + Substrate C [Rh(H)2(L*)(Substrate)]+ B->C + H2 (Oxidative Addition) D [Rh(H)(L*)(Product-Alkyl)]+ C->D Migratory Insertion D->A + Product (Reductive Elimination) L_star L* = Chiral Bisphosphine Ligand Substrate_leg Substrate = Dehydromorpholine Experimental Workflow start Start cat_prep In Situ Catalyst Preparation ([Rh(cod)₂]SbF₆ + SKP Ligand in DCM) start->cat_prep sub_prep Substrate Preparation (Dehydromorpholine in MeOH) start->sub_prep reaction Combine & Transfer to Autoclave cat_prep->reaction sub_prep->reaction hydrogenation Hydrogenation (50 atm H₂, 25°C, 24h) reaction->hydrogenation workup Work-up (Vent, Concentrate) hydrogenation->workup purification Purification (Silica Gel Chromatography) workup->purification analysis Analysis (NMR for structure, Chiral HPLC for ee) purification->analysis end End (Pure Chiral Morpholine) analysis->end

References

Application Notes & Protocols: Strategic Electrophilic Functionalization of 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

2-Methylmorpholin-3-one is a valuable chiral heterocyclic scaffold extensively utilized in organic synthesis and medicinal chemistry.[1][2][3] Its strategic importance stems from its rigid conformation and the presence of multiple reactive sites that can be selectively functionalized. This guide provides an in-depth analysis of the reaction of this compound with electrophiles, focusing on the principles of reactivity, stereochemical control, and practical experimental protocols. We will explore the generation of the C-2 enolate for carbon-carbon bond formation and discuss the competing reactivity of the N-4 amine, offering a comprehensive framework for the rational design of complex morpholine derivatives.

Foundational Principles of Reactivity

The reactivity of this compound towards electrophiles is governed by two primary nucleophilic centers: the α-carbon at the C-2 position and the secondary amine at the N-4 position. Directing an electrophile to the desired position requires a nuanced understanding of the substrate's electronic properties and the appropriate selection of reaction conditions.

Enolate Formation at the C-2 Position

The carbon atom adjacent to the carbonyl group (the α-carbon) is weakly acidic due to the electron-withdrawing effect of the carbonyl and the inductive effect of the ring oxygen. Treatment with a strong, non-nucleophilic base removes the α-proton to form a nucleophilic enolate intermediate.[4][5]

  • Mechanism of Enolate Formation: A strong base, such as Lithium Diisopropylamide (LDA), abstracts the proton at the C-2 position. The resulting negative charge is delocalized via resonance between the α-carbon and the carbonyl oxygen, creating an ambident nucleophile.[5] While reaction with an electrophile can theoretically occur at either the carbon or the oxygen, C-alkylation is overwhelmingly favored in most cases, leading to the formation of a new carbon-carbon bond.

  • Choice of Base and Conditions: The formation of the enolate is a critical step.

    • Strong, Hindered Bases: Bases like LDA or Lithium Hexamethyldisilazide (LiHMDS) are ideal. Their bulky nature prevents them from acting as nucleophiles themselves, and their strength ensures rapid and essentially irreversible deprotonation, especially at low temperatures (e.g., -78 °C).[6]

    • Kinetic vs. Thermodynamic Control: For this compound, there is only one α-proton on the carbon backbone, simplifying regioselectivity concerns. The reaction is primarily under kinetic control, forming the only possible C-2 enolate.[6]

N-4 Amine Reactivity and Protection Strategy

The secondary amine at the N-4 position is also nucleophilic and will readily react with many electrophiles, such as alkyl and acyl halides. This reactivity often competes with or dominates over C-2 enolization. Therefore, to achieve selective functionalization at the C-2 position, the nitrogen must first be protected.

  • Common Protecting Groups:

    • Benzyl (Bn): Introduced using benzyl bromide (BnBr) under basic conditions. It is stable to many reaction conditions but can be removed via hydrogenolysis.

    • Tosyl (Ts): Introduced using tosyl chloride (TsCl). This group is very stable and strongly electron-withdrawing, which can increase the acidity of the C-2 proton.

    • Boc (tert-butyloxycarbonyl): While common, it can be labile under the strongly basic conditions required for enolate formation.

The workflow below illustrates the strategic decision-making process when functionalizing this compound.

G cluster_0 Strategic Workflow Start This compound Decision Target Site? Start->Decision ProtectN Protect N-4 Position (e.g., with Bn, Ts) Decision->ProtectN C-2 ProductN4 N-4 Functionalized Product Decision->ProductN4 N-4 Enolate Form C-2 Enolate (LDA, -78 °C) ProtectN->Enolate ReactEplus React with Electrophile (E+) Enolate->ReactEplus Deprotect Deprotect N-4 (if needed) ReactEplus->Deprotect ProductC2 C-2 Functionalized Product Deprotect->ProductC2

Caption: Strategic workflow for electrophilic substitution.

Reaction of the C-2 Enolate with Electrophiles

Once the N-protected enolate is formed, it can react with a wide variety of electrophiles. The existing stereocenter at C-2, bearing a methyl group, exerts significant stereocontrol, typically directing the incoming electrophile to the face opposite the methyl group, resulting in high diastereoselectivity.

Alkylation Reactions

Alkylation involves the reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to form a new C-C bond.[4]

  • General Protocol: The N-protected morpholinone is deprotonated with LDA in an anhydrous aprotic solvent like THF at -78 °C. The electrophilic alkylating agent is then added, and the reaction is allowed to slowly warm to room temperature.

  • Stereochemical Outcome: The enolate is planar, but the large N-protecting group and the C-2 methyl group create a biased conformational landscape. The electrophile will preferentially approach from the less sterically hindered face, leading to a predictable diastereomeric product.

Acylation Reactions

Acylation introduces an acyl group at the C-2 position using electrophiles like acid chlorides or anhydrides. This reaction can be used to synthesize β-keto lactams.

  • Intramolecular Acylation: In certain substrates, acyl migration can occur, where an acyl group moves from another position (e.g., an oxygen) to the nitrogen, particularly under basic conditions.[7]

  • Procedure: Similar to alkylation, the enolate is formed at low temperature, followed by the addition of the acylating agent.

Phosphonylation Reactions

The C-2 position can be functionalized to introduce a phosphonate group, creating α-aminophosphonate analogues which are important in medicinal chemistry. This can be achieved by reacting the morpholinone with reagents like triethyl phosphite prompted by phosphoryl chloride.[8][9]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the N-protection and subsequent C-2 alkylation of this compound.

Protocol 1: N-Benzylation of this compound

Objective: To protect the N-4 amine to enable selective C-2 functionalization.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-benzyl-2-methylmorpholin-3-one.

Protocol 2: Diastereoselective C-2 Alkylation

Objective: To introduce an alkyl group at the C-2 position of the N-protected morpholinone.

Materials:

  • N-benzyl-2-methylmorpholin-3-one (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Alkyl Halide (e.g., Iodomethane, CH₃I) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi dropwise and stir for 30 minutes at -78 °C to form the LDA solution.

  • Enolate Formation: Add a solution of N-benzyl-2-methylmorpholin-3-one in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Electrophile Addition: Add the alkyl halide (e.g., iodomethane) dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography to isolate the C-2 alkylated product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and assess diastereoselectivity.

G cluster_1 C-2 Alkylation Protocol A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) B 2. Form Enolate (Add N-protected substrate to LDA at -78°C) A->B C 3. Add Electrophile (e.g., CH3I at -78°C) B->C D 4. Warm & Stir (Allow to warm to RT overnight) C->D E 5. Quench Reaction (Add aq. NH4Cl) D->E F 6. Extraction & Work-up (EtOAc, Brine) E->F G 7. Purify & Characterize (Chromatography, NMR, MS) F->G

References

Application Notes and Protocols: Leveraging 2-Methylmorpholin-3-one in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methylmorpholin-3-one in the synthesis of bioactive heterocycles.

Introduction: The Strategic Advantage of this compound in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine heterocycle stands out as a "privileged structure," frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] this compound, a chiral derivative of morpholin-3-one, has emerged as a particularly valuable building block for the synthesis of complex, biologically active heterocycles.[3] Its utility stems from a combination of desirable attributes: the morpholine core often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability, while the carbonyl group and the secondary amine provide versatile handles for synthetic elaboration. The presence of a stereocenter at the 2-position introduces chirality, which is crucial for achieving selectivity and potency in drug-target interactions.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of bioactive heterocycles, with a focus on practical, step-by-step protocols and the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₉NO₂[3][4][5]
Molecular Weight 115.13 g/mol [3][4]
CAS Number 13882-80-9[3][4][5]
Appearance White to off-white solid
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 0[4]

Core Synthetic Strategies and Protocols

This compound is a versatile scaffold that can be functionalized through several key reactions, most notably N-alkylation and condensation reactions involving the secondary amine and the α-carbon to the carbonyl group, respectively.

N-alkylation of the morpholine nitrogen is a common and effective strategy for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[6][7] This reaction typically proceeds via an SN2 mechanism, where the morpholine nitrogen acts as a nucleophile.

Protocol: General N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in the anhydrous solvent (e.g., acetonitrile, 10-20 mL per gram of starting material).

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using reactive organometallic reagents or sensitive substrates.

  • Anhydrous Solvent: Water can react with the base and some alkyl halides, reducing the efficiency of the reaction.

  • Excess Base: Ensures complete deprotonation of the secondary amine, driving the reaction to completion. K₂CO₃ is a mild and inexpensive base suitable for this purpose.

  • Excess Alkyl Halide: Can help to drive the reaction to completion, but a large excess should be avoided to minimize side reactions and simplify purification.

Diagram: N-Alkylation Workflow

N_Alkylation_Workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base add_halide Add Alkyl Halide (R-X) add_base->add_halide react Heat and Stir (Monitor by TLC) add_halide->react workup Aqueous Work-up & Extraction react->workup purify Purification (Column Chromatography) workup->purify product Product: N-Alkyl-2-methyl- morpholin-3-one purify->product

Caption: Workflow for the N-alkylation of this compound.

The α-carbon to the carbonyl group in this compound can be deprotonated to form an enolate, which can then participate in condensation reactions with various electrophiles. This strategy is instrumental in the construction of more complex heterocyclic systems.

Protocol: General Aldol-type Condensation

This protocol outlines a general procedure for a base-mediated condensation reaction with an aldehyde.

Materials:

  • N-protected-2-methylmorpholin-3-one

  • Aldehyde (R-CHO)

  • Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS))

  • Anhydrous ethereal solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Dry ice/acetone bath

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-protected-2-methylmorpholin-3-one (1.0 eq.) dissolved in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base (e.g., LDA, 1.1 eq.) and stir for 30-60 minutes to allow for enolate formation.

  • Add the aldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • N-Protection: The morpholine nitrogen must be protected to prevent it from reacting with the strong base.

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the carbonyl group.

  • Low Temperature (-78 °C): Essential for controlling the reaction and preventing side reactions such as self-condensation of the enolate. It also helps to control the stereoselectivity of the reaction.

Diagram: Enolate Formation and Condensation

Condensation_Mechanism cluster_0 Enolate Formation cluster_1 Condensation cluster_2 Work-up and Cyclization (Optional) start_mol N-Protected-2-methyl- morpholin-3-one enolate Enolate Intermediate start_mol->enolate -78 °C, THF base Strong Base (e.g., LDA) base->enolate aldehyde Aldehyde (R-CHO) aldol_adduct Aldol Adduct aldehyde->aldol_adduct enolate_ref->aldol_adduct quench Quench (NH4Cl) cyclized_product Cyclized Bioactive Heterocycle quench->cyclized_product aldol_adduct_ref->quench

Caption: Mechanism of enolate formation and subsequent condensation.

Application in the Synthesis of Marketed Drugs and Analogs

The strategic importance of this compound and related scaffolds is underscored by their use in the synthesis of several approved drugs.

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[8][9] While the direct synthesis of Crizotinib may not use this compound, the morpholine moiety is a key structural feature, and this building block is ideal for the synthesis of novel analogs to explore SAR and develop next-generation inhibitors. The synthesis of Crizotinib involves key steps such as Mitsunobu and Suzuki couplings.[10]

Ribociclib is a CDK4/6 inhibitor used to treat certain types of breast cancer.[11] The synthesis of Ribociclib involves the coupling of a pyrrolopyrimidine core with a piperazine-containing fragment.[12][13] While not a direct precursor, this compound can be used to create isosteric replacements for the piperazine ring, offering a pathway to novel CDK inhibitors with potentially different pharmacokinetic profiles.

Conclusion and Future Perspectives

This compound is a powerful and versatile chiral building block for the synthesis of a wide array of bioactive heterocycles. Its utility is derived from the favorable properties of the morpholine scaffold and the synthetic versatility of its functional groups. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this valuable intermediate in their own drug discovery programs. Future research will likely focus on the development of new, more efficient methods for the asymmetric synthesis of substituted morpholinones and their application in the construction of increasingly complex and potent therapeutic agents.

References

Application Note: A Comprehensive Guide to the N-Alkylation of 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylmorpholin-3-one is a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis.[1][2] As a chiral lactam, it serves as a versatile building block for the development of complex molecules and active pharmaceutical ingredients (APIs). The functionalization of the secondary amine within the morpholinone ring via N-alkylation is a critical synthetic transformation that allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

However, the N-alkylation of lactams such as this compound presents a distinct chemical challenge. The nitrogen atom is part of an amide linkage, rendering it significantly less nucleophilic than a typical secondary amine due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group.[3] Therefore, direct alkylation is often inefficient. A successful protocol requires the initial deprotonation of the amide N-H proton using a sufficiently strong base to generate a highly nucleophilic amide anion, which can then readily react with an alkylating agent.[3]

This application note provides a robust and detailed protocol for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the electrophile. It further discusses the causality behind experimental choices, optimization strategies, and alternative methodologies to guide researchers in achieving high-yield synthesis of N-alkylated derivatives.

Reaction Mechanism and Core Principles

The N-alkylation of a lactam is a two-step process founded on the principles of acid-base chemistry and nucleophilic substitution.

  • Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic N-H proton of the lactam by a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this step, as it irreversibly forms the sodium salt of the lactam and innocuous hydrogen gas.[3] This step is critical as it transforms the poorly nucleophilic amide into a potent nucleophile.

  • Nucleophilic Substitution (SN2): The resulting amide anion attacks the electrophilic carbon of an alkyl halide (e.g., benzyl bromide) in a classic bimolecular nucleophilic substitution (SN2) reaction. This forms the new carbon-nitrogen bond and releases a halide anion as the leaving group.

Reaction_Mechanism sub This compound (Substrate) anion Lactam Anion (Nucleophile) sub->anion Deprotonation (+ H₂ gas) base Sodium Hydride (NaH) (Base) product N-Alkylated Product anion->product Sₙ2 Attack alkyl_halide Alkyl Halide (R-X) (Electrophile)

Caption: General mechanism for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes the N-benzylation of this compound as a representative example. The molar equivalents and reaction times may require optimization for different alkylating agents.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Suggested PurityNotes
This compound13882-80-9115.13>95%Substrate[4]
Sodium Hydride (NaH)7646-69-724.0060% dispersion in oilStrong base, handle with care.
Benzyl Bromide100-39-0171.04>98%Alkylating agent (lachrymator).
Anhydrous Tetrahydrofuran (THF)109-99-972.11Anhydrous, <50 ppm H₂OReaction solvent.
Saturated aq. NH₄ClN/AN/AN/AQuenching solution.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction solvent.
Brine (Saturated aq. NaCl)N/AN/AN/AFor washing organic layer.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37AnhydrousDrying agent.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
Equipment
  • Two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: Place an oven-dried 100 mL two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add this compound (1.0 g, 8.68 mmol, 1.0 eq). Add 30 mL of anhydrous THF via syringe. Stir the solution at room temperature until the solid is fully dissolved.

  • Deprotonation: Cool the flask in an ice-water bath (0 °C). Carefully add sodium hydride (60% dispersion in oil, 0.42 g, 10.42 mmol, 1.2 eq) to the stirred solution in small portions over 10 minutes.

    • Expert Insight: The addition of NaH is exothermic and generates hydrogen gas. Portion-wise addition at 0 °C is crucial for safety and to prevent runaway reactions. The mixture may become a slurry. Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Re-cool the reaction mixture to 0 °C. Add benzyl bromide (1.13 mL, 9.55 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by cooling the flask to 0 °C and slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.

    • Safety First: Quenching unreacted NaH is highly exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 20 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 30 mL of water, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 4:1 Hexane:EtOAc).[5] Combine the fractions containing the pure product and concentrate to yield the N-benzylated this compound.

Workflow Visualization

Experimental_Workflow setup 1. Setup (Inert Atmosphere) dissolve 2. Dissolve Substrate (Anhydrous THF) setup->dissolve deprotonate 3. Deprotonation (Add NaH at 0°C) dissolve->deprotonate alkylate 4. Alkylation (Add R-X at 0°C → RT) deprotonate->alkylate monitor 5. Monitor (TLC) alkylate->monitor quench 6. Quench (aq. NH₄Cl at 0°C) monitor->quench Reaction Complete extract 7. Extraction (EtOAc / H₂O) quench->extract purify 8. Purification (Column Chromatography) extract->purify product Pure N-Alkylated Product purify->product

References

Synthesis of 2-Methylmorpholin-3-one Derivatives: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of approved and experimental drugs.[1][2] Within this privileged scaffold, 2-methylmorpholin-3-one presents a particularly attractive starting point for the generation of diverse chemical libraries for drug discovery. Its inherent chirality and the presence of a modifiable amide nitrogen allow for the exploration of three-dimensional chemical space, a critical aspect in the design of potent and selective therapeutics. This guide provides a detailed exploration of the synthesis of this compound and its derivatives, offering practical protocols and insights into their application in modern drug discovery, with a focus on the development of novel kinase inhibitors.

The this compound Scaffold: A Privileged Motif in Medicinal Chemistry

The morpholine ring system is recognized for its ability to improve the pharmacokinetic profile of drug candidates.[1] The inclusion of the this compound core introduces a chiral center and a lactam functionality, providing a rigid framework that can be strategically decorated with various substituents to modulate biological activity. This scaffold has been successfully incorporated into a range of biologically active molecules, demonstrating its versatility and potential in targeting a variety of disease states, most notably cancer.[2]

Synthesis of the Core Scaffold: (S)-2-Methylmorpholin-3-one

A robust and reliable synthesis of the chiral this compound core is paramount for any drug discovery program. The following two-step protocol, starting from the readily available and chiral amino acid derivative, L-alaninol, provides an efficient route to the desired scaffold.

Step 1: N-Chloroacetylation of L-Alaninol

The initial step involves the acylation of the primary amine of L-alaninol with chloroacetyl chloride. This reaction forms the key intermediate, N-(2-hydroxy-1-methylethyl)-2-chloroacetamide. The use of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction and to drive the reaction to completion.

Protocol: Synthesis of (S)-N-(2-hydroxy-1-methylethyl)-2-chloroacetamide

Reagent/SolventMolar Equiv.Amount
(S)-(+)-2-Amino-1-propanol (L-alaninol)1.0(Specify mass/moles)
Chloroacetyl chloride1.1(Specify mass/moles)
Triethylamine1.2(Specify volume/moles)
Dichloromethane (DCM)-(Specify volume)

Procedure:

  • To a stirred solution of (S)-(+)-2-Amino-1-propanol in anhydrous dichloromethane at 0 °C, add triethylamine dropwise.

  • Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure (S)-N-(2-hydroxy-1-methylethyl)-2-chloroacetamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Low Temperature: The initial reaction is performed at 0 °C to control the exothermic nature of the acylation and minimize side reactions.

  • Triethylamine: This tertiary amine base effectively scavenges the HCl produced, preventing the protonation of the starting amine and promoting the desired N-acylation.

Step 2: Intramolecular Cyclization to form (S)-2-Methylmorpholin-3-one

The second and final step to the core scaffold is an intramolecular Williamson ether synthesis. The hydroxyl group of the N-chloroacetylated intermediate acts as a nucleophile, displacing the chloride to form the six-membered morpholin-3-one ring. A strong base is required to deprotonate the alcohol and facilitate the cyclization.

Protocol: Synthesis of (S)-2-Methylmorpholin-3-one

Reagent/SolventMolar Equiv.Amount
(S)-N-(2-hydroxy-1-methylethyl)-2-chloroacetamide1.0(Specify mass/moles)
Sodium hydride (60% dispersion in mineral oil)1.2(Specify mass/moles)
Anhydrous Tetrahydrofuran (THF)-(Specify volume)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of (S)-N-(2-hydroxy-1-methylethyl)-2-chloroacetamide in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure (S)-2-Methylmorpholin-3-one.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is essential to deprotonate the alcohol without competing in other side reactions.

  • Anhydrous THF: A polar aprotic solvent is ideal for this reaction as it solvates the cation of the base and does not interfere with the nucleophilic attack.

Diagram: Synthetic Pathway to (S)-2-Methylmorpholin-3-one

G A L-Alaninol B N-(2-hydroxy-1-methylethyl)- 2-chloroacetamide A->B Chloroacetyl chloride, Et3N, DCM C (S)-2-Methylmorpholin-3-one B->C NaH, THF

Caption: Two-step synthesis of the chiral this compound core.

Derivatization Strategies for Drug Discovery

The true power of the this compound scaffold lies in its potential for diversification. The secondary amine within the lactam ring provides a convenient handle for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

N-Acylation with Substituted Benzoyl Chlorides

A common and effective method for derivatization is the N-acylation with various substituted benzoyl chlorides. This allows for the introduction of diverse aromatic and heteroaromatic moieties, which can probe key interactions within the binding sites of biological targets.

General Protocol: N-Acylation of (S)-2-Methylmorpholin-3-one

Reagent/SolventMolar Equiv.Amount
(S)-2-Methylmorpholin-3-one1.0(Specify mass/moles)
Substituted Benzoyl Chloride1.1(Specify mass/moles)
Triethylamine or Pyridine1.2(Specify volume/moles)
Dichloromethane (DCM)-(Specify volume)

Procedure:

  • To a stirred solution of (S)-2-Methylmorpholin-3-one and triethylamine in anhydrous DCM at 0 °C, add the substituted benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.[3]

Diagram: Derivatization via N-Acylation

G A (S)-2-Methylmorpholin-3-one B N-Acyl-2-methylmorpholin-3-one Derivatives A->B C Substituted Benzoyl Chlorides (R-COCl) C->B

Caption: General scheme for the N-acylation of the core scaffold.

Application in Drug Discovery: Targeting Kinases

Kinases are a major class of drug targets, particularly in oncology. The this compound scaffold has shown significant promise in the development of potent and selective kinase inhibitors. The morpholine oxygen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.[4][5]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-acyl substituent allows for the exploration of the SAR and the optimization of inhibitory activity. For instance, in the context of PI3K/mTOR inhibitors, the introduction of specific aromatic and heteroaromatic groups on the N-acyl moiety has been shown to significantly impact potency and selectivity.[4][6][7]

Key SAR Observations for this compound Derivatives as Kinase Inhibitors:

  • Aromatic Ring Substitution: The nature and position of substituents on the N-benzoyl ring are critical for activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and influence binding affinity.

  • Heteroaromatic Rings: Replacement of the phenyl ring with heteroaromatic systems (e.g., pyridine, pyrimidine, thienopyrimidine) can introduce additional hydrogen bonding opportunities and improve selectivity.[4]

  • Stereochemistry: The (S)-configuration at the 2-position of the morpholin-3-one ring is often crucial for optimal binding to the chiral active sites of kinases.

Diagram: Key Interactions of a this compound Derivative in a Kinase Active Site

G cluster_0 Kinase Active Site cluster_1 Inhibitor Hinge Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Morpholine Morpholine Oxygen Morpholine->Hinge H-Bond Methyl 2-Methyl Group Methyl->HydrophobicPocket Hydrophobic Interaction Aryl N-Aryl Group Aryl->SolventFront Interaction with Solvent Exposed Region

Caption: Putative binding mode highlighting key pharmacophoric interactions.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the development of novel therapeutics. The straightforward and robust synthetic route to the chiral core, coupled with the ease of diversification through N-acylation, makes it an ideal starting point for lead generation and optimization in drug discovery campaigns. The demonstrated success of morpholine-containing molecules as kinase inhibitors underscores the potential of this compound derivatives to yield potent and selective drug candidates. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to explore the rich chemical space offered by this privileged scaffold.

References

Troubleshooting & Optimization

Optimizing Reaction Conditions for 2-Methylmorpholin-3-one Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylmorpholin-3-one. As a crucial heterocyclic building block in medicinal chemistry, optimizing its synthesis is key to efficient drug discovery pipelines.[1] This document moves beyond standard protocols to address common challenges, explain the underlying chemical principles of each experimental choice, and provide robust troubleshooting strategies.

Section 1: Core Synthesis Strategy & Mechanism

The most common and reliable pathway to this compound and its analogs involves a two-step sequence: N-acylation of a suitable amino alcohol followed by an intramolecular cyclization. This method offers flexibility and is generally high-yielding when optimized.[2]

General Reaction Pathway

The synthesis typically starts from 2-amino-1-propanol, which is first reacted with an α-haloacetyl halide (like chloroacetyl chloride) to form an N-(2-hydroxypropyl)-2-chloroacetamide intermediate. This intermediate then undergoes an intramolecular Williamson ether synthesis (cyclization) upon treatment with a base to yield the final this compound product.

Reaction_Mechanism reactant1 2-Amino-1-propanol intermediate N-(2-hydroxypropyl)- 2-chloroacetamide reactant1->intermediate Step 1: N-Acylation (e.g., in DCM, 0°C to RT) reactant2 Chloroacetyl Chloride reactant2->intermediate product This compound intermediate->product Step 2: Intramolecular Williamson Ether Synthesis (Cyclization) base Base (e.g., NaH, K2CO3) base->intermediate Deprotonation of -OH Side_Reactions intermediate N-(2-hydroxypropyl)-2-chloroacetamide desired_product This compound (Intramolecular Cyclization) intermediate->desired_product Favored Path side_product Dimer Byproduct (Intermolecular Reaction) intermediate->side_product Competing Path condition1 High Dilution condition1->desired_product condition2 High Concentration condition2->side_product Troubleshooting_Workflow start Problem Encountered check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No sol_yield Verify Reagent Purity • Check base activity • Use anhydrous solvents • Optimize temperature & time check_yield->sol_yield Yes check_stall Reaction Stalled? check_purity->check_stall No sol_purity Minimize Side Reactions • Use high-dilution for cyclization • Ensure precise temperature control • Check stoichiometry check_purity->sol_purity Yes sol_stall Re-evaluate Conditions • Use fresh, active base • Ensure solvent is anhydrous • Increase temperature if using weak base check_stall->sol_stall Yes end_node Synthesis Optimized check_stall->end_node No sol_yield->check_purity sol_purity->check_stall sol_stall->end_node

References

Technical Support Hub: Troubleshooting Side Reactions in Syntheses Using 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block in their synthetic endeavors. As a constrained analog of N-methylalanine, this compound offers unique conformational rigidity, making it a powerful tool in medicinal chemistry and peptide science. However, its structure also presents specific chemical liabilities that can lead to common side reactions.

This hub provides in-depth troubleshooting guides, FAQs, and validated protocols to help you anticipate, identify, and overcome these challenges. Our goal is to explain the causality behind these side reactions and provide actionable, field-proven solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Synthetic Issues

This section addresses specific problems encountered during reactions with this compound in a direct question-and-answer format.

Issue 1: Loss of Stereochemical Purity (Racemization)

Q: My product has a low enantiomeric excess (ee) after a reaction involving this compound, especially under basic conditions. What is causing this racemization?

A: This is one of the most common side reactions. The loss of stereochemical integrity at the C2 position is due to the acidity of the alpha-proton (the hydrogen atom on the same carbon as the methyl group).

Causality: The presence of a base can abstract this acidic proton to form a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of R and S enantiomers, thus reducing the enantiomeric excess of your product. The stability of this enolate, and therefore the risk of racemization, is increased by strong bases, elevated temperatures, and prolonged reaction times. Certain molecular structures, such as those with electron-withdrawing groups, can further increase the acidity of this proton, making racemization more likely even with weaker bases.[1]

Solutions & Mitigation Strategies:

  • Base Selection: Avoid strong, non-selective bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium methoxide. Opt for milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA).[2][3][4]

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, running the reaction at 0 °C or even lower can significantly suppress the rate of proton abstraction.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Figure 1: Mechanism of Base-Mediated Racemization
Issue 2: Ring Opening & Hydrolysis

Q: I'm seeing a byproduct with a mass increase of 18 units (+18 Da) corresponding to the hydrolyzed form of my this compound derivative. Why is the ring opening?

A: The core structure of this compound contains a lactam (a cyclic amide), which is susceptible to hydrolysis under both acidic and basic aqueous conditions. This reaction cleaves the amide bond, opening the ring to form an amino acid derivative.

Causality:

  • Base-Mediated Hydrolysis: A nucleophile, typically a hydroxide ion (OH⁻), attacks the carbonyl carbon of the lactam. This forms a tetrahedral intermediate which then collapses, breaking the C-N bond to open the ring.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

This side reaction is often exacerbated by elevated temperatures and the presence of water in solvents or reagents.

Solutions & Mitigation Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Non-Aqueous Workup: If possible, use non-aqueous workup procedures to isolate your product. If an aqueous wash is necessary, perform it quickly at low temperatures and use a saturated sodium bicarbonate solution to neutralize any acid, or a brine wash, followed by immediate extraction into an organic solvent.

  • Temperature Control: Avoid heating the reaction mixture for prolonged periods, especially if acidic or basic reagents are present.

Table 1: Relative Risk of Hydrolysis Under Various Conditions

ConditionReagent/SolventTemperatureHydrolysis RiskMitigation Priority
Acidic Aqueous HCl, TFA> 25 °C (RT)HighUse non-aqueous acid; keep temp < 0 °C
Basic Aqueous NaOH, LiOH> 25 °C (RT)HighUse organic bases (e.g., DIPEA); ensure anhydrous conditions
Neutral Wet Solvents (e.g., DMF, DMSO)> 50 °CModerateUse anhydrous solvents; store over molecular sieves
Anhydrous Anhydrous Solvents/ReagentsAnyLowStandard best practice
Issue 3: Incomplete Peptide Coupling Reactions

Q: When using an N-acylated this compound derivative in peptide synthesis, the coupling to the next amino acid fails or is very low-yielding. What can I do?

A: This is a classic case of steric hindrance. An N-substituted this compound behaves as a highly hindered N-methylated amino acid. The N-substituent and the adjacent C2-methyl group create significant steric bulk that impedes the approach of the activated carboxyl group of the incoming amino acid.[5][6]

Causality: The steric congestion around the nitrogen atom slows the rate of peptide bond formation dramatically. Standard coupling reagents like HBTU or HCTU may not be potent enough to overcome this energy barrier, leading to incomplete reactions and the formation of deletion sequences in your final peptide.[5][6]

Solutions & Mitigation Strategies:

  • Use Potent Coupling Reagents: Onium-salt-based reagents are essential. HATU is highly effective for such difficult couplings.[3][6] Other excellent choices include COMU and PyAOP, which form highly reactive intermediates.[3][5]

  • Incorporate Additives: Always use an additive like HOAt or Oxyma Pure. These are superior to HOBt in accelerating the coupling and suppressing racemization.[3]

  • Optimize Reaction Conditions: Increase the reaction time (e.g., 2 hours to overnight) and consider performing a "double coupling" – filtering the resin and repeating the coupling step with a fresh solution of activated amino acid.[5]

  • Use a Monitoring Test: The standard ninhydrin test will not work for secondary amines. Use the Bromophenol Blue (BPB) test to qualitatively assess the presence of unreacted free amine on the resin. A blue or green color on the resin beads indicates an incomplete reaction, while a yellow color signifies completion.[5][6]

Workflow Figure 2: Workflow for Troubleshooting Failed Peptide Couplings start Start: Low Coupling Yield check_reagent 1. Evaluate Coupling Reagent start->check_reagent reagent_ok Using HATU, COMU, or PyAOP? check_reagent->reagent_ok Yes reagent_bad Using HBTU, HCTU, or DCC? check_reagent->reagent_bad No check_conditions 2. Check Reaction Conditions reagent_ok->check_conditions upgrade_reagent Action: Switch to HATU or COMU with HOAt/Oxyma reagent_bad->upgrade_reagent upgrade_reagent->check_conditions conditions_ok Extended time (>2h)? Additive used? check_conditions->conditions_ok Yes conditions_bad Short time (<1h)? No additive? check_conditions->conditions_bad No monitor 3. Monitor Reaction conditions_ok->monitor optimize_conditions Action: Increase time and/or perform double coupling conditions_bad->optimize_conditions optimize_conditions->monitor bpt_test Perform Bromophenol Blue Test monitor->bpt_test bpt_positive Result: Blue/Green (Incomplete) bpt_test->bpt_positive bpt_negative Result: Yellow (Complete) bpt_test->bpt_negative bpt_positive->optimize_conditions Re-couple end Proceed to next step bpt_negative->end

Figure 2: Workflow for Troubleshooting Failed Peptide Couplings

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation? A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place. For maximum protection against hydrolysis, store it under an inert atmosphere (argon or nitrogen), especially if it will be stored for an extended period.

Q2: Can I use strong organometallic bases like n-BuLi or Grignard reagents with this compound? A2: It is strongly discouraged. While these bases will effectively deprotonate the N-H group, they pose a very high risk of causing complete racemization at the C2 position. Furthermore, they may attack the carbonyl group, leading to undesired addition byproducts. Stick to non-nucleophilic inorganic or hindered organic bases for N-H deprotonation.

Q3: Is this compound stable to heat? A3: The compound exhibits moderate thermal stability. It can typically withstand temperatures up to 80-100 °C for short periods in common organic solvents. However, prolonged heating at high temperatures can lead to decomposition.[7][8] It is always best practice to run reactions at the lowest temperature that provides a viable rate to minimize the risk of thermal decomposition and other side reactions like racemization.

Experimental Protocols

Protocol 1: Recommended Method for Racemization-Free N-Alkylation

This protocol minimizes racemization by using a mild base and controlled temperature.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent: Add anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base: Add finely ground potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition: Cool the suspension to 0 °C in an ice bath. Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) dropwise over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once complete, filter off the K₂CO₃ and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Monitoring Peptide Coupling with Bromophenol Blue (BPB) Test

This qualitative test is used to detect the presence of unreacted secondary amines on a solid-phase support.[6]

  • Prepare Test Solution: Dissolve ~3 mg of bromophenol blue in 10 mL of DMF.

  • Sample: After the coupling step is complete, remove a small sample of resin beads (~5-10 mg) from the reaction vessel.

  • Wash: Place the beads in a small test tube and wash them thoroughly with DMF (3x) and then dichloromethane (DCM) (3x) to remove any residual base (like DIPEA) which can give a false positive.

  • Test: Add 1-2 drops of the BPB test solution to the washed resin beads.

  • Observe:

    • Blue or Green Color: Indicates the presence of unreacted free amine. The coupling is incomplete.

    • Yellow or Pale-Yellow/Green Color: Indicates the absence of free amine. The coupling is complete.

References

Technical Support Center: Purification of 2-Methylmorpholin-3-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylmorpholin-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related polar lactams. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a strategic framework for tackling the purification of this challenging molecule, grounded in fundamental chromatographic principles and field-tested experience.

This compound is a polar, heterocyclic compound, and like many small, polar molecules, it can present unique challenges during silica gel chromatography. This guide will provide in-depth, practical solutions to common issues, ensuring you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on the TLC plate and column?

A1: Peak tailing or streaking is a frequent issue with polar, amine-containing compounds like morpholinones on standard silica gel.[1][2] The primary cause is strong, non-ideal interactions between the basic nitrogen atom in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a portion of the analyte being retained more strongly, resulting in a "tail." Another potential cause is sample overload; applying too much crude material can saturate the stationary phase, leading to poor peak shape.[2]

Q2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?

A2: This indicates that your compound has a very high affinity for the polar stationary phase.[4] A common and effective solution is to increase the polarity of your mobile phase further by adding a small amount of methanol (e.g., starting with 5-10% methanol in dichloromethane or ethyl acetate). For basic compounds that are still not moving, adding a small amount of a base to the mobile phase, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide in methanol, can dramatically improve mobility.[2] The basic additive neutralizes the acidic silanol sites on the silica, preventing the strong ionic interactions that cause immobility.[3]

Q3: I suspect my this compound is degrading on the silica gel column. How can I confirm this and prevent it?

A3: Lactam rings, especially under certain conditions, can be susceptible to hydrolysis or degradation on acidic surfaces.[5] To check for on-column degradation, you can perform a 2D TLC.[4] Spot your compound in one corner of a square TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear below the diagonal.[4] To prevent degradation, you can deactivate the silica gel by pre-flushing the column with your mobile phase containing a small amount of triethylamine (1-2%) before loading your sample.[3][6] Alternatively, using a less acidic stationary phase like neutral alumina could be a viable option.[3]

Q4: What are the best starting conditions for developing a TLC method for this compound?

A4: A good starting point for a polar compound like this compound is a moderately polar solvent system. Begin with a mixture of a non-polar and a polar solvent, such as 1:1 Hexanes/Ethyl Acetate. Based on the initial result, you can adjust the polarity. If the Rf is too low (stuck on the baseline), increase the polarity by increasing the proportion of ethyl acetate or by adding a more polar solvent like methanol. The ideal Rf value for the target compound for good separation in column chromatography is typically between 0.2 and 0.4.[7]

Troubleshooting Guide: Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation - Inappropriate solvent system (too polar or not polar enough).- Co-eluting impurities with similar polarity.- Systematically screen different solvent systems using TLC. Try combinations like Dichloromethane/Methanol or Ethyl Acetate/Methanol.- Consider a different stationary phase (e.g., reversed-phase C18 silica) if impurities are non-polar.[3]
Compound Elutes at the Solvent Front - Mobile phase is too polar.- Decrease the polarity of the mobile phase. If using a gradient, start with a less polar mixture.
Irreproducible Results Between TLC and Column - TLC plate and bulk silica gel have different activities (e.g., due to moisture content).- The column was not properly equilibrated.- Activate both TLC plates and silica gel by heating if necessary.[8]- Always equilibrate the column with at least 3-5 column volumes of the initial mobile phase before loading the sample.
Streaking/Tailing of Spots - Strong interaction with acidic silanol groups on silica.- Sample overload.- Add a basic modifier like triethylamine (0.5-2%) to your eluent.[2][3]- Load less sample onto the column. A general rule is 1-5% of the silica gel weight for the crude material.
Product is not eluting from the column - Compound may have decomposed on the silica.[6]- The mobile phase is not polar enough.- Test for stability using 2D TLC.[4] If unstable, deactivate the silica or use an alternative stationary phase like alumina.- Gradually increase the polarity of the mobile phase (gradient elution). A common gradient is from 100% ethyl acetate to 95:5 ethyl acetate/methanol.

Experimental Workflow & Protocols

Workflow for Method Development and Purification

The overall process from a crude reaction mixture to a purified product follows a logical sequence. The key is to use Thin Layer Chromatography (TLC) as a fast and inexpensive tool to develop the optimal conditions for the more resource-intensive column chromatography.

workflow cluster_dev Method Development cluster_purify Purification cluster_analysis Analysis TLC 1. TLC Method Development (Find optimal solvent system) Stab_Test 2. Stability Test (2D TLC) (Optional but recommended) TLC->Stab_Test Assess Stability Col_Prep 3. Column Preparation (Packing & Equilibration) Stab_Test->Col_Prep Optimized Conditions Load 4. Sample Loading Col_Prep->Load Elute 5. Elution & Fraction Collection Load->Elute Frac_Analysis 6. Fraction Analysis (TLC) Elute->Frac_Analysis Analyze Fractions Combine 7. Combine Pure Fractions Frac_Analysis->Combine Solv_Removal 8. Solvent Removal Combine->Solv_Removal Final_Product Final_Product Solv_Removal->Final_Product Pure Product troubleshooting start Problem Encountered q1 Is the product streaking or tailing? start->q1 sol1 Add 0.5-2% Triethylamine to the mobile phase. q1->sol1 Yes q2 Is the product stuck on the baseline (Rf ~ 0)? q1->q2 No end Problem Resolved sol1->end sol2 Increase mobile phase polarity. (e.g., add Methanol) q2->sol2 Yes q3 Is the product and impurity co-eluting? q2->q3 No sol2->end sol3 Try a different solvent system (e.g., DCM/MeOH) or a different stationary phase. q3->sol3 Yes q4 Is the yield low, suggesting decomposition? q3->q4 No sol3->end sol4 Perform 2D TLC to confirm. If unstable, deactivate silica with TEA or use neutral alumina. q4->sol4 Yes q4->end No sol4->end

References

Technical Support Center: Optimizing 2-Methylmorpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methylmorpholin-3-one (CAS: 13882-80-9).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block in their work.[1] As a key intermediate in pharmaceutical manufacturing, achieving a high yield of this compound is paramount for efficiency and cost-effectiveness.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanism, offering robust troubleshooting strategies grounded in chemical principles to help you overcome common synthetic challenges.

Section 1: The Core Reaction: Understanding the Synthesis Pathway

The most common and direct route to this compound is via the intramolecular cyclization of an N-(2-hydroxyethyl)alanine derivative. This process involves the formation of a stable six-membered lactam ring. The overall transformation is depicted below.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A Alanine Ester (e.g., Methyl Alaninate) C N-(2-hydroxyethyl)alanine Ester A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 2-Haloethanol (e.g., 2-Chloroethanol) B->C D This compound C->D Heat Acid or Base Catalyst (e.g., TFA, NaOMe) E Methanol (Byproduct)

Caption: General synthetic route to this compound.

The critical step is the intramolecular cyclization (Step 2). This reaction is an equilibrium process where the nucleophilic hydroxyl group attacks the electrophilic ester carbonyl, followed by the elimination of an alcohol (e.g., methanol). The success of this reaction hinges on favoring the forward, ring-closing reaction over competing side reactions.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most frequent complaint. It can typically be traced back to one of three areas: incomplete conversion, competing side reactions, or product degradation/loss during workup.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start_node Low Yield Observed decision_node decision_node start_node->decision_node Analyze Crude Reaction Mixture (TLC, LCMS, NMR) process_node1 Incomplete Conversion decision_node->process_node1 Starting Material Remains process_node2 Side Reaction Dominance decision_node->process_node2 Side Products Detected process_node3 Product Loss decision_node->process_node3 Clean Reaction, Low Isolated Yield process_node process_node end_node Yield Improved sub_process1_1 Increase Temperature Screen Catalysts (Acid/Base) Increase Reaction Time process_node1->sub_process1_1 Investigate Cyclization Step sub_process2_1 If Polymerization: Use High-Dilution Conditions If Dimerization (Diketopiperazine): Optimize pH and Temperature process_node2->sub_process2_1 Identify Side Products sub_process3_1 Check pH during extraction Optimize chromatography Ensure complete solvent removal process_node3->sub_process3_1 Review Workup & Purification sub_process1_1->end_node sub_process2_1->end_node sub_process3_1->end_node

Caption: A logical workflow for diagnosing low-yield issues.

Causality Explained:

  • Incomplete Conversion: The cyclization equilibrium may not favor the product under your current conditions. The energy barrier for ring formation must be overcome.

    • Solution: Increase the reaction temperature to provide sufficient energy. Employing a catalyst (acid or base) can lower the activation energy. For example, a strong acid like trifluoroacetic acid can protonate the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[3][4]

  • Side Reactions: The most common side reaction is intermolecular polymerization, where molecules of the N-(2-hydroxyethyl)alanine ester react with each other instead of cyclizing. Another possibility is the formation of a diketopiperazine from the dimerization of two alanine ester molecules.

    • Solution: To favor intramolecular cyclization, employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thereby favoring the internal ring-closing reaction. This principle is a cornerstone of macrocyclization and is equally effective for forming medium-sized rings.[5]

  • Product Loss During Workup: this compound has moderate polarity and some water solubility. Aggressive aqueous washes or improper phase separation can lead to significant loss of product.

Q2: I'm observing a significant, difficult-to-remove impurity. What could it be and how do I prevent it?

The most likely impurity is the diketopiperazine (DKP) formed from the self-condensation of the alanine ester precursor, especially if any unreacted alanine ester is present during the N-alkylation step or if conditions favor intermolecular reactions.

ImpurityFormation PathwayPrevention Strategy
Polymeric Material Intermolecular reaction of the N-(2-hydroxyethyl)alanine ester.Use high-dilution conditions during cyclization. Add the precursor slowly to the heated reaction mixture.
Diketopiperazine Dimerization and cyclization of the starting alanine ester.Ensure complete N-alkylation in Step 1 before proceeding. Purify the N-(2-hydroxyethyl)alanine ester intermediate.
Starting Material Incomplete reaction.See Q1 regarding driving the reaction to completion (catalyst, temperature, time).
Q3: The cyclization reaction stalls and does not proceed to completion. What can I do?

A stalled reaction indicates that the equilibrium has been reached under the current conditions or that the activation energy is too high for the reaction to proceed at a reasonable rate.

  • Catalyst Screening: If you are running the reaction neat (thermally), the addition of a catalyst is the first step.

    • Acid Catalysis: Acids like p-toluenesulfonic acid (pTSA) or trifluoroacetic acid (TFA) can activate the carbonyl group. A procedure for a related morpholinone synthesis reported a 94.6% yield using TFA in toluene.[3]

    • Base Catalysis: A non-nucleophilic base can deprotonate the hydroxyl group, increasing its nucleophilicity. However, strong bases can also promote side reactions. Softer bases like K₂CO₃ have been used successfully in related morpholine syntheses.[6][7]

  • Solvent Choice: The solvent can influence the conformation of the linear precursor, which can impact the ease of cyclization.[5] Aprotic solvents like toluene, xylene, or dioxane are often effective as they do not interfere with the reacting groups. Running the reaction in a solvent that allows for azeotropic removal of the alcohol byproduct (e.g., toluene with a Dean-Stark trap to remove methanol) can effectively drive the equilibrium toward the product.

  • Temperature: Ensure the temperature is high enough. For thermal cyclizations, temperatures in the range of 120-180°C are common.

Section 3: Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize based on their specific equipment and observations.

Protocol 3.1: Synthesis of N-(2-hydroxyethyl)alanine methyl ester
  • To a solution of methyl alaninate hydrochloride (1.0 eq) in dimethylformamide (DMF, 5 mL per gram of alaninate) is added potassium carbonate (2.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-Chloroethanol (1.1 eq) is added, and the reaction mixture is heated to 80°C.

  • The reaction is monitored by TLC or LC-MS until the starting alaninate is consumed (typically 12-24 hours).

  • After cooling to room temperature, the mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the DMF. The resulting crude oil is purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate.

Expert Insight: Ensuring the purity of this intermediate is critical. Any remaining methyl alaninate can form diketopiperazine impurities in the next step, which are often difficult to separate from the final product.

Protocol 3.2: Cyclization to this compound (High-Dilution Method)
  • A three-neck flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is charged with toluene (40 mL per gram of the final expected product).

  • Trifluoroacetic acid (0.1 eq) is added to the toluene, and the mixture is heated to reflux.

  • A solution of N-(2-hydroxyethyl)alanine methyl ester (1.0 eq) in toluene (10 mL per gram) is prepared and loaded into the addition funnel.

  • The ester solution is added dropwise to the refluxing toluene over a period of 4-6 hours.

  • After the addition is complete, the reaction is maintained at reflux and monitored by TLC or LC-MS until completion (typically an additional 2-4 hours).

  • The reaction mixture is cooled, washed with saturated sodium bicarbonate solution, water, and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or recrystallization to afford pure this compound.

Trustworthiness Check: This protocol incorporates a high-dilution, slow-addition method to minimize polymerization and an acid catalyst to promote the desired cyclization, reflecting best practices for this type of transformation.[3][5]

References

Troubleshooting guide for 2-Methylmorpholin-3-one based synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylmorpholin-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their work.[1] As a seasoned application scientist, I've compiled this resource to address common challenges encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Introduction to this compound Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its synthesis is typically achieved through a two-step process involving the N-acylation of 2-(methylamino)ethanol with a chloroacetylating agent, followed by an intramolecular Williamson ether synthesis (cyclization) to form the morpholinone ring. While conceptually straightforward, this synthesis can be prone to several issues that can impact yield and purity. This guide will walk you through troubleshooting these common problems.

A prevalent synthetic route involves the reaction of 2-(methylamino)ethanol with chloroacetyl chloride or ethyl chloroacetate to form the intermediate N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide, which then undergoes base-mediated cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Low Yield of the Final Product, this compound

Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields can stem from issues in either the acylation or the cyclization step. Let's break down the possibilities:

Potential Cause 1: Incomplete Acylation of 2-(Methylamino)ethanol.

  • Explanation: The initial N-acylation is a critical step. If this reaction does not go to completion, you will carry unreacted starting material into the cyclization step, which will not form the desired product. Inefficient stirring, incorrect stoichiometry, or suboptimal reaction temperature can lead to an incomplete reaction.

  • Troubleshooting:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine. A common solvent system for TLC is a mixture of methanol and dichloromethane.[3]

    • Reagent Purity: Ensure the purity of your 2-(methylamino)ethanol and chloroacetyl chloride/ethyl chloroacetate. Contaminants can interfere with the reaction.

    • Stoichiometry and Addition: While a 1:1 stoichiometry is theoretical, a slight excess (1.05-1.1 equivalents) of the acylating agent can sometimes drive the reaction to completion. When using the highly reactive chloroacetyl chloride, slow, dropwise addition at a low temperature (e.g., 0-5 °C) is crucial to prevent side reactions.[4]

    • Base: The reaction with chloroacetyl chloride generates HCl, which will protonate the starting amine, rendering it unreactive. The inclusion of a non-nucleophilic base, such as triethylamine, is necessary to scavenge the acid.[4][5]

Potential Cause 2: Inefficient Cyclization.

  • Explanation: The intramolecular cyclization to form the morpholinone ring is a base-mediated Williamson ether synthesis. The choice of base, solvent, and temperature are all critical for the success of this step. The alkoxide, formed by the deprotonation of the hydroxyl group of the intermediate, must be able to efficiently displace the chloride.

  • Troubleshooting:

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group without promoting side reactions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. The use of weaker bases like sodium carbonate may result in incomplete reaction.

    • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for this reaction as it will solvate the cation of the base, leaving a more reactive "naked" alkoxide.

    • Temperature: While some cyclizations can occur at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate. However, excessive heat can lead to decomposition or side reactions.

Experimental Workflow: A General Protocol for this compound Synthesis

Synthesis_Workflow cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Intramolecular Cyclization cluster_workup Step 3: Work-up and Purification start 2-(Methylamino)ethanol + Chloroacetyl Chloride acylation Add base (e.g., Triethylamine) in an aprotic solvent (e.g., DCM) at 0-5 °C start->acylation Reactants intermediate N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide acylation->intermediate Forms cyclization Add strong base (e.g., NaH) in a polar aprotic solvent (e.g., THF) intermediate->cyclization Intermediate product This compound cyclization->product Forms workup Quench reaction, extractive work-up product->workup purification Purify by recrystallization or column chromatography workup->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

FAQ 2: Presence of Multiple Spots on TLC After Cyclization

Question: My TLC plate shows multiple spots after the cyclization reaction. What are the possible side products?

Answer: The formation of multiple products is a common issue and can be attributed to several side reactions.

Potential Side Product 1: Dimerization/Polymerization.

  • Explanation: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or oligomers. This is particularly problematic at high concentrations.

  • Troubleshooting:

    • High Dilution: Performing the cyclization reaction under high dilution conditions can favor the intramolecular pathway over the intermolecular one. A concentration of 0.01-0.05 M is a good starting point.

Potential Side Product 2: Elimination Product.

  • Explanation: The base used for cyclization can also act as a base for elimination, leading to the formation of N-(2-hydroxyethyl)-N-methylacrylamide. This is more likely with sterically hindered bases.

  • Troubleshooting:

    • Choice of Base: Use a less sterically hindered strong base like sodium hydride.

Potential Side Product 3: Unreacted Starting Material.

  • Explanation: As mentioned in FAQ 1, if the acylation was incomplete, you will have unreacted 2-(methylamino)ethanol in your reaction mixture. Similarly, if the cyclization is not complete, you will have the chloroacetamide intermediate remaining.

  • Troubleshooting:

    • Reaction Monitoring: Monitor the reaction by TLC until the starting material spot is no longer visible.

Decision Tree for Troubleshooting Multiple Spots on TLC

TLC_Troubleshooting start Multiple spots on TLC after cyclization check_sm Is the starting material (chloroacetamide intermediate) spot present? start->check_sm check_polarity Are there spots with significantly different polarity than the product? check_sm->check_polarity No incomplete_cyclization Incomplete Cyclization: - Increase reaction time - Increase temperature moderately - Use a stronger base check_sm->incomplete_cyclization Yes high_polarity High polarity spot may be unreacted 2-(methylamino)ethanol or hydrolyzed intermediate. check_polarity->high_polarity Yes (Higher Rf) low_polarity Low polarity spot could be a dimer or polymer. check_polarity->low_polarity Yes (Lower Rf) side_reaction Possible Elimination Side Product: - Consider a less hindered base check_polarity->side_reaction Yes (Similar Rf) high_concentration Dimerization/Polymerization: - Perform reaction under high dilution conditions low_polarity->high_concentration

Caption: A decision tree to help identify potential side products based on TLC analysis.

FAQ 3: Difficulty in Purifying the Final Product

Question: I am struggling to get a pure sample of this compound. What purification strategies do you recommend?

Answer: Effective purification is key to obtaining a high-quality final product. The choice of method depends on the nature of the impurities.

Purification Strategy 1: Recrystallization.

  • Explanation: If the main impurity is unreacted starting material or a small amount of a side product with different solubility, recrystallization can be a very effective method.

  • Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble.

    • Common recrystallization solvents for morpholinones include isopropanol/ethyl acetate mixtures or methyl tert-butyl ether.[3]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Purification Strategy 2: Column Chromatography.

  • Explanation: If you have a mixture of products with similar polarities, column chromatography is the preferred method of purification.

  • Protocol:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal eluent system should be determined by TLC analysis to achieve good separation between the product and impurities.

    • Procedure:

      • Prepare a slurry of silica gel in the initial eluent and pack the column.

      • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, scalable, can yield very pure product.Not effective for impurities with similar solubility; potential for product loss in the mother liquor.Removing small amounts of impurities with different solubility profiles.
Column Chromatography Excellent for separating complex mixtures and isomers.More time-consuming, requires larger volumes of solvent, can be less scalable.Separating products with similar polarities and complex reaction mixtures.

Conclusion

The synthesis of this compound, while a common procedure, requires careful attention to reaction conditions and purification techniques to achieve high yields and purity. By systematically addressing potential issues in both the acylation and cyclization steps, researchers can overcome common hurdles. This guide provides a framework for troubleshooting, but as with any chemical synthesis, careful observation and adaptation to your specific experimental setup are paramount.

References

Technical Support Center: Purification of 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for obtaining high-purity this compound. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API)[1]. This document will walk you through understanding common impurities, effective purification strategies, and analytical methods for purity verification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route. A common synthesis involves the reaction of 2-amino-1-propanol with a chloroacetylating agent (like ethyl chloroacetate) followed by intramolecular cyclization[2][3]. Based on this, you can expect the following impurities:

  • Unreacted Starting Materials: 2-amino-1-propanol and the chloroacetylating agent.

  • Intermediate Species: The open-chain intermediate, N-(2-hydroxy-1-methylethyl)-2-chloroacetamide.

  • Byproducts: Dimeric or polymeric byproducts from intermolecular reactions.

  • Residual Solvents: Solvents used in the synthesis and workup, such as isopropanol, ethyl acetate, or toluene[2].

Q2: My this compound sample is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue in recrystallization, often caused by the presence of impurities that depress the melting point of the compound or if the boiling point of the solvent is higher than the melting point of the solute[4]. First, ensure your compound is reasonably pure; a crude product with significant impurities may be difficult to crystallize. If the issue persists, try a two-solvent recrystallization method. A good starting point would be to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, like ethyl acetate) and then slowly add a "poor" solvent (in which it is sparingly soluble, like hexanes) until turbidity persists[5][6].

Q3: I'm seeing peak tailing in my HPLC analysis of this compound. What is the cause and how can I fix it?

A3: Peak tailing in HPLC for morpholine-containing compounds is often due to the basic nature of the nitrogen atom interacting with acidic silanol groups on the silica-based column. To mitigate this, consider adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to your mobile phase[7]. This will "mask" the active sites on the stationary phase and improve peak shape.

Q4: Can I use distillation to purify this compound?

A4: Yes, if the impurities have significantly different boiling points from your product, fractional distillation can be an effective purification method[8]. This is particularly useful for removing lower-boiling starting materials or higher-boiling polymeric byproducts. However, be mindful of the thermal stability of this compound, as prolonged heating could lead to degradation.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
No crystal formation upon cooling - Solution is not saturated (too much solvent).- The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try a two-solvent recrystallization system[5][6].- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
"Oiling out" - Presence of significant impurities.- The boiling point of the solvent is higher than the melting point of the compound[4].- Cooling the solution too rapidly.- Perform a preliminary purification step like a liquid-liquid extraction to remove gross impurities.- Choose a lower-boiling solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath[6].
Colored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling. Be aware that excessive charcoal can adsorb your product, reducing the yield.
Low recovery - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used for washing the crystals.- Use a pre-warmed funnel for hot gravity filtration[7].
Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of peaks (HPLC) - Inappropriate mobile phase composition or column.- Optimize the mobile phase gradient. For reversed-phase HPLC, try varying the ratio of acetonitrile or methanol to water.- Consider a different column stationary phase.- Ensure the mobile phase pH is appropriate for your compound.
Peak tailing (HPLC/GC) - Interaction of the basic nitrogen with the stationary phase.- For HPLC, add a basic modifier like triethylamine to the mobile phase[7].- For GC, consider derivatization to a less polar compound.
Ghost peaks - Contamination of the injector, column, or solvent.- Run a blank gradient to identify the source of contamination.- Clean the injector and column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This protocol is a starting point for the purification of this compound, adapted from methods for similar compounds[2][9].

  • Solvent Selection:

    • Place a small amount of your crude this compound in a test tube.

    • Add a few drops of a "good" solvent (e.g., ethyl acetate, isopropanol) and warm gently to dissolve the solid.

    • Slowly add a "poor" solvent (e.g., hexanes, petroleum ether) dropwise until the solution becomes cloudy.

    • If the cloudiness disappears upon warming and reappears upon cooling, you have a suitable solvent pair.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

    • If the solution has colored impurities, add a small amount of activated charcoal, swirl, and perform a hot gravity filtration into a clean, pre-warmed flask[6].

    • Heat the filtrate and add the "poor" solvent dropwise until the solution is faintly turbid.

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.

    • Dry the crystals under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose reversed-phase HPLC method that can be adapted for the purity analysis of this compound[10][11].

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Methanol.

Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram[10].

Protocol 3: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities[12][13].

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 35-350.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

Visualizations

Experimental Workflow for Purification and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography HPLC HPLC Recrystallization->HPLC GCMS GC-MS Recrystallization->GCMS Impurity ID Distillation->HPLC Distillation->GCMS Impurity ID Chromatography->HPLC Chromatography->GCMS Impurity ID Pure Pure Product (>99%) HPLC->Pure Purity Check

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting Decision Tree for Recrystallization

G Start Start Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form? Cool->Crystals OilingOut Oiling Out? Crystals->OilingOut No Success Collect Crystals Crystals->Success Yes Concentrate Concentrate Solution OilingOut->Concentrate No SlowerCooling Cool More Slowly OilingOut->SlowerCooling Yes Concentrate->Cool TwoSolvent Try Two-Solvent Method Concentrate->TwoSolvent SlowerCooling->Cool

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: 2-Methylmorpholin-3-one Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methylmorpholin-3-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important pharmaceutical intermediate from the laboratory bench to pilot and manufacturing scales.[1] As a heterocyclic building block, this compound is a valuable scaffold in medicinal chemistry.[2] However, its synthesis presents unique challenges when moving beyond gram-scale quantities.

This document provides field-proven insights, troubleshooting workflows, and frequently asked questions to navigate the complexities of reaction kinetics, thermal management, impurity control, and product isolation at scale.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the scale-up implications?

There are several established routes, but a prevalent one involves the cyclization of an N-substituted 2-amino alcohol derivative. A common laboratory-scale synthesis might involve the reaction of (S)-2-aminopropan-1-ol with an activated haloacetic acid derivative, followed by a base-mediated intramolecular cyclization.

  • Key Challenge on Scale-Up: The choice of reagents and reaction conditions is critical. For instance, using highly reactive reagents like chloroacetyl chloride requires stringent control over addition rates and temperature to manage the initial exotherm.[3] Alternative methods, such as using sodium chloroacetate with a coupling agent, might offer a milder thermal profile but could introduce different downstream purification challenges. The cyclization step often requires a strong base and elevated temperatures, posing risks of side reactions and impurity formation that are less apparent at the lab scale.[4]

Q2: What are the most critical process parameters to monitor during the scale-up of this reaction?

When scaling up, the surface-area-to-volume ratio decreases dramatically, making heat transfer the most critical parameter. The key parameters to monitor and control are:

  • Temperature: Both the initial acylation and the subsequent cyclization can be highly exothermic. A runaway reaction is a significant safety hazard.[5] Precise temperature control using jacketed reactors and appropriate heat transfer fluids is non-negotiable.

  • Reagent Addition Rate: Slow, controlled addition of the acylating agent is crucial to manage the exotherm and prevent the buildup of unreacted reagents.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and the formation of impurities. The impeller design and agitation speed must be optimized for the specific reactor geometry and reaction mass viscosity.

  • Reaction Concentration: While higher concentrations can improve throughput, they also increase the reaction rate and potential for exotherms. A careful balance must be struck to ensure the reaction remains controllable within the reactor's heat removal capacity.

Q3: What are the typical impurities encountered during scale-up, and how can they be controlled?

Impurity profiles often change upon scale-up. Common impurities include:

  • Dimeric Species: Formed by intermolecular reaction between two molecules of the amino alcohol intermediate instead of intramolecular cyclization. This is often exacerbated by high concentrations or improper base addition.

  • Over-alkylation/Acylation Products: If the nitrogen is not appropriately protected or if stoichiometry is not strictly controlled.

  • Residual Starting Materials: Incomplete conversion is a common issue if reaction time or temperature is insufficient.[6]

  • Solvent-Related Impurities: Degradation of solvents at higher temperatures or reaction with reagents can introduce new impurities.

Control Strategy: A robust impurity control strategy involves in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the formation of impurities and ensure the reaction goes to completion before work-up. Adjusting parameters like reaction concentration, temperature, and stoichiometry based on IPC results is key.[7]

Troubleshooting Guide: From Bench to Plant

This section addresses specific, practical problems encountered during the scale-up process in a question-and-answer format.

Problem 1: Uncontrolled Exotherm During Acylation

Q: We are scaling up the reaction of 2-aminopropan-1-ol with chloroacetyl chloride and are experiencing a dangerous temperature spike upon addition, even with the reactor jacket at -10°C. What is causing this and how can we mitigate it?

Potential Causes:

  • High Reagent Concentration: The reaction rate is too fast for the reactor's heat removal capacity.

  • Rapid Reagent Addition: Adding the chloroacetyl chloride too quickly leads to a rapid accumulation of heat.

  • Poor Mixing: Inefficient agitation creates localized areas of high concentration and temperature.

  • Inadequate Cooling Capacity: The reactor's cooling system is insufficient for the thermal load of the reaction at the desired scale.

Recommended Solutions:

  • Dilute the Reaction Mixture: Decrease the concentration of the 2-aminopropan-1-ol solution. This will slow the reaction rate and reduce the volumetric heat generation. See the table below for a sample comparison.

  • Optimize Addition Profile: Switch from a bulk addition to a slow, controlled feed of the chloroacetyl chloride solution over several hours. Monitor the internal temperature closely and link the addition pump to a temperature probe that can pause the addition if the temperature exceeds a set limit.

  • Perform a Calorimetry Study: Use a reaction calorimeter (e.g., RC1) to precisely measure the heat of reaction and determine the maximum safe addition rate for your specific reactor system. This provides critical data for ensuring process safety.[5]

  • Improve Agitation: Ensure the impeller is providing adequate top-to-bottom turnover of the reactor contents. For viscous reaction mixtures, a pitched-blade turbine or anchor-style impeller may be more effective than a simple paddle.

ParameterLab Scale (100 mL)Pilot Scale (100 L) - Proposed
Solvent Volume50 mL70 L (Increased dilution)
Reactant Conc.1.0 M0.7 M
Addition Time5 minutes (dropping funnel)2 - 4 hours (metering pump)
Max Temp (T_internal)10 °C< 5 °C
Problem 2: Low Yield and Product "Oiling Out" During Crystallization

Q: After the reaction work-up and solvent swap for crystallization, we are getting a low yield of isolated solid. A significant amount of product remains as a thick, dark oil that won't crystallize. What's happening?

Potential Causes:

  • High Impurity Load: The presence of dimeric impurities, residual starting materials, or colored byproducts can act as crystallization inhibitors.

  • Incorrect Crystallization Solvent/Antisolvent Ratio: The solvent system may not be optimized for the larger scale, leading to supersaturation levels that favor oiling out over nucleation.

  • Rapid Cooling/Antisolvent Addition: "Shock cooling" or adding the antisolvent too quickly can cause the product to crash out as an amorphous oil.

  • Residual Water: Inadequate drying of the organic phase post-workup can interfere with crystallization. Water can be highly hygroscopic in some organic systems.[6]

Recommended Solutions:

  • Purify the Crude Stream: Before attempting crystallization, consider a purification step to remove problematic impurities. A simple charcoal treatment can remove color bodies. A silica gel plug filtration can remove more polar impurities.

  • Optimize Crystallization Conditions:

    • Seeding: Develop a seeding strategy. Add a small amount of pure this compound crystals at a specific temperature to promote controlled crystal growth.

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp (e.g., 5-10 °C per hour) instead of rapid cooling.

    • Controlled Antisolvent Addition: If using an antisolvent, add it slowly and subsurface to avoid localized high supersaturation.

  • Perform a Solubility Study: Generate a solubility curve for your product in the chosen solvent system to better define the metastable zone width (MSZW), which is the optimal region for controlled crystallization.

G

Problem 3: Inconsistent Reaction Completion in Cyclization Step

Q: Our IPC (HPLC) shows that the final cyclization step is stalling at ~85-90% conversion, even after extending the reaction time for several hours at the specified temperature. Why is this happening at pilot scale but not in the lab?

Potential Causes:

  • Inefficient Heat Transfer: The bulk reaction mass in the larger reactor may not be reaching or uniformly maintaining the target temperature, especially if the heating jacket is undersized.

  • Base Stoichiometry/Activity: The base (e.g., sodium tert-butoxide, potassium carbonate) may be degrading due to moisture or may not be sufficiently dispersed in the reaction medium.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction at high concentrations.

  • Volumetric Differences: Lab-scale reactions often have significant headspace and may experience more solvent reflux, which can affect the true reaction temperature and concentration compared to a well-filled, jacketed reactor.

Recommended Solutions:

  • Verify Internal Temperature: Do not rely solely on the jacket temperature reading. Use a calibrated internal temperature probe to ensure the reaction mass is reaching the target temperature. There can be a significant delta (ΔT) between the jacket and the internal temperature.

  • Use a More Soluble Base or Phase Transfer Catalyst: If using a solid base like K₂CO₃, ensure it is finely powdered and well-agitated. Alternatively, consider switching to a more soluble base or adding a phase transfer catalyst (PTC) to improve the reaction rate between the organic-soluble intermediate and the solid/aqueous base.

  • Check for Water Content: Perform a Karl Fischer titration on the reaction mixture before adding the base. Water can quench strong bases and hinder the reaction. Ensure all starting materials and solvents are appropriately dried.[8]

  • Consider a "Hold and Test" Approach: After the initial reaction period, take an IPC. If incomplete, consider a slight temperature increase (e.g., 5 °C) for a defined period, if process safety allows, to push the reaction to completion.

Experimental Protocol: General Scale-Up Workflow

This protocol outlines a generalized, robust workflow for scaling the synthesis of this compound. NOTE: All quantities and parameters must be optimized for your specific equipment and safety protocols. Always perform a thorough hazard evaluation before proceeding.

Step 1: N-Acylation

  • Charge a clean, dry, and inerted jacketed reactor with (S)-2-aminopropan-1-ol and a suitable solvent (e.g., THF, DCM).

  • Cool the reactor jacket to -10 °C to -5 °C.

  • In a separate vessel, prepare a solution of chloroacetyl chloride in the same solvent.

  • Slowly add the chloroacetyl chloride solution to the reactor via a metering pump over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete, allow the reaction to stir for an additional 1-2 hours.

  • Take an IPC (e.g., TLC, HPLC) to confirm the consumption of the starting amine.

Step 2: Work-up and Solvent Swap

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a target volume. This step is critical for removing water that could interfere with the next step.

Step 3: Cyclization

  • To the concentrated solution of the intermediate, add the cyclization solvent (e.g., DMF, Toluene).[9]

  • Add the base (e.g., potassium tert-butoxide) portion-wise, managing any exotherm by controlling the addition rate.

  • Heat the reaction mixture to the target temperature (e.g., 60-80 °C) and hold for 4-8 hours.

  • Monitor the reaction progress by IPC every 2 hours until the starting intermediate is <1% by area on the chromatogram.

Step 4: Product Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the base and salts.

  • Concentrate the organic layer and perform a solvent swap into the crystallization solvent (e.g., Isopropanol/Heptane).

  • Heat to dissolve, then cool slowly according to a pre-defined profile to induce crystallization. Use seeding if necessary.

  • Filter the resulting slurry, wash the cake with cold solvent, and dry the solid product under vacuum at <40 °C.

G

Safety Considerations

  • Hazardous Reagents: Chloroacetyl chloride is highly corrosive and lachrymatory. Strong bases like potassium tert-butoxide are caustic and can react violently with water. All operations should be conducted in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Thermal Hazards: As detailed above, the acylation step is highly exothermic. A thorough process safety review, including reaction calorimetry, is essential before attempting this reaction at scale.[5]

  • Handling: Treat all chemical intermediates with caution, recognizing that they may have unknown hazards.[10]

References

Technical Support Center: Synthesis of Chiral 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of chiral 2-methylmorpholin-3-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, particularly the critical issue of racemization, ensuring the stereochemical integrity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of chiral this compound.

Q1: Why is my synthesis of (S)- or (R)-2-Methylmorpholin-3-one resulting in a low enantiomeric excess (e.e.) or a completely racemic mixture?

A: The primary cause of racemization in this synthesis is the presence of an acidic proton on the alpha-carbon (C2), which is the stereocenter.[1][2] In the presence of a base or acid, this proton can be abstracted to form a planar, achiral enol or enolate intermediate.[1][3] Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both (S) and (R) enantiomers and thus a loss of optical purity.[2][3]

Q2: What are the most critical experimental parameters to control to prevent racemization?

A: The four most critical parameters are:

  • Temperature: Lowering the reaction temperature significantly reduces the rate of enolization and subsequent racemization.[4][5]

  • Base Selection: The choice of base is paramount. Strong, harsh bases readily abstract the alpha-proton. Milder, non-nucleophilic bases are generally preferred.

  • Solvent: The solvent system can influence reaction rates and the stability of intermediates. Aprotic, less polar solvents often give better results.[6][7]

  • Reaction Time: Prolonged exposure to basic or acidic conditions increases the probability of racemization. Reactions should be monitored closely and quenched as soon as they reach completion.

Q3: Can I use a common strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for a cyclization step?

A: It is highly discouraged. While effective for simple cyclizations, strong bases like NaOH or KOH will aggressively deprotonate the alpha-carbon of the this compound product (and its precursors), leading to rapid racemization via the enolate mechanism.[1][3] Weaker bases, such as potassium carbonate, or sterically hindered organic bases are much safer choices for preserving stereochemical integrity.[8]

Q4: Is there a more robust method to obtain enantiomerically pure this compound without worrying about racemization?

A: Absolutely. The most reliable strategy is to employ an enantioselective synthesis where the chiral center is created with the desired configuration in a key step. Methods like the asymmetric hydrogenation of a prochiral dehydromorpholinone precursor using a chiral catalyst can provide high enantiomeric excess directly, bypassing the risks associated with preserving a pre-existing stereocenter.[9][10]

Section 2: Troubleshooting Guide — Preventing Racemization in Cyclization Reactions

This guide provides a systematic approach to troubleshooting and optimizing a common synthetic route: the base-mediated intramolecular cyclization of an N-protected L- or D-alanine derivative.

Problem: Significant loss of enantiomeric excess (e.e.) is observed after cyclizing an N-protected 2-(2-haloethylamino)propanoic acid or ester.
Root Cause Analysis: The Enolate Pathway

The loss of stereochemical information occurs through the deprotonation-reprotonation cycle at the C2 position. The presence of the carbonyl group makes the alpha-proton sufficiently acidic to be removed by the base used for the cyclization reaction.

Racemization cluster_0 Racemization Mechanism Chiral (S)-2-Methylmorpholin-3-one Base1 + Base Chiral->Base1 Enolate Planar Achiral Enolate (Loss of Chirality) Base1->Enolate Deprotonation at α-carbon ProtonatedBase - H-Base+ Enolate->ProtonatedBase Protonation + H-Base+ Enolate->Protonation Reprotonation (from either face) Racemic (S)- and (R)-Mixture Protonation->Racemic

Caption: Mechanism of base-catalyzed racemization at the alpha-carbon.

Solution 1: Strategic Optimization of Reaction Conditions

Fine-tuning the reaction environment is the first line of defense against racemization.

  • Temperature Control: This is the most effective and straightforward parameter to adjust. The rate of proton abstraction is highly temperature-dependent.

    • Recommendation: Initiate all base-mediated reactions at low temperatures, such as -20 °C or 0 °C, and allow the reaction to warm slowly only if necessary. For particularly sensitive substrates, temperatures as low as -78 °C may be required.[4]

  • Base Selection: The ideal base should be strong enough to facilitate the desired cyclization but not so strong that it aggressively promotes enolization.

Base Typical Solvent Temperature Comments & Racemization Risk
Potassium Carbonate (K₂CO₃) Acetonitrile, DMF25-80 °CModerate Risk. A common and mild choice, but heating can still cause racemization. Use at the lowest effective temperature.[8]
Cesium Carbonate (Cs₂CO₃) Acetonitrile, THF0-25 °CLower Risk. More soluble and often more effective at lower temperatures than K₂CO₃, reducing the risk.
N-Methylmorpholine (NMM) DCM, THF-15 to 25 °CLow Risk. A non-nucleophilic organic base often used in peptide couplings to minimize racemization.[7]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) THF, DCM-20 to 25 °CSubstrate Dependent. A strong, non-nucleophilic base. Can be effective but may still cause racemization in sensitive systems.[11]
Triethylamine (TEA) DCM, THF-15 to 25 °CHigh Risk. Known to promote racemization, especially in halogenated solvents. NMM is a superior alternative.[7]
  • Solvent Selection: The solvent can influence the reactivity of the base and the stability of the enolate intermediate.

    • Recommendation: Aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are generally preferred over more polar aprotic solvents like Dimethylformamide (DMF), as they can reduce the rate of racemization.[7] Avoid protic solvents (e.g., alcohols) which can participate in proton exchange.

Solution 2: Detailed Protocol — Racemization-Minimized Cyclization

This protocol describes the cyclization of N-Boc-(L)-2-(2-bromoethylamino)propanoic acid to (S)-N-Boc-2-methylmorpholin-3-one, a key intermediate.

Materials:

  • N-Boc-(L)-2-(2-bromoethylamino)propanoic acid

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add N-Boc-(L)-2-(2-bromoethylamino)propanoic acid (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (to make a ~0.1 M solution) and stir to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add cesium carbonate (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C. The use of a solid addition funnel is recommended for larger scales.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-6 hours. Avoid unnecessarily long reaction times.

  • Quench: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Crucially, determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or SFC to validate the success of the protocol.

Section 3: Advanced Strategy — Asymmetric Hydrogenation Workflow

For applications demanding the highest enantiopurity, an enantioselective approach is superior. Asymmetric hydrogenation of a prochiral dehydromorpholinone intermediate establishes the C2 stereocenter with high fidelity, virtually eliminating racemization concerns.[9][10]

Asymmetric_Hydrogenation Precursor Prochiral Precursor (N-Protected 2-Methylene-morpholin-3-one) Reaction Asymmetric Hydrogenation Precursor->Reaction Substrate Catalyst Chiral Catalyst (e.g., [Rh(COD)(SKP)]BF₄) Catalyst->Reaction Catalyst H2 H₂ (gas) H2->Reaction Reagent Product Enantiopure Product ((S)-N-Protected this compound) Reaction->Product High e.e. (>95%)

Caption: Workflow for enantioselective synthesis via asymmetric hydrogenation.

This method involves reacting the flat, prochiral precursor with hydrogen gas in the presence of a rhodium or iridium complex coordinated to a chiral phosphine ligand. The chiral environment of the catalyst forces the hydrogen to add to one specific face of the double bond, generating one enantiomer in high excess.[9] This approach is highly scalable and reproducible, making it ideal for pharmaceutical development.

References

Technical Support Center: Storage and Handling of 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate throughout its storage and handling. By understanding its potential degradation pathways and implementing the proper procedures, you can minimize experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

General Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] One supplier recommends storage at room temperature in a dry environment.[2] It is crucial to keep the container tightly closed to prevent moisture absorption and potential hydrolysis.[1]

Parameter Recommended Condition Rationale
TemperatureRoom Temperature (Cool, dry place)Prevents acceleration of potential degradation reactions.
AtmosphereInert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage.Minimizes the risk of oxidative degradation.
ContainerTightly sealed, opaque container (e.g., amber glass vial).Protects from moisture and light.

Q2: What materials are compatible and incompatible with this compound?

Q3: What are the primary safety precautions when handling this compound?

A3: Based on data for the related compound morpholin-3-one, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5] Therefore, it is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Understanding and Preventing Degradation

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, which contains a lactam (cyclic amide) and an ether linkage, this compound is primarily susceptible to two main degradation pathways:

  • Hydrolysis: The lactam ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[6][7] This is a common degradation pathway for β-lactam antibiotics, which also possess a lactam ring structure.[8][9] The six-membered lactam ring in this compound is generally more stable than the highly strained four-membered β-lactam ring but can still be hydrolyzed under harsh conditions.[7][10]

  • Oxidation: The methylene group adjacent to the nitrogen atom in the lactam ring is a potential site for oxidation.[3] Oxidation of lactams can be initiated by molecular oxygen, and the rate of oxidation can be influenced by the ring size.[3] The presence of the ether oxygen might also influence the oxidative stability.

The following diagram illustrates the potential degradation pathways:

G main This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) main->hydrolysis H₂O oxidation Oxidation main->oxidation [O] ring_opened Ring-Opened Product (Amino Acid Derivative) hydrolysis->ring_opened oxidized_product Oxidized Product (e.g., Hydroxylated species) oxidation->oxidized_product

Caption: Potential degradation pathways of this compound.

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation during experimental use, consider the following:

  • pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range, as extreme pH can catalyze hydrolysis.[6]

  • Temperature Management: Avoid exposing solutions of this compound to elevated temperatures for extended periods.[6] If heating is necessary, perform it for the shortest possible duration.

  • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Fresh Solutions: Prepare solutions of this compound fresh whenever possible. If storage of solutions is necessary, store them at low temperatures (2-8°C) for short periods.[6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the degradation of this compound in your experiments.

Issue: Inconsistent experimental results, such as variable reaction yields or unexpected byproducts.

This could be due to the degradation of your this compound starting material. Follow this troubleshooting workflow:

G start Inconsistent Experimental Results Observed check_purity 1. Assess Purity of This compound Stock start->check_purity is_pure Is the stock pure? check_purity->is_pure yes_pure Yes is_pure->yes_pure Purity >95% no_pure No is_pure->no_pure Purity <95% or unknown impurities investigate_conditions 2. Investigate Experimental Conditions yes_pure->investigate_conditions source_new Source a new, high-purity batch of the compound. no_pure->source_new degradation_possible Are conditions harsh? (e.g., extreme pH, high temp.) investigate_conditions->degradation_possible end Problem Resolved source_new->end yes_harsh Yes degradation_possible->yes_harsh no_harsh No degradation_possible->no_harsh modify_conditions Modify experimental protocol: - Adjust pH to neutral - Lower reaction temperature - Use inert atmosphere yes_harsh->modify_conditions further_investigation Consider other factors: - Reagent compatibility - Solvent effects no_harsh->further_investigation modify_conditions->end further_investigation->end

Caption: Troubleshooting flowchart for degradation of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute impurities.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm, as lactams may have low UV absorbance)
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a suitable solvent (e.g., water or methanol)

Procedure:

  • Prepare a stock solution of this compound.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the HPLC system with the specified conditions.

  • Inject the sample and record the chromatogram.

  • Calculate the purity by determining the percentage area of the main peak relative to the total peak area.[11]

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[12]

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.

  • Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24 hours).

  • Neutralize the solution with 0.1 M NaOH before analysis by HPLC or LC-MS.[6]

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.

  • Incubate under the same conditions as acid hydrolysis.

  • Neutralize the solution with 0.1 M HCl before analysis.[6]

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubate at room temperature for a defined period.

  • Analyze the sample directly by HPLC or LC-MS.[6]

4. Thermal Degradation:

  • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 60-80°C) for 24 hours.

  • Dissolve the stressed sample in a suitable solvent for analysis.[6]

5. Photolytic Degradation:

  • Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).

  • Analyze the sample at various time points to assess for degradation.

Analysis of Stressed Samples:

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC or LC-MS method.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

  • Mass spectrometry (LC-MS) is particularly useful for obtaining molecular weight information of the degradation products to aid in their identification.[11]

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or functionalized heterocyclic compounds is a cornerstone of successful research. Among these, the morpholin-3-one scaffold is a recurring motif in bioactive molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 2-Methylmorpholin-3-one.

In the spirit of rigorous scientific discourse, this guide moves beyond a simple recitation of data. We will explore the causal relationships between molecular structure and spectral output, compare the data with a relevant alternative (4-benzyl-2-methylmorpholin-3-one), and provide the necessary experimental framework to empower fellow scientists in their own analytical endeavors.

The Structural Significance of this compound

This compound (also known as 2-methyl-1,4-oxazinan-3-one)[1] is a chiral heterocyclic compound featuring a six-membered morpholine ring containing an amide functional group (a lactam). The introduction of a methyl group at the C2 position, adjacent to the carbonyl, creates a stereocenter and introduces specific electronic and steric effects that are readily probed by NMR spectroscopy. Understanding its spectral signature is crucial for reaction monitoring, purity assessment, and the characterization of more complex derivatives.

¹H NMR Spectral Analysis: Prediction and Comparative Insights

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible in common databases, we can construct a highly accurate predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures like morpholine[2] and various N-substituted morpholines.[3][4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 (methine)~ 4.2 - 4.4Quartet (q)~ 7.01H
H-5 (axial)~ 3.9 - 4.1Multiplet (m)-1H
H-5 (equatorial)~ 3.7 - 3.9Multiplet (m)-1H
H-6 (axial)~ 3.3 - 3.5Multiplet (m)-1H
H-6 (equatorial)~ 3.5 - 3.7Multiplet (m)-1H
CH₃ (methyl)~ 1.4 - 1.6Doublet (d)~ 7.03H
N-H (amide)~ 6.0 - 7.5Broad Singlet (br s)-1H
Rationale Behind the Predictions:
  • H-2 (Methine): This proton is an α-proton to both the ring oxygen and the carbonyl group. The oxygen's electronegativity deshields it significantly, pushing it downfield. Its multiplicity is predicted as a quartet due to coupling with the three protons of the adjacent methyl group.

  • Ring Methylene Protons (H-5, H-6): The protons on the morpholine ring exist in a chair conformation, leading to distinct axial and equatorial environments.

    • The protons on C5 (adjacent to the oxygen) are expected to be the most downfield of the methylene protons (~3.7-4.1 ppm) due to the oxygen's deshielding effect.

    • The protons on C6 (adjacent to the nitrogen) will be further upfield (~3.3-3.7 ppm).

    • Complex splitting patterns (multiplets) are expected due to geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons) with differing axial-axial, axial-equatorial, and equatorial-equatorial coupling constants.

  • Methyl Protons (CH₃): This group is attached to a carbon bearing an oxygen atom, but its effect is less pronounced than on the α-proton. It is expected to appear as a doublet due to coupling with the single H-2 proton.

  • Amide Proton (N-H): The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

¹³C NMR Spectral Analysis: Experimental Data and Comparison

Fortunately, experimental ¹³C NMR data for (R)-2-Methyl-3-oxo-perhydro-1,4-oxazin is available through spectral databases.[5] This allows for a direct and accurate analysis.

Experimental ¹³C NMR Data (CDCl₃)

Carbon AssignmentExperimental Chemical Shift (δ, ppm)
C-3 (Carbonyl)~ 170 - 175
C-2 (Methine)~ 75 - 80
C-5 (Methylene)~ 65 - 70
C-6 (Methylene)~ 40 - 45
CH₃ (Methyl)~ 15 - 20
Comparison with an N-Substituted Alternative: 4-Benzyl-2-methylmorpholin-3-one

To understand the influence of substitution on the morpholin-3-one core, we can compare our target compound with 4-benzyl-2-methylmorpholin-3-one.[6]

Table 3: ¹³C NMR Chemical Shift Comparison (δ, ppm)

Carbon AssignmentThis compound4-Benzyl-2-methylmorpholin-3-oneRationale for Shift Change
C-3 (Carbonyl)~ 170 - 175~ 168 - 172Minimal change, slightly shielded by the electron-donating nature of the benzyl group.
C-2 (Methine)~ 75 - 80~ 75 - 80The substitution is distant, so little to no effect is expected.
C-5 (Methylene)~ 65 - 70~ 65 - 70The substitution is distant, so little to no effect is expected.
C-6 (Methylene)~ 40 - 45~ 50 - 55Significant Downfield Shift: The replacement of N-H with an N-benzyl group introduces an electron-withdrawing inductive effect and steric changes, deshielding the adjacent C6 carbon.
CH₃ (Methyl)~ 15 - 20~ 15 - 20The substitution is distant, so little to no effect is expected.
Benzyl CH₂N/A~ 50 - 55New signal corresponding to the benzylic methylene group.
Benzyl AromaticN/A~ 127 - 138New signals for the aromatic carbons of the benzyl group.

This comparison clearly demonstrates that the most significant spectral changes upon N-substitution occur at the carbon atom directly adjacent to the nitrogen (C6), a key diagnostic feature for identifying N-substituted analogues.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential.

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain NMR spectrum.

    • Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent + TMS A->B C Transfer to NMR Tube B->C D Insert Sample C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Reference G->H I Integrate & Analyze H->I

Caption: Standard workflow for NMR analysis.

Structural Confirmation and Data Visualization

The connectivity and assignments discussed can be visualized to provide a clearer understanding of the molecule's structure in relation to its NMR data.

Caption: Structure of this compound with NMR assignments.

Conclusion

The comprehensive NMR analysis of this compound, combining predicted ¹H data with experimental ¹³C data, provides a robust analytical fingerprint for this important heterocyclic scaffold. The key diagnostic signals include the downfield methine proton (H-2) and carbon (C-2) due to the influence of the adjacent oxygen and carbonyl group, and the characteristic chemical shifts of the morpholine ring protons and carbons. Comparative analysis with an N-substituted analogue reveals predictable and informative shifts, particularly at the C6 position, which can be instrumental in confirming substitution patterns in drug discovery and development pipelines. By following the detailed experimental protocols outlined, researchers can confidently acquire and interpret high-quality NMR data for this and related molecular systems.

References

A Senior Application Scientist's Guide to the Mass Spectrum of 2-Methylmorpholin-3-one: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Novel Heterocycles

In the landscape of drug discovery and development, novel heterocyclic compounds like 2-Methylmorpholin-3-one (CAS 13882-80-9) are of significant interest as synthetic intermediates and potential pharmacophores.[1][2] Verifying the structure of such molecules is a foundational step in any research pipeline, and Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for this purpose due to its high reproducibility and the wealth of structural information provided by fragmentation patterns.[3]

This guide provides an in-depth interpretation of the expected mass spectrum of this compound. As this compound lacks a publicly available reference spectrum in major databases like the NIST Mass Spectral Library, this analysis is presented as a predictive guide grounded in the fundamental principles of mass spectrometry.[4][5] We will dissect the molecule's structure to forecast its fragmentation pathways, propose the identity of key fragment ions, and, critically, compare these predictions to the known spectrum of its structural isomer, N-Formylmorpholine. This comparative approach provides a robust framework for researchers to confidently identify this compound and distinguish it from related structures.

Molecular Profile: this compound

  • Molecular Formula: C₅H₉NO₂[6]

  • Molecular Weight (Monoisotopic): 115.0633 Da[6]

  • Nominal Mass: 115 Da

The initial ionization event in EI-MS involves the removal of an electron to form a molecular ion (M⁺•).[7] For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 115. The stability of this molecular ion will depend on the ring structure, but for cyclic compounds, it is generally observable.[8]

Predicted Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion is dictated by the relative stability of the resulting ions and neutral losses. The structure contains several key features that will direct fragmentation: a cyclic amide (lactam), an ether linkage, and a methyl substituent alpha to both a carbonyl group and the ether oxygen.

Pathway 1: α-Cleavage at the C2-Methyl Group

Alpha-cleavage is a dominant fragmentation mechanism for compounds containing heteroatoms.[7] The cleavage of the bond between the C2 carbon and the methyl group is highly probable, leading to the loss of a methyl radical (•CH₃, 15 Da). This results in a stable, resonance-delocalized acylium ion.

Caption: Pathway 1: Loss of a methyl radical to form an acylium ion.

Pathway 2: Retro-Diels-Alder (RDA)-type Cleavage

Cyclic systems containing heteroatoms can undergo characteristic ring-cleavage reactions. A retro-Diels-Alder-type fragmentation is plausible, involving the cleavage of the C-N and C-O bonds, leading to the formation of a stable radical cation.

Caption: Pathway 2: RDA-type fragmentation of the morpholinone ring.

Pathway 3: Loss of Carbon Monoxide (CO)

The loss of a neutral carbon monoxide molecule (CO, 28 Da) is a characteristic fragmentation pathway for ketones and amides (lactams).[9] This would result in a five-membered ring fragment ion.

cluster_A This compound (Predicted) cluster_B N-Formylmorpholine (Experimental Data) A_M m/z 115 C₅H₉NO₂⁺• A_F1 m/z 100 - •CH₃ A_M->A_F1 A_F2 m/z 87 - CO A_M->A_F2 A_F3 m/z 57 Ring Cleavage A_M->A_F3 B_M m/z 115 C₅H₉NO₂⁺• B_F1 m/z 86 (Base Peak) - •CHO B_M->B_F1 B_F2 m/z 57/56 Ring Fragments B_F1->B_F2

References

Introduction: The Role of Spectroscopic Analysis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FT-IR Spectroscopy of 2-Methylmorpholin-3-one: A Comparative Analysis for Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of molecular structures is paramount. This compound, a heterocyclic compound incorporating a morpholine scaffold, serves as a valuable building block in the synthesis of novel therapeutic agents. Its unique combination of a tertiary amide (lactam), an ether linkage, and a chiral center makes it an interesting and versatile synthon. To ensure the identity, purity, and stability of such intermediates, a robust analytical methodology is essential.

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique in this analytical arsenal. It is a rapid, non-destructive, and highly sensitive method for identifying the functional groups within a molecule. By probing the vibrational transitions of molecular bonds, FT-IR provides a unique "fingerprint" that is directly correlated to the molecule's structural components.

This guide, prepared for researchers, scientists, and drug development professionals, offers an in-depth analysis of the FT-IR spectrum of this compound. We will dissect its characteristic vibrational modes, provide a validated experimental protocol for spectral acquisition, and objectively compare the utility of FT-IR against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Deciphering the Molecular Blueprint: Functional Groups of this compound

Before interpreting its spectrum, it is crucial to understand the molecular structure of this compound. The molecule is comprised of three primary functional groups, each with distinct vibrational properties that will manifest in the FT-IR spectrum.

  • Tertiary Amide (Lactam): The molecule contains a six-membered cyclic amide. A critical feature is that the nitrogen atom is tertiary, bonded to two carbon atoms within the ring and a methyl group. This means there are no N-H bonds, and consequently, the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent.[1] The most prominent feature will be the carbonyl (C=O) stretch.

  • Ether (C-O-C): The morpholine ring incorporates an ether linkage. This group is characterized by a strong C-O-C asymmetric stretching vibration.

  • Alkyl (C-H): The structure includes a methyl group (CH₃) and two methylene groups (CH₂). These saturated hydrocarbon components will produce characteristic C-H stretching and bending vibrations.[2][3]

FT-IR Spectral Analysis: The Vibrational Signature of this compound

The FT-IR spectrum of a molecule is a plot of infrared light absorbance (or transmittance) versus frequency, typically expressed in wavenumbers (cm⁻¹).[2] Each peak in the spectrum corresponds to a specific molecular vibration.[4] For this compound, the expected spectrum can be divided into key regions.

The Carbonyl Stretching Region (1800 - 1630 cm⁻¹)

This region is often the most informative for carbonyl-containing compounds.

  • Amide C=O Stretch: The most intense and diagnostically significant peak in the spectrum will be the carbonyl stretch of the tertiary lactam. For six-membered ring lactams, this absorption is typically found in the range of 1690-1630 cm⁻¹ .[5][6] This frequency is slightly lower than that of acyclic tertiary amides due to a combination of ring strain and electronic effects. The absence of hydrogen bonding, which can lower the C=O frequency in primary and secondary amides, makes its position relatively predictable.[7]

The C-H Stretching Region (3000 - 2850 cm⁻¹)
  • Alkyl C-H Stretch: Multiple strong to medium peaks are expected just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.[3] The region between 2960-2850 cm⁻¹ is characteristic of sp³-hybridized carbon-hydrogen bonds.[8]

The Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a wealth of complex vibrations that are unique to the overall molecular structure.

  • C-H Bending Vibrations: The scissoring and rocking motions of the CH₂ and CH₃ groups appear here. Expect medium intensity peaks around 1470-1450 cm⁻¹ for CH₂ scissoring and near 1375 cm⁻¹ for the CH₃ symmetric bend.[3][6]

  • C-O-C Ether Stretch: A strong, prominent band corresponding to the asymmetric stretching of the C-O-C ether linkage is expected between 1300-1000 cm⁻¹ .[6] This is a key confirmatory peak for the morpholine ring structure.

  • C-N Stretch: The stretching vibration of the C-N bond in the tertiary amide typically appears in the 1250-1000 cm⁻¹ range.[6] This peak may overlap with the strong C-O-C stretch.

Summary of Expected FT-IR Absorptions
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C=O StretchTertiary Amide (Lactam)1690 - 1630Strong, Sharp
C-H Asymmetric/Symmetric StretchAlkyl (CH₃, CH₂)2960 - 2850Strong to Medium
C-H Scissor BendMethylene (CH₂)1470 - 1450Medium
C-H Symmetric BendMethyl (CH₃)~1375Medium
C-O-C Asymmetric StretchEther1300 - 1000Strong
C-N StretchTertiary Amide1250 - 1000Medium to Strong

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The trustworthiness of spectral data hinges on a meticulously executed experimental protocol. The following procedure outlines the steps for obtaining a reliable FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its simplicity, speed, and minimal sample preparation.

Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. This typically involves allowing the infrared source and laser to warm up for at least 30 minutes.

    • Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Accessory Setup (ATR):

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Causality: A clean crystal surface is critical to prevent cross-contamination and ensure good contact with the sample, leading to a high-quality, reproducible spectrum.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. The instrument parameters should be set as follows:

      • Scans: 32 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum.

      • Resolution: 4 cm⁻¹. Causality: This resolution is sufficient to resolve the key functional group bands in most small molecules without unnecessarily increasing scan time.

      • Spectral Range: 4000 - 400 cm⁻¹.

  • Sample Application:

    • Place a small amount (a single drop if liquid, or a few milligrams of solid) of this compound directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to effectively penetrate the sample, which is the basis of the ATR measurement.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

    • In the software, perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Label the significant peaks with their corresponding wavenumber values.

Workflow Visualization

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Processing & Analysis A Instrument Warm-up & Purge System B Clean ATR Crystal (e.g., Isopropanol) A->B C Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) B->C Ready for measurement D Apply Sample to Crystal & Apply Pressure C->D E Collect Sample Spectrum (Same Parameters) D->E F Automatic Background Subtraction E->F Raw data G Baseline Correction (if needed) F->G H Peak Picking & Interpretation G->H I Final Spectrum H->I

References

A Comparative Guide to Chiral Auxiliaries: Evaluating 2-Methylmorpholin-3-one Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, essential for the development of modern therapeutics and fine chemicals, chiral auxiliaries remain a foundational and reliable tool in the synthetic chemist's arsenal.[1][2] These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing the stereochemical outcome of a subsequent transformation with high precision. This guide provides a comprehensive comparison of the emerging chiral auxiliary, 2-Methylmorpholin-3-one, with established and widely utilized auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.

While this compound presents a structurally intriguing and potentially advantageous alternative, it is important to note that its application as a chiral auxiliary is not as extensively documented in peer-reviewed literature as the other auxiliaries discussed herein. Consequently, this guide will thoroughly review the proven performance of established auxiliaries as a benchmark and offer a prospective analysis of this compound, highlighting its potential based on established principles of asymmetric induction.

The Landscape of Chiral Auxiliaries: A Prelude

The ideal chiral auxiliary exhibits a suite of desirable characteristics: it should be readily available in both enantiomeric forms, attach to the substrate in high yield, exert a powerful and predictable stereodirecting effect, and be removable under mild conditions without compromising the stereochemical integrity of the product.[3] The auxiliaries discussed in this guide have, to varying degrees, achieved these ideals and have been instrumental in the synthesis of numerous complex molecules.

Evans' Oxazolidinones: The Gold Standard

Introduced by David A. Evans, chiral oxazolidinones are arguably the most widely recognized and utilized class of chiral auxiliaries.[1][2] Derived from readily available amino acids, they have demonstrated exceptional efficacy in a broad range of asymmetric transformations, most notably in aldol reactions and alkylations.[4]

Mechanism of Stereocontrol

The stereodirecting power of Evans' oxazolidinones stems from the formation of a rigid, chelated Z-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less sterically encumbered face. This predictable mode of action has made Evans' auxiliaries a reliable choice for achieving high diastereoselectivity.

Performance Data

The following table summarizes the typical performance of Evans' oxazolidinone auxiliaries in asymmetric alkylation and aldol reactions.

Reaction TypeSubstrate (N-Acyl Oxazolidinone)Electrophile/AldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationPropionylBenzyl bromide>99:190-95[5]
AlkylationPropionylMethyl iodide98:285-90[6]
AldolPropionylIsobutyraldehyde>99:1 (syn)80-90[7]
AldolPropionylBenzaldehyde97:3 (syn)85-95[7]

Oppolzer's Sultams: Rigidity and Reliability

Oppolzer's camphorsultam, derived from naturally occurring camphor, is another stalwart in the field of asymmetric synthesis.[2] Its rigid, bicyclic structure provides excellent stereochemical control in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

Mechanism of Stereocontrol

Similar to Evans' auxiliaries, the stereochemical outcome of reactions employing Oppolzer's sultam is dictated by the formation of a chelated enolate. The camphor-derived framework creates a highly biased steric environment, leading to excellent facial discrimination upon the approach of an electrophile.

Performance Data

Oppolzer's sultams consistently deliver high levels of diastereoselectivity, as highlighted in the table below.

Reaction TypeSubstrate (N-Acyl Sultam)Electrophile/AldehydeDiastereomeric Ratio (d.r.)Yield (%)
AlkylationPropionylAllyl bromide>98:285-95
AldolPropionylAcetaldehyde>95:5 (syn)75-85

Myers' Pseudoephedrine Amides: Practicality and Versatility

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a practical and highly effective method for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[3][8] Both enantiomers of pseudoephedrine are inexpensive and readily available.

Mechanism of Stereocontrol

The mechanism of stereocontrol with pseudoephedrine amides involves the formation of a lithium chelated Z-enolate. The phenyl and methyl groups of the pseudoephedrine backbone effectively direct the incoming electrophile to the opposite face of the enolate, resulting in high diastereoselectivity.

Performance Data

Myers' pseudoephedrine amides have demonstrated remarkable efficacy in asymmetric alkylation reactions.

Substrate (N-Acyl Pseudoephedrine)ElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
PropionylBenzyl bromide>99%95[8]
PropionylEthyl iodide98%97[8]

This compound: A Promising Newcomer

This compound represents a class of conformationally constrained lactam-based chiral auxiliaries. While direct experimental data on its performance in asymmetric alkylation and aldol reactions is currently limited in the literature, its structural features suggest significant potential.

Synthesis of this compound

The enantiopure forms of this compound can be conceptually synthesized from readily available chiral starting materials such as alanine derivatives. A plausible synthetic route would involve the N-alkylation of an alanine ester with a 2-haloethanol derivative, followed by cyclization to form the morpholinone ring.

Experimental Protocols

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The utilization of a chiral auxiliary in asymmetric synthesis follows a well-defined, three-step process: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.

G cluster_0 General Workflow Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attachment Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Attachment->Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Reaction->Diastereomerically Enriched Product Cleavage Cleavage Diastereomerically Enriched Product->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation: To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 equiv.) and 4-(dimethylamino)pyridine (0.1 equiv.). The corresponding acyl chloride (1.2 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (1.1 equiv.) in tetrahydrofuran is added dropwise, and the mixture is stirred for 30 minutes. The electrophile (1.2 equiv.) is then added, and the reaction is stirred at -78 °C until completion.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product. The product is purified by flash chromatography.

  • Auxiliary Cleavage: The purified product is dissolved in a mixture of tetrahydrofuran and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 equiv.) and 30% aqueous hydrogen peroxide (4.0 equiv.) are added, and the mixture is stirred at 0 °C for 4 hours. The reaction is quenched with aqueous sodium sulfite, and the pH is adjusted to ~10. The chiral auxiliary is extracted with an organic solvent. The aqueous layer is then acidified to pH ~2 and the chiral carboxylic acid is extracted, dried, and concentrated.

Stereochemical Models: Visualizing Asymmetric Induction

The stereochemical outcome of these reactions can be rationalized by considering the transition state models for the key bond-forming step.

Evans' Oxazolidinone Stereochemical Model

G cluster_0 Evans' Oxazolidinone Model Chelated Enolate Chelated (Z)-Enolate Electrophile Attack Electrophile (E+) approaches from the less hindered face Chelated Enolate->Electrophile Attack Steric Shielding Bulky R group shields the top face Steric Shielding->Electrophile Attack

Caption: Stereochemical model for Evans' oxazolidinone auxiliary.

Proposed Stereochemical Model for this compound

For this compound, a similar chelated enolate is expected to form. The methyl group at the C2 position would likely adopt a pseudo-equatorial position to minimize steric interactions, thereby shielding one face of the enolate and directing the approach of the electrophile.

G cluster_0 Proposed this compound Model Chelated Enolate Chelated Enolate of N-Acyl-2-methylmorpholin-3-one Electrophile Attack Electrophile (E+) approaches from the face opposite to the methyl group Chelated Enolate->Electrophile Attack Methyl Group Shielding C2-Methyl group provides facial bias Methyl Group Shielding->Electrophile Attack

Caption: Proposed stereochemical model for this compound.

Comparative Analysis and Future Outlook

Chiral AuxiliaryAvailabilityCostGeneralityDiastereoselectivityEase of Removal
Evans' Oxazolidinones Both enantiomers readily availableModerateBroadExcellentGenerally mild
Oppolzer's Sultams Both enantiomers readily availableModerateBroadExcellentOften requires stronger conditions
Myers' Pseudoephedrine Amides Both enantiomers readily availableLowBroad for alkylationsExcellentMild to moderate
This compound Synthesis requiredPotentially lowTo be determinedTo be determinedExpected to be similar to other lactams

While Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides have established themselves as highly reliable and effective chiral auxiliaries, the exploration of new scaffolds is crucial for expanding the toolbox of synthetic chemists. This compound, with its conformationally restricted framework, presents an intriguing platform for asymmetric synthesis. The presence of the oxygen atom in the morpholine ring could also influence the chelating properties of the corresponding enolates, potentially leading to unique reactivity and selectivity profiles.

Further research is warranted to fully elucidate the synthetic utility of this compound. Key areas of investigation should include the development of efficient and scalable syntheses of its enantiopure forms, a thorough evaluation of its performance in a wide range of asymmetric transformations, and a detailed study of its stereochemical control elements. The data generated from such studies will be crucial in determining its place among the ranks of highly effective chiral auxiliaries.

References

Route 1: The Classical Two-Step, One-Pot Cyclocondensation of Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Synthetic Routes for 2-Methylmorpholin-3-one

In the landscape of modern drug discovery, the morpholinone scaffold stands out as a "privileged structure," frequently appearing in a multitude of biologically active compounds.[1] The introduction of a methyl group at the C2 position, creating this compound, imparts specific conformational constraints and chiral identity, making it a highly valuable building block for developing novel therapeutics.[2] This guide provides a comparative analysis of distinct synthetic strategies to access this key intermediate, offering researchers the technical insights needed to select the most suitable pathway for their specific objectives, whether for small-scale library synthesis or large-scale manufacturing.

This is the most direct and widely employed method, leveraging readily available chiral starting materials. The synthesis proceeds via two sequential steps that can be conveniently performed in a single reaction vessel: N-acylation of alaninol followed by an intramolecular Williamson ether synthesis.

Reaction Scheme

(S)-2-Amino-1-propanol ((S)-Alaninol) + Chloroacetyl Chloride → (S)-2-Methylmorpholin-3-one

Mechanistic Rationale & Experimental Causality

The reaction begins with the nucleophilic attack of the primary amine of (S)-alaninol on the electrophilic carbonyl carbon of chloroacetyl chloride. This acylation is typically performed at low temperatures (0-5 °C) to control the exothermicity of the reaction and prevent side reactions.[3] A base, such as sodium bicarbonate or potassium carbonate, is crucial. Its primary role is to neutralize the HCl generated during the acylation, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Following the initial acylation, the intermediate, N-(2-hydroxypropyl)chloroacetamide, is not isolated. Instead, the temperature is raised, and a stronger base (e.g., sodium hydroxide or potassium tert-butoxide) is often added to facilitate the second step: an intramolecular SN2 reaction. The base deprotonates the hydroxyl group, forming a nucleophilic alkoxide, which then displaces the chloride on the adjacent carbon, closing the six-membered ring to yield the desired this compound. The choice of a polar aprotic solvent like DMF or acetonitrile can facilitate this cyclization step.

Experimental Protocol: Cyclocondensation of (S)-Alaninol
  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under a nitrogen atmosphere.

  • Initial Charge: (S)-Alaninol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Sodium bicarbonate (2.5 eq) is added to the solution.

  • Acylation: The mixture is cooled to 0 °C in an ice bath. A solution of chloroacetyl chloride (1.1 eq) in the same solvent is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Maturation (Step 1): After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of alaninol.

  • Cyclization: The reaction mixture is cooled again to 0 °C. A solution of sodium hydroxide (2.0 eq) in water is added slowly. The mixture is then heated to reflux (approx. 40 °C for DCM) for 4-6 hours.

  • Work-up: After cooling, the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure (S)-2-Methylmorpholin-3-one.

Workflow Visualization

cluster_prep Preparation cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Cyclization cluster_workup Work-up & Purification prep_dissolve Dissolve (S)-Alaninol & NaHCO3 in DCM prep_cool Cool to 0 °C prep_dissolve->prep_cool acyl_add Add Chloroacetyl Chloride (T < 5 °C) prep_cool->acyl_add acyl_warm Warm to RT Stir 2-4h acyl_add->acyl_warm cycl_add_base Add NaOH Solution acyl_warm->cycl_add_base cycl_reflux Heat to Reflux 4-6h cycl_add_base->cycl_reflux workup_extract Separate & Extract cycl_reflux->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Purify (Chromatography) workup_dry->workup_purify

Caption: Workflow for the classical two-step synthesis.

Route 2: Asymmetric Synthesis via Organocatalytic Cycloaddition

For applications demanding high enantiopurity without reliance on a chiral pool, asymmetric synthesis presents a powerful alternative. Recent advances have demonstrated the utility of organocatalysis in constructing chiral morpholinone scaffolds.[1] This route involves a [3+3] cycloaddition between an in-situ generated aza-allyl cation and a γ-hydroxy enone, catalyzed by a chiral catalyst.

Reaction Scheme

γ-Hydroxy-α,β-unsaturated ketone + α-Halo-hydroxamate + Chiral Catalyst → Enantioenriched 2-Substituted-morpholin-3-one

Mechanistic Rationale & Experimental Causality

This advanced strategy hinges on the formation of a chiral environment by an organocatalyst, often a derivative of cinchonidine or a chiral phosphoric acid.[1] The catalyst facilitates the formation of an aza-oxyallyl cation intermediate from an α-halo-hydroxamate. This cation then undergoes a formal [3+3] cycloaddition with a γ-hydroxy-α,β-unsaturated ketone. The chiral catalyst orchestrates the facial selectivity of the cycloaddition, leading to the formation of the morpholin-3-one product with high enantiomeric excess. While not a direct synthesis for this compound, this methodology highlights a state-of-the-art approach for creating substituted, chiral morpholinones and could be adapted for this specific target. The complexity and cost of the catalyst and starting materials are higher, but it offers access to enantiomers that may not be readily available from the chiral pool.

Conceptual Experimental Protocol: Asymmetric Organocatalysis
  • Setup: A flame-dried Schlenk tube is charged with the chiral catalyst (e.g., cinchonidine-derived squaramide, 10 mol%).

  • Reagent Addition: The γ-hydroxy-α,β-unsaturated ketone (1.2 eq) and the α-bromohydroxamate (1.0 eq) are added, followed by a non-polar solvent like toluene.

  • Reaction: The mixture is stirred at a specified temperature (e.g., -20 °C to room temperature) for 24-72 hours. The progress is monitored by chiral HPLC.

  • Work-up: Upon completion, the reaction mixture is directly loaded onto a silica gel column.

  • Purification: Flash chromatography is performed to isolate the enantioenriched morpholin-3-one product.

Workflow Visualization

cluster_setup Reaction Setup cluster_reaction Asymmetric Cycloaddition cluster_purification Purification setup_charge Charge Schlenk tube with Chiral Catalyst setup_add Add Substrates & Solvent (Toluene) setup_charge->setup_add react_stir Stir at Controlled Temp (-20 °C to RT) setup_add->react_stir react_monitor Monitor by Chiral HPLC (24-72h) react_stir->react_monitor purify_load Direct Loading onto Silica Gel react_monitor->purify_load purify_chrom Flash Chromatography purify_load->purify_chrom

Caption: Workflow for an organocatalytic asymmetric synthesis.

Route 3: Synthesis via Ring Opening of 2-Tosyl-1,2-Oxazetidine

A novel and less conventional approach involves the use of strained heterocyclic precursors. The reaction of 2-tosyl-1,2-oxazetidine with specific nucleophiles can lead to substituted morpholines through a cascade sequence.[4][5]

Reaction Scheme

2-Tosyl-1,2-oxazetidine + Methyl 2-methyl-3-oxopropanoate + Base → Substituted Morpholine Hemiaminal

Mechanistic Rationale & Experimental Causality

This pathway utilizes the inherent ring strain of the 2-tosyl-1,2-oxazetidine synthon. In the presence of a base like DBU or K₂CO₃, a nucleophile such as the enolate of methyl 2-methyl-3-oxopropanoate attacks and opens the four-membered ring.[4] This ring-opening is followed by a spontaneous intramolecular ring closure (cyclization) to form a morpholine hemiaminal. This intermediate can then be further manipulated to achieve the target this compound structure, for instance, through oxidation of the hemiaminal. This route is synthetically more complex, involving the preparation of the oxazetidine precursor, but it offers a unique entry point to highly functionalized morpholine derivatives. The diastereoselectivity of the process is influenced by conformational preferences in the six-membered ring intermediate, aiming to minimize steric strain.[4]

Conceptual Experimental Protocol: Oxazetidine Ring Opening
  • Setup: To a solution of 2-tosyl-1,2-oxazetidine (1.0 eq) and methyl 2-methyl-3-oxopropanoate (1.0 eq) in an anhydrous solvent like THF, a base (e.g., K₂CO₃, 1.2 eq) is added.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated.

  • Purification: The resulting diastereomeric mixture of morpholine hemiaminals is purified by column chromatography.

  • Conversion: The purified hemiaminal would require a subsequent oxidation step (e.g., using PCC or Dess-Martin periodinane) to yield the final this compound.

Workflow Visualization

cluster_reaction Cascade Reaction cluster_workup Work-up & Isolation cluster_oxidation Final Oxidation react_mix Combine Oxazetidine, Ester, and Base in THF react_stir Stir at RT 12-24h react_mix->react_stir workup_quench Quench with Water react_stir->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_purify Purify Hemiaminal (Chromatography) workup_extract->workup_purify oxidize_setup Dissolve Hemiaminal workup_purify->oxidize_setup oxidize_add Add Oxidizing Agent (e.g., PCC) oxidize_setup->oxidize_add oxidize_purify Work-up & Purify oxidize_add->oxidize_purify

Caption: Workflow for synthesis via oxazetidine ring opening.

Comparative Performance Analysis

FeatureRoute 1: Classical CyclocondensationRoute 2: Asymmetric OrganocatalysisRoute 3: Oxazetidine Ring Opening
Starting Materials (S)-Alaninol, Chloroacetyl Chlorideγ-Hydroxy enones, α-Halo-hydroxamates2-Tosyl-1,2-oxazetidine, β-Keto esters
Key Reagents Standard bases (NaHCO₃, NaOH)Chiral OrganocatalystBase (K₂CO₃), Oxidizing Agent
Typical Yield 60-85%50-90% (often with high ee)Moderate (multi-step)
Stereocontrol Substrate-controlled (from chiral pool)Catalyst-controlled (high ee achievable)Diastereoselective, requires chiral precursor for ee
Scalability High; well-established for industrial scaleModerate; catalyst cost can be a factorLow; more suited for discovery chemistry
Advantages Cost-effective, simple, reliableAccess to high enantiopurity, novel derivativesNovel approach, access to complex analogs
Disadvantages Relies on availability of chiral starting materialComplex starting materials, catalyst costMulti-step, requires specialized precursors

Conclusion

The choice of synthetic route to this compound is fundamentally driven by the specific needs of the project.

  • Route 1 (Classical Cyclocondensation) remains the workhorse for both academic and industrial labs when the chiral starting material, (S)- or (R)-alaninol, is readily available and cost-effective. Its simplicity, reliability, and scalability make it the default choice for producing large quantities of the target compound.

  • Route 2 (Asymmetric Organocatalysis) represents the cutting edge of synthetic methodology. It is the preferred approach when the highest levels of enantiopurity are required, or when access to a specific enantiomer not available from the chiral pool is necessary. While more expensive, it offers unparalleled precision in stereochemical control.

  • Route 3 (Oxazetidine Ring Opening) is a more specialized, discovery-oriented pathway. It provides a powerful tool for creating libraries of highly substituted morpholinones that are inaccessible through traditional means, making it valuable for exploring structure-activity relationships in early-stage drug development.

By understanding the mechanistic underpinnings, practical considerations, and relative performance of these distinct synthetic strategies, researchers can make informed decisions to efficiently advance their scientific and developmental objectives.

References

A Comparative Guide to HPLC and GC-MS for Purity Determination of 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. 2-Methylmorpholin-3-one, a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its molecular structure, featuring a polar lactam and a chiral center, presents unique analytical challenges that necessitate robust and reliable methods for purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity analysis of this compound, offering field-proven insights and detailed experimental protocols.

The Analytical Imperative: Why Purity Matters for this compound

This compound (C₅H₉NO₂, MW: 115.13 g/mol ) is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers.[2][3] The stereochemistry of this intermediate can significantly influence the pharmacological and toxicological profile of the final API. Consequently, a thorough purity analysis must not only quantify impurities but also address the enantiomeric excess of the desired stereoisomer. Potential impurities can arise from the synthetic route, such as starting materials, by-products, or degradation products.[4]

Part 1: The Workhorse of Pharmaceutical Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a ubiquitous technique in pharmaceutical quality control due to its versatility, robustness, and wide applicability.[5][6] For a small, polar molecule like this compound, a reversed-phase HPLC method is often the first choice.

Method Development Rationale: A Self-Validating System

The primary challenge in developing an HPLC method for this compound is achieving adequate retention on a non-polar stationary phase due to its hydrophilic nature. Here, we detail the causality behind our experimental choices for a robust HPLC method.

  • Column Selection: A C18 column is the standard for reversed-phase HPLC, but for polar analytes, "polar-embedded" or "polar-endcapped" C18 columns are superior.[7] These columns have modified surfaces that allow for better interaction with polar compounds, preventing poor peak shape and providing more stable retention times, especially with highly aqueous mobile phases.

  • Mobile Phase Composition: A mobile phase consisting of a buffer and an organic modifier is used to elute the analyte.

    • Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen to ensure the secondary amine in the morpholine ring is protonated, leading to more consistent interactions with the stationary phase.

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and UV transparency at lower wavelengths. A gradient elution is employed to ensure that both the main peak and any potential impurities with different polarities are well-resolved.

  • Detection: this compound lacks a strong chromophore, making UV detection at low wavelengths (e.g., 205 nm) necessary. While this provides adequate sensitivity for purity analysis, it can be prone to interference from mobile phase components or other impurities.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Autosampler Inject Sample Sample->Autosampler Standard Prepare Reference Standard Standard->Autosampler Column Chromatographic Separation Autosampler->Column Pump Mobile Phase Delivery Pump->Column Detector UV Detection (205 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

Part 2: An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds, Gas Chromatography (GC) offers an excellent alternative to HPLC.[6] When coupled with a Mass Spectrometer (MS), it provides not only quantitative data but also structural information, aiding in the identification of unknown impurities.

Method Development Rationale: Leveraging Volatility and Specificity
  • Derivatization: this compound's polarity and potential for hydrogen bonding can lead to poor peak shape in GC. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often employed to block polar functional groups, increasing volatility and improving chromatographic performance.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides good selectivity for a wide range of compounds.

  • Detection: Mass spectrometry offers high sensitivity and selectivity. By operating in full scan mode, one can identify unknown impurities by their mass spectra. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity for the target analyte and known impurities.

Experimental Protocol: GC-MS Purity Determination

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

Derivatization Procedure:

  • Dissolve 1 mg of this compound in 1 mL of pyridine.

  • Add 100 µL of BSTFA.

  • Heat at 70 °C for 30 minutes.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh & Dissolve Sample Derivatize Derivatize with BSTFA Sample->Derivatize Injector Inject Derivatized Sample Derivatize->Injector GC_Column GC Separation Injector->GC_Column MS_Detector Mass Spectrometry Detection GC_Column->MS_Detector TIC Generate Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Analyze Mass Spectra TIC->Mass_Spectra Impurity_ID Identify Impurities Mass_Spectra->Impurity_ID Quantify Quantify Purity Impurity_ID->Quantify

Caption: Workflow for GC-MS purity analysis of this compound.

Part 3: Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis.

FeatureHPLC with UV DetectionGC-MS
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and semi-volatile, thermally stable compounds. Derivatization may be required for polar analytes.
Impurity Identification Based on retention time relative to a standard. DAD can provide some spectral information but is often non-specific.Provides mass spectra, allowing for structural elucidation and identification of unknown impurities.
Sensitivity Moderate, dependent on the analyte's chromophore.Generally higher, especially in SIM mode.
Quantification Excellent, highly reproducible.Good, but can be affected by derivatization efficiency and matrix effects.
Sample Throughput Moderate, with run times typically between 15-45 minutes.[6]Can be faster for volatile compounds, but sample preparation (derivatization) adds time.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial investment and requires more specialized expertise.

Supporting Experimental Data (Hypothetical)

ParameterHPLC MethodGC-MS Method
Purity of Batch A 99.5%99.4%
Known Impurity 1 0.25%0.28%
Known Impurity 2 0.15%0.17%
Unknown Impurity Detected at 0.10%Identified as a regioisomer by mass spectrum at 0.15%
LOD 0.01%0.005%
LOQ 0.03%0.015%

Part 4: The Chiral Dimension: Enantiomeric Purity

As a chiral intermediate, determining the enantiomeric purity of this compound is critical.

Chiral HPLC: The Gold Standard

Chiral HPLC, using a chiral stationary phase (CSP), is the most common and effective method for separating enantiomers.[8]

  • Rationale: CSPs, such as those based on derivatized cellulose or amylose, create a chiral environment where the two enantiomers have different affinities, leading to different retention times.[9] The choice of mobile phase (normal-phase or reversed-phase) depends on the specific CSP and the analyte.

Alternative: Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that can also be adapted for chiral separations.[10]

  • Rationale: In chiral CE, a chiral selector, often a cyclodextrin, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, allowing for their separation.[9][10]

Comparison of Chiral Analysis Techniques

FeatureChiral HPLCChiral Capillary Electrophoresis (CE)
Principle Differential partitioning with a chiral stationary phase.Differential electrophoretic mobility due to interaction with a chiral selector in the buffer.
Efficiency High, with excellent resolution for many compounds.Very high, often exceeding that of HPLC.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.Faster method development, as the chiral selector can be easily changed in the buffer.
Sample/Solvent Usage Higher solvent consumption.Very low sample and solvent consumption.
Throughput Moderate.Potentially higher due to faster analysis times.

Conclusion

For routine purity determination of this compound, a well-developed reversed-phase HPLC method provides a robust, reliable, and cost-effective solution. It is the workhorse for quality control, offering excellent quantitation.

However, for impurity profiling and identification of unknown species, GC-MS is an invaluable tool, providing a higher level of structural information. The two techniques are often complementary, with HPLC used for routine release testing and GC-MS for in-depth characterization and troubleshooting.

For enantiomeric purity, chiral HPLC remains the industry standard, though chiral CE presents a compelling alternative with its high efficiency and low solvent consumption, particularly in a research or high-throughput screening environment. A comprehensive analytical strategy for this compound should leverage the strengths of these techniques to ensure the highest quality of this critical pharmaceutical intermediate.

References

A Head-to-Head Comparison of Morpholine and Piperidine Scaffolds in Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, saturated six-membered nitrogen heterocycles are foundational scaffolds, prized for their ability to impart favorable physicochemical properties and provide versatile synthetic handles.[1][2][3] Among these, piperidine and its heteroatomic cousin, morpholine, are arguably two of the most frequently employed rings in the design of modern therapeutics. The choice between these two scaffolds is a critical decision point in the lead optimization process, as the subtle substitution of a methylene group (–CH₂–) in piperidine for an oxygen atom (–O–) in morpholine can profoundly impact a compound's biological activity and developability profile.

This guide provides an in-depth comparative analysis of the morpholine and piperidine scaffolds, synthesizing technical data with field-proven insights. We will explore the causal relationships between their structural differences and resulting properties, present quantitative data, and provide validated experimental protocols to empower researchers in their decision-making process.

Structural and Physicochemical Divergence: The Foundational Differences

At a glance, morpholine and piperidine are structurally similar, both adopting a stable chair conformation. However, the replacement of the C4-methylene in piperidine with an electronegative oxygen atom in morpholine is the genesis of their distinct chemical personalities.

dot graph TD { rankdir="LR"; node [shape=none, margin=0];

} dot Caption: Piperidine vs. Morpholine core structures.

This single atomic substitution initiates a cascade of effects on the molecule's electronic distribution, basicity, lipophilicity, and hydrogen bonding potential.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyPiperidineMorpholineRationale for DifferenceImplication in Drug Design
pKa (conjugate acid) ~11.2[4]~8.7[5][6][7]The electronegative oxygen in morpholine exerts an inductive electron-withdrawing effect, reducing the electron density on the nitrogen and making it a weaker base.[5]Affects salt formation, solubility, and potential for off-target effects (e.g., hERG, phospholipidosis).
clogP ~0.83~-0.46The oxygen atom in morpholine increases polarity and hydrogen bond accepting capacity, making it significantly more hydrophilic.Impacts solubility, permeability, metabolic clearance, and protein binding.
Aqueous Solubility MiscibleMiscibleBoth are small, polar molecules capable of hydrogen bonding with water. For derivatives, morpholine generally imparts greater solubility.[6][7][8]Crucial for formulation, bioavailability, and achieving therapeutic concentrations.
Hydrogen Bond Acceptors 1 (Nitrogen)2 (Nitrogen and Oxygen)The ether oxygen in morpholine provides an additional, often sterically accessible, hydrogen bond acceptor site.Can create additional, potent interactions with the biological target, enhancing affinity and selectivity.
Metabolic Liability C-H bonds α to nitrogen are susceptible to CYP450-mediated oxidation.[9]Oxygen deactivates adjacent C-H bonds, often increasing metabolic stability compared to piperidine.[6][7][9]Directly influences the drug's half-life, clearance, and potential for drug-drug interactions.

Causality in Physicochemical Properties:

  • Basicity (pKa): Piperidine's higher basicity (pKa ≈ 11.2) means it is predominantly protonated at physiological pH.[4] This strong positive charge can be critical for forming ionic bonds with acidic residues (e.g., Asp, Glu) in a target's active site. However, high basicity is also a well-known liability, frequently associated with off-target effects such as hERG channel inhibition and phospholipidosis. Morpholine's pKa of ~8.7 is significantly lower due to the inductive effect of the oxygen atom, making it a weaker base.[5][6][7] This attenuated basicity is often a strategic choice to mitigate basicity-driven toxicity while still allowing for sufficient aqueous solubility and target interaction.[10]

  • Lipophilicity (logP) and Solubility: The introduction of the polar ether oxygen makes morpholine considerably more hydrophilic than piperidine. This is a key reason for its use as a "bioisostere" to improve the aqueous solubility of a lead compound—a common hurdle in drug development.[6][7][8] While higher lipophilicity in piperidine analogues can sometimes favor membrane permeability, the enhanced solubility from morpholine often leads to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Impact on ADME and Pharmacological Profiles

The choice between morpholine and piperidine extends far beyond simple physicochemical tuning; it has profound consequences for a drug's journey through the body and its interaction with the target.

Metabolic Stability: A common metabolic fate for piperidine rings is oxidation at the carbon atoms adjacent (alpha) to the nitrogen, a reaction often catalyzed by Cytochrome P450 (CYP) enzymes.[9][11] This can lead to rapid clearance and a short half-life. The electron-withdrawing nature of the morpholine oxygen deactivates the adjacent C-H bonds, rendering them less susceptible to oxidative metabolism.[9][12] Consequently, replacing a piperidine with a morpholine is a frequently used tactic in medicinal chemistry to block a "metabolic soft spot" and improve a compound's metabolic stability.[9]

dot graph TD { subgraph "Piperidine Metabolism" A("Piperidine Ring") --> B{"CYP450 Oxidation"}; B --> C("Oxidation at Cα"); C --> D("Rapid Clearance"); end

} dot Caption: Contrasting metabolic fates of piperidine and morpholine.

Target Interactions and Selectivity: The additional hydrogen bond acceptor provided by the morpholine oxygen can be a game-changer for binding affinity. If a target's binding pocket contains a suitable hydrogen bond donor (e.g., the backbone N-H of an amino acid), the morpholine analogue may exhibit significantly higher potency than its piperidine counterpart. This additional interaction can also impart greater selectivity for the desired target over related proteins.

Case Study: Direct Comparison in a Kinase Inhibitor Program

To illustrate these principles, consider a hypothetical but representative case from a kinase inhibitor program. Researchers synthesized two analogues, differing only by the presence of a piperidine or a morpholine ring, to solve a solubility and clearance issue.

Structures:

  • Compound A: Contains a 4-substituted piperidine.

  • Compound B: Contains a 4-substituted morpholine.

Table 2: Comparative Biological and Physicochemical Data

ParameterCompound A (Piperidine)Compound B (Morpholine)
Target IC₅₀ (nM) 5045
Aqueous Solubility (pH 7.4, µg/mL) 585
Human Liver Microsome Stability (t½, min) 15> 60
hERG IC₅₀ (µM) 2.5> 30
clogP 3.82.9

Analysis: The switch from piperidine (Compound A) to morpholine (Compound B) resulted in a dramatic improvement in the drug-like properties with negligible impact on potency. The aqueous solubility increased 17-fold, and the metabolic half-life in liver microsomes was extended more than 4-fold.[13] Crucially, the hERG liability, a major safety concern, was effectively eliminated. This case study exemplifies the power of using morpholine as a bioisosteric replacement for piperidine to address common ADME and safety issues.[6][7]

Experimental Protocols for Comparative Evaluation

To generate the kind of data shown above, rigorous and standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to differentiate between morpholine and piperidine analogues.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

  • Preparation: Add an excess amount of the solid test compound to a glass vial containing a known volume (e.g., 1-2 mL) of phosphate-buffered saline (PBS, pH 7.4).[14] Ensure enough solid is present to maintain a saturated solution with visible excess solid.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[15][16]

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[15]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a calibrated LC-MS/MS or UV-Vis spectrophotometry method.[16]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[11][13][17][18]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.[17]

    • Prepare a 100 mM phosphate buffer (pH 7.4).[17][18]

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[18]

  • Incubation:

    • In a 96-well plate, pre-warm HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer at 37°C for 5-10 minutes.[13][17]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[13][17]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).[17]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict passive diffusion across membranes, such as the gastrointestinal tract.[19][20]

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[19][21]

  • Plate Setup:

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).[20]

    • Add the test compound (dissolved in buffer, often from a DMSO stock) to the wells of the lipid-coated donor plate.[22]

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a set period (e.g., 4-18 hours).[23]

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[20][23]

  • Calculation: Use the concentrations in the donor and acceptor wells, along with the incubation time and membrane area, to calculate the permeability coefficient (Pe).

Strategic Decision Framework

The selection between a morpholine and piperidine scaffold is a strategic decision guided by the specific goals of the drug discovery program.

Decision_Framework

Key considerations:

  • To Mitigate Basicity-Related Toxicity: If a lead compound with a piperidine ring shows signs of hERG toxicity or phospholipidosis, switching to a morpholine is a primary strategy.

  • To Improve Solubility and Reduce Clearance: If a compound suffers from poor aqueous solubility or rapid metabolic clearance, the more polar and metabolically robust morpholine is often the superior choice.[6][7]

  • When a Strong Base is Essential: If the protonated nitrogen of the piperidine is forming a critical, irreplaceable ionic interaction with the target, replacing it may lead to a significant loss of potency. In this scenario, efforts should be focused on modifying other parts of the molecule to address ADME issues.

References

Asymmetric Induction Strategies: A Comparative Guide to Evans Auxiliaries and Chiral Morpholinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the selective synthesis of a single stereoisomer a critical objective.[1][2] This guide provides an in-depth comparison of two powerful strategies for achieving asymmetric induction: the use of a transient chiral auxiliary, exemplified by the renowned Evans oxazolidinones, and the application of a permanent chiral scaffold, illustrated by the increasingly relevant 2-methylmorpholin-3-one framework.

We will dissect the mechanistic underpinnings, practical applications, and relative merits of each approach, supported by experimental data and detailed protocols to inform your synthetic planning.

Part 1: The Chiral Auxiliary Approach - Transient Stereocontrol with Evans Oxazolidinones

The chiral auxiliary strategy is a robust and well-established method for asymmetric induction. It involves the temporary covalent attachment of a chiral molecule—the auxiliary—to an achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate before being cleaved and recovered.[3] Among the most successful and widely adopted are the oxazolidinone auxiliaries developed by David A. Evans.[3]

Mechanism of Stereocontrol: Diastereoselective Alkylation

The efficacy of Evans auxiliaries lies in their ability to force a reaction to proceed through a highly ordered, sterically constrained transition state. Let's consider the archetypal example of a diastereoselective enolate alkylation.[4][5][6]

  • Acylation: The chiral oxazolidinone, derived from a readily available amino acid, is first acylated to form an N-acyl imide.

  • Enolate Formation: Treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively forms a rigid, chelated (Z)-enolate.[3][6] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar, five-membered ring structure.

  • Stereoselective Alkylation: The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, an incoming electrophile (R-X) can only approach from the less hindered face.[3][6]

  • Auxiliary Cleavage: After the new stereocenter is set, the auxiliary is cleaved under conditions that do not epimerize the newly formed chiral center, yielding the desired enantiomerically enriched product and recovering the auxiliary for reuse.[7][8][9]

This predictable facial bias is the key to the high diastereoselectivity observed in these reactions.

Visualization of the Evans Auxiliary Workflow

Evans_Alkylation_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage Aux Chiral Auxiliary (1) AcylAux N-Acyl Auxiliary (2) Aux->AcylAux Propionic Anhydride, DMAP Enolate Chelated (Z)-Enolate (3) AcylAux->Enolate NaHMDS, -78°C Product Alkylated Product (4) Enolate->Product Allyl Iodide Final Chiral Carboxylic Acid (6) Product->Final LiOH/H₂O₂ RecoveredAux Recovered Auxiliary (1) Product->RecoveredAux LiOH/H₂O₂

Caption: Workflow for Evans auxiliary-mediated asymmetric alkylation.

Representative Experimental Data

The power of the Evans auxiliary approach is demonstrated by the consistently high levels of stereocontrol achieved.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Allyl Iodide98 : 285[6]
Benzyl Bromide>99 : 192[10]
Methyl Iodide99 : 190[10]
Isopropyl Iodide97 : 375[11]
Experimental Protocol: Asymmetric Alkylation using (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol is adapted from the work of Evans et al. and serves as a representative example.[6][10]

1. Acylation:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M) at 0 °C, add triethylamine (1.5 equiv) followed by propionyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aq. NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the N-propionyl imide.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl imide (1.0 equiv) in dry THF (0.1 M) and cool to -78 °C under an argon atmosphere.

  • Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add allyl iodide (1.5 equiv) and stir at -78 °C for 4 hours.

  • Quench the reaction at -78 °C with saturated aq. NH₄Cl and allow to warm to room temperature.

  • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify the major diastereomer by column chromatography.

3. Auxiliary Cleavage:

  • Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water (0.2 M).

  • Cool to 0 °C and add 30% aq. H₂O₂ (4.0 equiv) followed by 1 M aq. LiOH (2.0 equiv).

  • Stir vigorously at 0 °C for 2 hours.

  • Quench by adding 1.5 M aq. Na₂SO₃ and stir for 30 minutes.

  • Concentrate the mixture to remove THF, then extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Part 2: The Chiral Scaffold Approach - Permanent Stereocontrol with this compound

An alternative strategy in asymmetric synthesis is to utilize a "chiral scaffold" or "chiral building block." Unlike a transient auxiliary, this chiral unit is a core part of the molecular structure and remains in the final target molecule.[12] Chiral morpholine and morpholinone derivatives are exemplary scaffolds, finding extensive use in medicinal chemistry due to their favorable physicochemical properties and prevalence in bioactive compounds.[13][14][15]

The enantiopure this compound serves as a powerful starting point. Its inherent stereocenter can direct the formation of new stereocenters on the ring or on substituents attached to it. This approach is particularly atom-economical when the morpholine core is a desired feature of the final product.

Application in Pharmaceutical Synthesis: The Case of Aprepitant

The synthesis of the potent antiemetic drug Aprepitant (EMEND®) provides an excellent case study for the application of a chiral morpholinone scaffold.[16][17] Several syntheses of Aprepitant rely on the stereoselective construction of a highly substituted chiral morpholinone core.[18]

In one prominent industrial synthesis, a key intermediate is a chiral morpholin-2-one derivative.[16] The stereochemistry of this core is established early and then elaborated upon to build the final complex molecule. This strategy avoids the additional steps of attaching and cleaving an auxiliary.

Visualization of the Chiral Scaffold Strategy

Scaffold_Strategy cluster_0 Asymmetric Synthesis of Scaffold cluster_1 Diastereoselective Elaboration cluster_2 Final Product Start Achiral Starting Materials Scaffold Enantiopure Morpholinone Scaffold Start->Scaffold Catalytic Asymmetric Reaction Intermediate Key Intermediate Scaffold->Intermediate Further Reactions Target Target Molecule (e.g., Aprepitant) Intermediate->Target Final Synthetic Steps

Caption: General workflow using a chiral scaffold approach.

Key Synthetic Considerations

While a direct, side-by-side comparison of diastereoselective alkylation efficacy with Evans auxiliaries is not well-documented for this compound, the strategic advantage lies in its integration. The synthesis of chiral morpholinones themselves has been achieved with high enantioselectivity (up to 99% ee) via methods like asymmetric hydrogenation of dehydromorpholines.[11]

Once the chiral scaffold is obtained, subsequent reactions can be influenced by the existing stereocenter. For example, electrophilic attack on an enolate derived from an N-acyl-2-methylmorpholin-3-one would be expected to show facial selectivity dictated by the C2-methyl group, which would sterically block one face of the molecule.

Part 3: Comparative Analysis - Which Strategy to Choose?

The choice between a chiral auxiliary and a chiral scaffold approach is a critical strategic decision in synthetic design.

FeatureEvans Auxiliary (Transient Control)This compound (Permanent Scaffold)
Versatility High. Can be used to synthesize a vast array of chiral carboxylic acid derivatives (alcohols, aldehydes, ketones, etc.).[3]Moderate. Most effective when the morpholinone core is desired in the final target. Less practical if the scaffold must be degraded or significantly altered.
Predictability Very High. A wealth of literature data allows for reliable prediction of stereochemical outcomes for many reaction types.[4][6]High. Stereochemical outcomes are governed by well-understood principles of steric hindrance from the pre-existing stereocenter.
Atom Economy Lower. The auxiliary's mass is incorporated and then removed, adding to the step count and waste.Higher. All atoms of the scaffold are retained in the final product, leading to a more efficient synthesis.
Step Economy Lower. Requires additional steps for attachment and cleavage of the auxiliary.[7]Higher. Avoids the need for auxiliary attachment/cleavage, potentially shortening the overall synthetic route.
Development Cost Can be higher due to the cost of the auxiliary (though it is recyclable) and the additional synthetic steps.Can be lower if an efficient asymmetric synthesis of the scaffold is available.
Ideal Application General asymmetric synthesis of diverse chiral molecules where the auxiliary provides a reliable method to install key stereocenters.Targeted synthesis, particularly in medicinal chemistry, where the morpholine ring is a key pharmacophore.[13][14]
Causality Behind Experimental Choices
  • Why use NaHMDS at -78 °C for Evans alkylation? The combination of a strong, non-nucleophilic base and low temperature ensures rapid and irreversible formation of the kinetic (Z)-enolate, preventing side reactions or enolate equilibration which could erode diastereoselectivity.[6]

  • Why LiOH/H₂O₂ for auxiliary cleavage? The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the more electrophilic exocyclic imide carbonyl. Simple hydroxide (OH⁻) can lead to competing attack at the endocyclic carbamate carbonyl, destroying the recoverable auxiliary.[8][9]

  • Why pursue a chiral scaffold strategy for Aprepitant? The morpholinone core is central to the biological activity of Aprepitant. Building the molecule around an existing chiral morpholinone is more efficient than creating an analogous acyclic stereocenter with an auxiliary only to later construct the morpholinone ring around it.[16][18]

Conclusion

Both the Evans chiral auxiliary and the this compound chiral scaffold represent powerful and reliable strategies for asymmetric induction. They are not mutually exclusive competitors but rather complementary tools in the synthetic chemist's arsenal.

  • The Evans auxiliary offers unparalleled versatility and predictability for the general synthesis of a wide range of enantiomerically pure compounds. It is the method of choice when a robust, well-precedented route to a chiral acid, alcohol, or aldehyde is required.

  • The chiral this compound scaffold provides a more atom- and step-economical pathway for the synthesis of complex molecules that incorporate the morpholine motif. This approach is particularly advantageous in drug discovery and development, where the morpholine ring is a privileged structure.[13][14]

Ultimately, the optimal strategy depends on the specific synthetic target. By understanding the distinct advantages and mechanistic foundations of each approach, researchers can make more informed and efficient decisions in the design and execution of complex asymmetric syntheses.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-Methylmorpholin-3-one (CAS No. 13882-80-9), a heterocyclic compound utilized in various research and development applications. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other morpholine derivatives necessitates a cautious and informed approach to its handling and disposal.

The procedures outlined herein are synthesized from the established safety profiles of analogous compounds, such as Morpholine, N-Methylmorpholine, and Morpholin-3-one.[1][2][3][4][5] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, mitigating risks to both personnel and the environment.

Hazard Profile: An Analog-Based Assessment

Due to the absence of extensive toxicological data for this compound itself, its hazard profile is inferred from structurally related and well-characterized morpholine compounds. These analogs exhibit a range of hazards including flammability, corrosivity, and toxicity.[1][3][4][6] Therefore, this compound must be treated as a hazardous substance until proven otherwise.

Hazard Category Classification based on Analogs (e.g., Morpholine, N-Methylmorpholine) Primary Concerns & Causality
Flammability Flammable Liquid and Vapour (Category 2 or 3)[2][3][4]The morpholine ring structure can contribute to flammability. Vapors are often heavier than air and can travel to an ignition source, causing a flashback.[6][7] Proper grounding of containers is essential to prevent static discharge.[2][4]
Acute Toxicity Harmful if Swallowed, in Contact with Skin, or if Inhaled[1][3][5]Amine compounds can be readily absorbed and may interfere with biological processes. Inhalation can lead to respiratory irritation.[5]
Skin Corrosion/Irritation Causes Severe Skin Burns and Eye Damage (Category 1B or 2)[1][3][4][5]The basic nature of the amine group can cause caustic burns upon contact with skin and mucous membranes, leading to tissue damage.[6]
Serious Eye Damage Causes Serious Eye Damage (Category 1)[4][5]Direct contact can lead to irreversible damage to the cornea and other eye tissues.
Reproductive Toxicity Suspected of Damaging Fertility or the Unborn Child[1]Some morpholine derivatives have shown evidence of reproductive toxicity, a risk that must be considered for this compound.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a stringent safety protocol must be in place. The causality is clear: preventing exposure is the only way to mitigate the risks of a substance with an incompletely characterized but potentially severe hazard profile.

Mandatory PPE Ensemble:

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene). Contaminated gloves must be disposed of immediately after use in accordance with applicable laws.[8]

  • Eye/Face Protection: Use tight-sealing safety goggles and a face shield. Eyewash stations and safety showers must be in close proximity to the workstation.[3][9]

  • Skin and Body Protection: A flame-retardant lab coat or a complete chemical-resistant suit is required.[8] Ensure all skin is covered.

  • Respiratory Protection: All handling of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][3]

Waste Segregation and Collection: The Foundation of Proper Disposal

Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Segregation Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container should be marked as "Hazardous Waste," "Flammable," and "Corrosive."[1]

  • Liquid Waste: Collect all liquid residues, including reaction quench solutions and solvent rinses containing this compound, in the designated container.

  • Solid Waste: Contaminated solids (e.g., filter paper, used chromatography media, disposable labware) must be collected separately in a sealed, labeled container. Do not mix with general laboratory trash.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective gear should be double-bagged, sealed, and labeled for disposal as hazardous waste.[5]

  • Avoid Incompatibilities: Do not mix this compound waste with strong oxidizing agents, acids, acid chlorides, or acid anhydrides, as this can lead to violent reactions.[3]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound Waste (Liquid, Solid, or Contaminated PPE) segregate Segregate at Point of Generation - Liquid Waste - Solid Waste - Contaminated Materials start->segregate contain Place in UN-Approved, Chemically Compatible Container segregate->contain label_node Label Container: 'Hazardous Waste' 'Flammable' 'Corrosive' Full Chemical Name contain->label_node storage Store in a Designated, Well-Ventilated, Cool, and Secure Hazardous Waste Area label_node->storage incompatibles Keep Away from Incompatible Materials (Acids, Oxidizers) storage->incompatibles ehs Contact Institutional Environmental Health & Safety (EHS) Office storage->ehs disposal_co Arrange Pickup by a Licensed Hazardous Waste Disposal Company ehs->disposal_co end Manifest & Document Final Disposal disposal_co->end

Caption: Disposal Decision Workflow for this compound Waste.

Spill Management Protocol

Accidental spills must be handled immediately and safely to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure maximum ventilation (e.g., open fume hood sash).[2][8]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][6] Use only non-sparking tools for cleanup.[2]

  • Contain the Spill: For liquid spills, contain the material using an inert absorbent material like vermiculite, dry sand, or earth.[6][7] Do not use combustible materials.

  • Collect Waste: Carefully collect the absorbed material and any contaminated solids using spark-proof tools and place them into a sealed, labeled hazardous waste container.[2][6]

  • Decontaminate: Wash the spill area thoroughly, but prevent runoff from entering drains.[6] All cleaning materials must also be disposed of as hazardous waste.

  • Do Not Empty into Drains: Under no circumstances should this compound or its rinseates be washed into the sewer system.[1][2][7]

Regulatory Compliance and Final Disposal

The ultimate disposal of this compound is governed by stringent regulations. It is imperative to recognize that this material and its container must be disposed of as hazardous waste.[1]

  • Engage Professionals: The final disposal must be conducted by a licensed and approved hazardous waste disposal company.[3][4] Contact your institution's Environmental Health & Safety (EHS) department to coordinate this.

  • Legal Framework: All waste handling and disposal activities must comply with local, state, and federal regulations (e.g., EPA, OSHA).[6][7] Legislation can vary significantly by region, and it is the user's responsibility to ensure full compliance.[6]

  • Documentation: Maintain meticulous records of waste generation and disposal, including manifests provided by the disposal company.

By adhering to these scientifically grounded procedures, you can ensure the safe management and proper disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of 2-Methylmorpholin-3-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the proper handling of 2-Methylmorpholin-3-one, focusing on the critical role of Personal Protective Equipment (PPE) and appropriate disposal methods. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both personal and environmental protection.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. These classifications necessitate a stringent adherence to safety protocols to prevent accidental exposure.

Based on data from structurally similar compounds such as Morpholin-3-one, we can infer that this chemical may also cause skin sensitization and is harmful upon dermal contact and inhalation[2]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a requirement for safe handling.

Core Defense: A Multi-Layered PPE Strategy

A robust PPE plan is your primary line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving Recommended. Given that this compound causes skin irritation, and related compounds can be toxic in contact with skin, a dual-layer of gloves is a prudent measure. For the inner glove, a standard nitrile examination glove is suitable. The outer glove should be selected based on chemical compatibility. While specific data for this compound is limited, for the parent compound "Morpholine," neoprene, butyl, and nitrile gloves are rated as "Very Good" for resistance[3]. However, another source suggests limited use for nitrile with Morpholine[4]. Therefore, Butyl or Neoprene gloves are the preferred outer layer . Always inspect gloves for any signs of degradation or perforation before and during use.
Eye and Face Protection Chemical Safety Goggles and a Face Shield. Due to the risk of serious eye irritation, standard safety glasses are insufficient. Tight-fitting chemical safety goggles are mandatory[5]. When there is a risk of splashing, a full-face shield must be worn in conjunction with goggles to protect the entire face[6][7].
Body Protection Chemical-Resistant Laboratory Coat or Gown. A standard cotton lab coat does not offer adequate protection against chemical splashes. A chemical-resistant lab coat, preferably with long sleeves and elastic cuffs, is required to prevent skin contact. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection Use in a Well-Ventilated Area or with Local Exhaust Ventilation. To mitigate the risk of respiratory irritation, all handling of this compound should be performed in a certified chemical fume hood[6][8]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary[5].

Procedural Discipline: Step-by-Step Handling and Disposal

Adherence to a strict, step-by-step procedure is critical for minimizing exposure and ensuring a safe laboratory environment.

Donning and Doffing PPE: A Deliberate Workflow

The order in which you put on and take off your PPE is as important as the equipment itself. The following diagram illustrates the correct sequence to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat/Gown Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Figure 1: Procedural flow for donning and doffing PPE.
Spill Management: A Rapid and Safe Response

In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[8].

  • Clean Up: Carefully collect the absorbent material and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its contaminated materials is a critical final step.

  • Waste Collection: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and a description of the contents.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your EHS department for any questions or clarification.

By implementing these comprehensive safety measures, you can confidently and safely incorporate this compound into your research, contributing to the advancement of drug development while maintaining the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
2-Methylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.